2-(2-Methoxypropan-2-yl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxypropan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGUMFCNPREQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564265 | |
| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160142-25-6 | |
| Record name | 2-(2-Methoxypropan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxypropan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrrolidine derivative, 2-(2-Methoxypropan-2-yl)pyrrolidine. This document details a plausible synthetic pathway, comprehensive characterization data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where pyrrolidine scaffolds are of significant interest.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Substitution at the 2-position of the pyrrolidine ring can significantly influence the pharmacological properties of these molecules. This guide focuses on the synthesis and characterization of this compound, a derivative with a unique tertiary ether functionality. The presence of the methoxypropan-2-yl group is anticipated to modulate the lipophilicity, metabolic stability, and target-binding interactions of potential drug candidates.
Synthesis of this compound
A plausible and efficient multi-step synthesis for this compound is proposed, commencing from the readily available chiral precursor, (S)-pyroglutamic acid. This pathway involves the formation of a key intermediate, (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine, followed by methylation and deprotection steps. An alternative final step involving the debenzylation of an N-benzyl protected intermediate is also described.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Figure 1: Synthetic and characterization workflow.
Characterization
The structural elucidation and confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
Physicochemical Properties
| Property | Value (Predicted) |
| IUPAC Name | This compound |
| CAS Number | 160142-25-6[1] |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [1] |
| Boiling Point | 173.5 °C at 760 mmHg (Predicted)[2] |
| Refractive Index | 1.443 (Predicted)[2] |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals corresponding to the pyrrolidine ring protons and the methoxypropan-2-yl side chain.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.30 | m | 1H | H-2 (pyrrolidine) |
| ~3.20 | s | 3H | -OCH₃ |
| ~2.90 - 3.10 | m | 2H | H-5 (pyrrolidine) |
| ~1.70 - 1.90 | m | 2H | H-3, H-4 (pyrrolidine) |
| ~1.50 - 1.70 | m | 2H | H-3, H-4 (pyrrolidine) |
| ~1.20 | s | 6H | -C(CH₃)₂ |
| (variable) | br s | 1H | N-H |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide evidence for the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~75.0 | -C(OCH₃)(CH₃)₂ |
| ~65.0 | C-2 (pyrrolidine) |
| ~50.0 | -OCH₃ |
| ~47.0 | C-5 (pyrrolidine) |
| ~28.0 | -C(CH₃)₂ |
| ~26.0 | C-3 or C-4 (pyrrolidine) |
| ~24.0 | C-3 or C-4 (pyrrolidine) |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |
| ~2850 - 2960 | Strong | C-H stretch (aliphatic) |
| ~1050 - 1150 | Strong | C-O stretch (ether) |
3.2.4. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular Ion) |
| 128 | [M - CH₃]⁺ |
| 86 | [M - C(OCH₃)(CH₃)₂]⁺ (Loss of side chain) |
| 73 | [C(OCH₃)(CH₃)₂]⁺ |
| 70 | Pyrrolidine fragment |
Experimental Protocols
The following are detailed experimental procedures for the proposed synthesis of this compound.
Synthesis of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine
This procedure involves the protection of (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine with a benzyloxycarbonyl (Cbz) group.
-
Dissolution: Dissolve (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution at 0 °C.
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 20 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the N-Cbz protected intermediate.
Methylation of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine
-
Alkoxide Formation: To a solution of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.
-
Methylation: After stirring for 30 minutes, add methyl iodide (MeI, 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Carefully quench the reaction with water and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain (S)-N-Benzyloxycarbonyl-2-(2-methoxypropan-2-yl)pyrrolidine.
Deprotection to Yield this compound
Method A: Hydrogenolysis
-
Catalyst Addition: To a solution of (S)-N-Benzyloxycarbonyl-2-(2-methoxypropan-2-yl)pyrrolidine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 16 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify by distillation or column chromatography to obtain pure this compound.
Method B: Debenzylation of N-Benzyl Precursor
This method assumes the synthesis of (S)-(-)-1-benzyl-2-(1-methoxy-1-methylethyl)-pyrrolidine as an intermediate.
-
Reaction Setup: Dissolve (S)-(-)-1-benzyl-2-(1-methoxy-1-methylethyl)-pyrrolidine (1 equivalent) in ethanol.
-
Catalyst Addition: Add palladium on activated charcoal (10 mol%) to the solution.
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at ambient temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Filter the catalyst and concentrate the solvent to obtain the desired product.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided synthetic protocols offer a viable pathway for the preparation of this novel compound, and the predicted characterization data serves as a benchmark for structural verification. This information is intended to facilitate further research into the applications of this and related pyrrolidine derivatives in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the presented methodologies to suit their specific laboratory conditions and research objectives.
References
An In-Depth Technical Guide to the Stereochemistry of 2-(2-Methoxypropan-2-yl)pyrrolidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 2-(2-methoxypropan-2-yl)pyrrolidine, a chiral heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule, this document also presents a broader discussion of the stereochemical considerations, synthetic strategies, and analytical methodologies relevant to analogous 2-substituted and 2,2-disubstituted pyrrolidines. The guide is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and characterization of novel chiral pyrrolidine-based compounds for drug discovery and development.
Introduction to the Stereochemistry of this compound
This compound is a chiral molecule possessing at least one stereocenter at the C2 position of the pyrrolidine ring. The presence of this chiral center gives rise to two enantiomers, the (R)- and (S)-isomers, which may exhibit distinct pharmacological and toxicological profiles. The molecule's systematic IUPAC name is 2-(1-methoxy-1-methylethyl)pyrrolidine. The racemic mixture is identified by the CAS number 160142-25-6, while the (S)-enantiomer is assigned CAS number 118971-00-9. The stereochemistry of this and related compounds is of paramount importance in drug development, as the biological activity of chiral drugs often resides in a single enantiomer.
Potential Stereoisomers
The structure of this compound contains a chiral carbon at position 2 of the pyrrolidine ring. This results in the existence of two enantiomers:
-
(R)-2-(2-Methoxypropan-2-yl)pyrrolidine
-
(S)-2-(2-Methoxypropan-2-yl)pyrrolidine
The absolute configuration of these stereoisomers is crucial for their interaction with chiral biological targets such as enzymes and receptors.
General Strategies for Stereoselective Synthesis of 2-Substituted Pyrrolidines
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-proline or D-proline, to introduce the desired stereochemistry. The synthesis of various pyrrolidine derivatives often starts from these chiral amino acids.[1][2]
-
Asymmetric Catalysis: This method involves the use of chiral catalysts to control the stereochemical outcome of a reaction that forms the pyrrolidine ring or introduces the substituent at the C2 position. This includes transition-metal catalysis and organocatalysis.[3][4]
A generalized workflow for the synthesis and chiral resolution of a 2-substituted pyrrolidine is depicted below.
Caption: A generalized workflow illustrating the synthetic and analytical pathways for obtaining enantiomerically pure 2-substituted pyrrolidines.
Quantitative Data for Analogous Chiral Pyrrolidines
Specific quantitative data, such as optical rotation and enantiomeric excess for this compound, are not available in the public domain. However, to provide a reference for researchers, the following table summarizes typical data for other chiral pyrrolidine derivatives.
| Compound Name | Specific Rotation ([α]D) | Enantiomeric Excess (ee) | Analytical Method |
| (S)-2-(Methoxymethyl)pyrrolidine | +3.5° (c 1, CHCl3) | >98% | Chiral GC |
| (R)-2-Methylpyrrolidine | -29.5° (neat) | >99% | Chiral HPLC |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | Not specified | ≥97.5% | Gas Chromatography |
Experimental Protocols for Stereochemical Analysis
The determination of the stereochemical purity (enantiomeric excess) of chiral pyrrolidines is a critical step in their characterization. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or shift reagents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts.[5][6]
General Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Common CSPs for amine separation include those based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD).
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the analyte in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
NMR Spectroscopy for Stereochemical Determination
NMR spectroscopy can be used to determine the relative and absolute stereochemistry of chiral molecules. For the determination of enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be used to induce chemical shift differences between the enantiomers. The Nuclear Overhauser Effect (NOE) can be employed to determine the relative stereochemistry in more complex pyrrolidine derivatives.
A logical workflow for stereochemical determination using NMR is presented below.
Caption: A workflow diagram illustrating the steps involved in the stereochemical analysis of a chiral pyrrolidine using NMR spectroscopy.
Conclusion
The stereochemistry of this compound is a critical aspect for its potential development as a pharmacologically active agent. While specific experimental data for this compound remains scarce, this guide has provided a comprehensive framework for understanding and approaching its stereochemical challenges. By leveraging the established methodologies for the synthesis and analysis of analogous chiral pyrrolidines, researchers can effectively design and characterize novel derivatives with controlled stereochemistry, thereby advancing the field of drug discovery. Further research is warranted to elucidate the specific properties and synthetic routes for the enantiomers of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uma.es [uma.es]
- 6. heraldopenaccess.us [heraldopenaccess.us]
Navigating the Spectral Landscape of 2-(2-Methoxypropan-2-yl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 2-(2-Methoxypropan-2-yl)pyrrolidine. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted NMR data. These predictions serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values were generated using advanced computational algorithms that provide reliable estimations for novel chemical entities.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.20 | s | 3H | -OCH₃ |
| ~3.00 - 3.10 | m | 1H | Pyrrolidine C2-H |
| ~2.85 - 2.95 | m | 1H | Pyrrolidine C5-H |
| ~2.70 - 2.80 | m | 1H | Pyrrolidine C5-H |
| ~1.70 - 1.90 | m | 2H | Pyrrolidine C3-H₂ |
| ~1.50 - 1.65 | m | 2H | Pyrrolidine C4-H₂ |
| ~1.15 | s | 6H | -C(CH₃)₂ |
| ~1.50 (broad) | br s | 1H | -NH |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~75.0 | -C(CH₃)₂O- |
| ~65.0 | Pyrrolidine C2 |
| ~50.0 | -OCH₃ |
| ~47.0 | Pyrrolidine C5 |
| ~26.0 | Pyrrolidine C3 |
| ~25.0 | Pyrrolidine C4 |
| ~24.0 | -C(CH₃)₂ |
Experimental Protocols for NMR Data Acquisition
To facilitate the experimental validation of the predicted data, the following detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra are provided.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer to the CDCl₃ lock signal.
-
Acquisition Parameters:
-
Spectrometer Frequency: 500 MHz or higher
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 8-16
-
Spectral Width (SW): 16 ppm
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer to the CDCl₃ lock signal.
-
Acquisition Parameters:
-
Spectrometer Frequency: 125 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of Scans (NS): 1024 or higher, depending on sample concentration
-
Spectral Width (SW): 240 ppm
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Workflow for Small Molecule Characterization by NMR
The structural elucidation of a novel small molecule like this compound typically follows a systematic workflow involving various NMR experiments. The diagram below illustrates this logical progression.
Caption: A generalized workflow for the structural elucidation of a small molecule using a combination of 1D and 2D NMR spectroscopic techniques.
This guide provides a foundational dataset and methodological framework for researchers working with this compound. The combination of predicted spectral data and detailed experimental protocols is intended to accelerate research and development in areas where this and similar compounds may have significant applications.
physical and chemical properties of 2-(2-Methoxypropan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for 2-(2-Methoxypropan-2-yl)pyrrolidine. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on general knowledge of structurally similar compounds and should be adapted and verified through laboratory experimentation.
Introduction
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, a scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5] The presence of a methoxypropan-2-yl substituent at the 2-position introduces a chiral center and specific steric and electronic properties that may influence its chemical reactivity and biological activity. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and analgesic effects.[6][7] This guide aims to provide a comprehensive overview of the known physical and chemical properties of this compound, alongside general methodologies for its potential synthesis and characterization.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is critical to note the absence of experimentally determined data for properties such as melting point, pKa, and aqueous solubility in the available literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [8] |
| Molecular Weight | 143.23 g/mol | [8] |
| CAS Number | 160142-25-6 | [8] |
| Boiling Point | 173.5 °C at 760 mmHg | [9] |
| Flash Point | 65.4 °C | [9] |
| Refractive Index | 1.443 | [9] |
| Vapor Pressure | 1.26 mmHg at 25°C | [9] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Experimental Protocols
General Synthesis of 2-Substituted Pyrrolidines
The synthesis of 2-substituted pyrrolidines can often be achieved through various synthetic routes.[10][11] A common approach involves the cyclization of a suitable acyclic precursor. One possible conceptual pathway is outlined below.
Caption: Generalized workflow for the synthesis of 2-substituted pyrrolidines.
Methodology:
-
Precursor Synthesis: An appropriate acyclic γ-amino ketone or aldehyde is synthesized. For this compound, this would likely involve a precursor with a methoxypropyl group.
-
Cyclization: The acyclic precursor undergoes intramolecular reductive amination. This can be achieved using various reducing agents, such as sodium triacetoxyborohydride or catalytic hydrogenation.
-
Purification: The crude product is purified using standard techniques like column chromatography or distillation to yield the final 2-substituted pyrrolidine.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the protons of the 2-(2-methoxypropan-2-yl) substituent. The chemical shifts, multiplicities, and coupling constants will provide information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[12][13][14][15][16]
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Expected Fragmentation: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (143.23 g/mol ). Fragmentation patterns can provide further structural information. For instance, the loss of the methoxypropyl side chain is a plausible fragmentation pathway.[17]
Biological Activity and Potential Applications
Currently, there is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2][3][4][5]
The biological activities of substituted pyrrolidines are diverse and depend heavily on the nature and stereochemistry of the substituents.[18][19][20] They have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Certain pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines.[6]
-
Anti-inflammatory and Analgesic Agents: The pyrrolidine core is found in compounds with anti-inflammatory and pain-relieving properties.[7]
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of nootropic drugs (racetams) and other CNS-active agents.
Given the lack of specific data, any potential biological activity of this compound would need to be determined through in vitro and in vivo screening assays. A logical workflow for such an investigation is presented below.
Caption: A general workflow for the investigation of biological activity.
Safety and Handling
Specific safety data for this compound is not extensively documented. However, based on the general properties of similar amines and organic compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22][23][24][25]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Fire Hazards: The compound has a flash point of 65.4 °C, indicating it is a combustible liquid. Keep away from heat, sparks, and open flames.
Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.
Conclusion
This compound is a chemical compound with limited available data. While its basic physicochemical properties are known, a significant gap exists in the experimental data regarding its synthesis, detailed analytical characterization, and biological activity. The information provided in this guide serves as a starting point for researchers and professionals, offering a summary of the current knowledge and suggesting general methodologies for further investigation based on the well-established chemistry of the pyrrolidine scaffold. Future research is necessary to fully elucidate the properties and potential applications of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 5. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 6. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound|lookchem [lookchem.com]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Methylpyrrolidine [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 24. jwpharmlab.com [jwpharmlab.com]
- 25. carlroth.com [carlroth.com]
Unlocking Asymmetric Synthesis: A Technical Guide to Novel Pyrrolidine Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in the realm of asymmetric catalysis. Building upon the seminal discovery of proline's catalytic activity, a new generation of novel pyrrolidine derivatives has been developed, offering enhanced reactivity, stereoselectivity, and broader substrate scope. This technical guide provides an in-depth exploration of the applications of these advanced organocatalysts in key carbon-carbon bond-forming reactions, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.
Core Principles: Enamine and Iminium Ion Catalysis
The catalytic prowess of pyrrolidine derivatives stems from their ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions. The secondary amine of the pyrrolidine ring is crucial for these activation modes.
-
Enamine Catalysis: In this pathway, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This activation strategy effectively raises the HOMO of the carbonyl compound, enabling it to participate in reactions with various electrophiles.
-
Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a transient iminium ion. This process lowers the LUMO of the carbonyl compound, enhancing its electrophilicity and facilitating reactions with nucleophiles.
The chirality of the pyrrolidine catalyst is transferred during these catalytic cycles, leading to the formation of enantioenriched products. The substituents on the pyrrolidine ring play a critical role in shielding one face of the reactive intermediate, thereby dictating the stereochemical outcome of the reaction.
Asymmetric Aldol Reaction
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been a key area for the application of novel pyrrolidine derivatives. These catalysts have demonstrated remarkable efficiency and stereoselectivity in promoting the reaction between ketones and aldehydes.
Data Presentation: Performance of Pyrrolidine Derivatives in the Asymmetric Aldol Reaction
| Catalyst Type | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 24 | 65 | - | 46 | [1] |
| Diarylprolinol Silyl Ether | Benzaldehyde | Cyclohexanone | 10 | Toluene | 12 | 95 | 95:5 | 99 | [2] |
| Proline-Thiourea | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | CH2Cl2 | 24 | 92 | 90:10 | 97 | [3] |
| (S)-2-(Pyrrolidin-2-yl)-1H-tetrazole | Trifluoroacetaldehyde Ethyl Hemiacetal | Acetophenone | 10 | CH2Cl2 | 48 | 85 | - | 90 | [4] |
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Diarylprolinol Silyl Ether
To a solution of the diarylprolinol silyl ether catalyst (0.1 mmol) in toluene (2.0 mL) at room temperature is added the aldehyde (1.0 mmol). The mixture is stirred for 10 minutes, and then the ketone (2.0 mmol) is added. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.[2]
Visualization: Catalytic Cycle and Proposed Transition State of the Aldol Reaction
The catalytic cycle for the pyrrolidine-catalyzed aldol reaction proceeds through an enamine intermediate. The stereochemical outcome is determined by the facial selectivity in the attack of the enamine on the aldehyde, which is controlled by the steric hindrance imposed by the catalyst's substituents.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool in organic synthesis. Novel pyrrolidine derivatives have been successfully employed to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins and other Michael acceptors.
Data Presentation: Performance of Pyrrolidine Derivatives in the Asymmetric Michael Addition
| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 2 | 98 | 95:5 | 99 | [2] |
| Proline-based Reduced Dipeptide | Cyclohexanone | Nitrostyrene | 5 | CH2Cl2 | 24 | 95 | 98:2 | 98 | [5] |
| Pyrrolidine-Thiourea | Acetone | β-Nitrostyrene | 20 | Toluene | 48 | 90 | - | 95 | [6] |
| D-Proline-derived Sulfonamide | Isobutyraldehyde | β-Nitrostyrene | 10 | CH2Cl2 | 12 | 93 | >99:1 | 97 | [5] |
Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether
In a vial, the diarylprolinol silyl ether catalyst (0.05 mmol) is dissolved in the solvent (1.0 mL). The aldehyde (1.0 mmol) is then added, and the mixture is stirred for 5 minutes at room temperature. The nitroalkene (0.5 mmol) is added, and the reaction is stirred at the indicated temperature. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.[2]
Visualization: Catalytic Cycle of the Michael Addition
The catalytic cycle for the Michael addition can proceed through either an enamine or an iminium ion pathway, depending on the nature of the Michael donor and acceptor. When an aldehyde or ketone is the donor, an enamine is formed.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Pyrrolidine-based organocatalysts have proven to be highly effective in controlling the stereochemistry of this transformation.
Data Presentation: Performance of Pyrrolidine Derivatives in the Asymmetric Mannich Reaction
| Catalyst Type | Aldehyde | Imine | Carbonyl Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Pipecolic Acid | Propanal | N-PMP-α-imino ethyl glyoxylate | - | DMSO | 24 | 85 | 1:1.4 | >98 (syn), >98 (anti) | [7] | |
| Proline-derived Tetrazole | Acetone | N-PMP-p-anisidine | p-Nitrobenzaldehyde | 5 | Dioxane | 48 | 90 | 95:5 | 99 | [8] |
| Bifunctional Organocatalyst | - | N-Cbz-imines | Nitro-allene | 10 | Toluene | 24 | 60 | - | 91 | [9] |
Experimental Protocol: Asymmetric Mannich Reaction Catalyzed by a Proline-Derived Tetrazole
To a solution of the proline-derived tetrazole catalyst (0.05 mmol) in the specified solvent (1.0 mL) are added the aldehyde (1.0 mmol) and the imine (0.5 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give the desired Mannich product.[8]
Visualization: Proposed Transition State of the Mannich Reaction
The stereochemical outcome of the Mannich reaction is rationalized by a Zimmerman-Traxler-like transition state, where the enamine, formed from the catalyst and the carbonyl compound, attacks the imine from a specific face due to the steric hindrance of the catalyst's chiral backbone.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings. The use of chiral pyrrolidine derivatives as organocatalysts has enabled highly enantioselective versions of this important transformation, typically proceeding through an iminium ion activation of the dienophile.
Data Presentation: Performance of Pyrrolidine Derivatives in the Asymmetric Diels-Alder Reaction
| Catalyst Type | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) | Reference |
| Imidazolidinone | Cyclopentadiene | Cinnamaldehyde | 5 | CH3CN | 6 | 82 | 1:1.3 | 93 (exo) | [10] |
| Diarylprolinol Silyl Ether Salt | Cyclopentadiene | Acrolein | 20 | Water | 0.5 | 95 | 1:19 | 99 (exo) | [11] |
| Bispyrrolidine Diboronate | Isoprene | Methacrolein | 1 | Toluene | 24 | 90 | >20:1 (exo) | 98 (exo) | [12] |
Experimental Protocol: Asymmetric Diels-Alder Reaction Catalyzed by an Imidazolidinone
To a solution of the imidazolidinone catalyst (0.1 mmol) in the specified solvent (2.0 mL) at the desired temperature is added the α,β-unsaturated aldehyde (1.0 mmol). The mixture is stirred for 5-10 minutes, after which the diene (3.0 mmol) is added. The reaction is stirred until completion (monitored by TLC or GC). The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the cycloaddition product.[10]
Visualization: Iminium Ion Catalysis in the Diels-Alder Reaction
In the pyrrolidine-catalyzed Diels-Alder reaction, the catalyst forms an iminium ion with the α,β-unsaturated aldehyde, lowering its LUMO and activating it for the cycloaddition with the diene. The chiral catalyst directs the diene to attack one of the enantiotopic faces of the dienophile.
Scope and Limitations
Novel pyrrolidine derivatives have significantly expanded the horizons of organocatalysis. Diarylprolinol silyl ethers, for instance, are highly effective for a wide range of aldehydes in Michael and aldol reactions, often providing excellent stereoselectivities.[2] Prolinamide-based catalysts have shown great promise, with their activity and selectivity being tunable by modifying the amide substituent.[1][3] However, limitations still exist. High catalyst loadings are sometimes required, and the substrate scope can be limited for certain catalyst types.[13] For example, some catalysts may not be generally applicable due to high conformational rigidity. Furthermore, while many of these catalysts show improved performance in a variety of solvents compared to proline, achieving high reactivity and selectivity in environmentally benign solvents like water remains an active area of research.[11]
Conclusion
The development of novel pyrrolidine derivatives has ushered in a new era of possibilities in asymmetric organocatalysis. By moving beyond the parent proline structure, researchers have created a diverse toolkit of catalysts capable of promoting key synthetic transformations with high levels of efficiency and stereocontrol. This guide has provided a comprehensive overview of the application of these catalysts in Aldol, Michael, Mannich, and Diels-Alder reactions, supported by quantitative data, detailed protocols, and mechanistic insights. As the field continues to evolve, the rational design of new pyrrolidine-based catalysts holds the key to overcoming current limitations and enabling the synthesis of increasingly complex and valuable chiral molecules for the pharmaceutical and chemical industries.
References
- 1. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric one-pot sequential Mannich/hydroamination reaction by organo- and gold catalysts: synthesis of spiro[pyrrolidin-3,2'-oxindole] derivatives. | Semantic Scholar [semanticscholar.org]
- 9. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Asymmetric Synthesis
A comprehensive guide to the discovery, synthesis, and application of novel chiral auxiliaries derived from the versatile pyrrolidine framework, tailored for researchers, scientists, and professionals in drug development.
The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly influence its biological activity.[1] Chiral auxiliaries, temporary chiral moieties that guide the stereochemical outcome of a reaction, have emerged as a powerful and reliable tool in asymmetric synthesis.[1][2] Among the diverse array of scaffolds utilized for the design of these auxiliaries, the pyrrolidine ring system, readily available from the natural amino acid proline, has proven to be a particularly privileged and versatile framework.[2][3][4][5] This technical guide provides an in-depth exploration of the discovery and application of new chiral auxiliaries based on the pyrrolidine scaffold, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.
Core Principles of Pyrrolidine-Based Chiral Auxiliaries
The efficacy of pyrrolidine-derived chiral auxiliaries stems from the rigid and well-defined conformational nature of the five-membered ring.[4] This inherent rigidity allows for effective transmission of stereochemical information from the auxiliary to the prochiral substrate. The fundamental principle involves the temporary attachment of the chiral pyrrolidine moiety to a substrate, which then directs a subsequent chemical transformation to occur with a high degree of facial selectivity.[2] This stereocontrol is typically achieved through the formation of rigid, chelated transition states, where the pyrrolidine ring and its substituents create a sterically and electronically biased environment, favoring the approach of a reagent from a specific trajectory.[2] Upon completion of the reaction, the auxiliary can be cleaved and often recovered for reuse, adding to the economic viability of this synthetic strategy.[2]
Key Classes and Applications
The modular nature of the pyrrolidine scaffold, particularly derivatives of prolinol, allows for a wide range of modifications, leading to several distinct classes of highly effective chiral auxiliaries.[2]
Prolinol Ethers: The SAMP/RAMP Hydrazone Method
One of the most well-established and widely utilized classes of prolinol-derived auxiliaries are (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, famously known as SAMP and RAMP, respectively.[2] Developed by Enders and coworkers, these auxiliaries are exceptionally effective in the asymmetric alkylation of aldehydes and ketones through the formation of chiral hydrazones.[2]
Table 1: Asymmetric Alkylation of Cyclohexanone using SAMP Auxiliary
| Electrophile (R-X) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Yield (%) |
| MeI | ≥98 | ≥98 | 85 |
| EtI | ≥98 | ≥98 | 89 |
| n-PrI | ≥98 | ≥98 | 82 |
| CH2=CHCH2Br | ≥95 | ≥95 | 91 |
| PhCH2Br | ≥96 | ≥96 | 88 |
Prolinol Amides in Asymmetric Reactions
Amides derived from prolinol represent another significant class of chiral auxiliaries.[2] Their straightforward preparation via acylation of prolinol has led to their successful application in a variety of asymmetric transformations, including aldol reactions, conjugate additions, and Diels-Alder reactions.[2] In asymmetric aldol reactions, for instance, the prolinol-derived amides can be converted to their corresponding enolates, which then react with aldehydes with high diastereoselectivity, governed by the formation of a rigid, six-membered chair-like transition state.[2]
Table 2: Diastereoselective Aldol Reaction of a Prolinol Amide-Derived Enolate with Benzaldehyde
| Metal Cation | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Li⁺ | 95:5 | 88 |
| Mg²⁺ | 97:3 | 92 |
| Ti⁴⁺ | >99:1 | 95 |
C2-Symmetric Prolinol Derivatives
The development of C2-symmetric bis(pyrrolidinyl)methanols and related structures has provided powerful chiral ligands and catalysts for a range of asymmetric transformations.[2] The C2-symmetry is advantageous as it can reduce the number of possible transition states, often leading to enhanced enantioselectivities.[2] These auxiliaries have found particular utility in conjugate additions and reduction reactions.[2]
Experimental Protocols
Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
A detailed, multi-step synthesis is required for the preparation of SAMP, starting from the readily available amino acid (S)-proline.
Step 1: Reduction of (S)-Proline to (S)-Prolinol To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of (S)-proline in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.
Step 2: O-Methylation of (S)-Prolinol (S)-Prolinol is dissolved in anhydrous THF, and sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 1 hour at room temperature, followed by the dropwise addition of methyl iodide (MeI). The reaction is stirred overnight at room temperature. The reaction is then quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to give O-methylated prolinol.
Step 3: Conversion to SAMP The O-methylated prolinol is converted to its N-nitrosamine derivative using sodium nitrite and hydrochloric acid. Subsequent reduction of the nitrosamine with LiAlH₄ yields (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).
Asymmetric Alkylation of Cyclohexanone using SAMP
Step 1: Formation of the SAMP-Hydrazone To a solution of SAMP in anhydrous diethyl ether, cyclohexanone is added, followed by a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap for 12 hours. The solvent is removed under reduced pressure to give the crude SAMP-hydrazone.
Step 2: Deprotonation and Alkylation The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 2 hours at this temperature. The desired electrophile (e.g., methyl iodide) is then added, and the reaction is allowed to warm to room temperature overnight.
Step 3: Hydrolysis and Cleavage of the Auxiliary The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is then subjected to ozonolysis or treatment with an oxidizing agent to cleave the auxiliary and afford the optically active alkylated cyclohexanone.
Visualizing the Workflow
The general workflow for the application of a chiral auxiliary in asymmetric synthesis can be visualized as a clear, logical progression of steps.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The synthetic pathway for a key auxiliary like SAMP can also be represented to illustrate the sequence of chemical transformations.
Caption: Synthetic pathway for (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP).
Conclusion
Chiral auxiliaries based on the pyrrolidine scaffold have proven to be indispensable tools in the field of asymmetric synthesis. Their ready availability from the chiral pool, coupled with their high efficacy in a wide range of stereoselective transformations, ensures their continued prominence in both academic research and industrial applications. The ongoing development of novel pyrrolidine-based auxiliaries, driven by a deeper understanding of reaction mechanisms and the principles of stereocontrol, promises to further expand the capabilities of asymmetric synthesis and facilitate the efficient construction of complex, enantiomerically pure molecules for the advancement of science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 5. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Theoretical and Experimental Approach to the Conformational Landscape of 2-(2-Methoxypropan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach for the theoretical and experimental determination of the conformational preferences of 2-(2-Methoxypropan-2-yl)pyrrolidine. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] Understanding its conformational behavior is crucial for structure-activity relationship (SAR) studies and rational drug design. The conformation of the five-membered pyrrolidine ring is characterized by a puckering of the carbon atoms, leading to distinct, low-energy conformations, primarily the Cγ-endo and Cγ-exo envelope forms.[1][3] The nature and orientation of substituents on the ring significantly influence the equilibrium between these puckered states.[1][4][5]
This document details the requisite computational and experimental protocols to elucidate the conformational landscape of this compound, providing a framework for researchers to apply to similar small molecules.
Theoretical Conformational Analysis: A Computational Workflow
A rigorous computational analysis is the first step in understanding the conformational preferences of this compound. Modern computational chemistry software and methods allow for the accurate prediction of molecular geometries and relative energies of different conformers.[6][7]
A typical workflow for such an analysis involves a multi-step process, starting from a broad conformational search and culminating in high-level quantum mechanical calculations for the most stable conformers.
Detailed Computational Protocol
-
Initial Structure Generation: The 2D structure of this compound is used as the input.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. Molecular mechanics force fields (e.g., MMFF94, OPLS3e) are suitable for this initial, computationally less expensive step.[8] This search will identify a large number of possible conformers by rotating the single bonds.
-
Clustering and Filtering: The generated conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures. These are then filtered based on a relative energy cutoff (e.g., 10 kcal/mol) to discard high-energy conformers.
-
Quantum Mechanical Geometry Optimization: The unique, low-energy conformers are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger) is a common choice.[3][6] This step refines the geometry of each conformer to a local minimum on the potential energy surface.
-
High-Level Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as coupled cluster theory (e.g., CCSD(T)) with a larger basis set.[6]
-
Data Analysis: The final energies are used to calculate the Boltzmann population of each conformer at a given temperature. Key geometric parameters, such as dihedral angles defining the ring pucker and the orientation of the substituent, are analyzed for the most stable conformers.
Predicted Quantitative Data
The computational analysis is expected to yield data on the relative energies and key geometric parameters of the stable conformers. The primary conformational equilibrium of the pyrrolidine ring is between the Cγ-endo and Cγ-exo puckers. The orientation of the bulky 2-methoxypropan-2-yl group will also be a critical factor.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | C2-C3-C4-C5 Dihedral (°) | N1-C2-C(sub)-O Dihedral (°) |
| Cγ-exo | 0.00 | 75.3 | ~30 to 40 | Varies |
| Cγ-endo | 0.85 | 24.7 | ~-30 to -40 | Varies |
Table 1: Hypothetical quantitative data from computational analysis of this compound conformers.
Experimental Validation of Conformations
Experimental techniques are essential to validate and refine the computationally predicted conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for this purpose.[4][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides information about the time-averaged conformation of a molecule.
Experimental Protocol:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR: 1H and 13C NMR spectra are acquired to confirm the chemical structure.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of NOE/ROE cross-peaks are related to the internuclear distances and can be used to differentiate between conformers.[3]
-
-
Analysis of Coupling Constants: The magnitude of vicinal proton-proton coupling constants (3JHH) can be used to estimate dihedral angles via the Karplus equation, providing insight into the ring pucker.
| Parameter | Cγ-exo Conformer | Cγ-endo Conformer |
| Key NOE Contacts | H2-H5a, H2-H(sub) | H2-H5b, H2-H(sub) |
| 3J(H2,H3a) | ~8-10 Hz | ~2-4 Hz |
| 3J(H2,H3b) | ~2-4 Hz | ~8-10 Hz |
Table 2: Expected NMR parameters for distinguishing between the Cγ-exo and Cγ-endo conformers of this compound.
Single Crystal X-ray Crystallography
X-ray crystallography provides the precise solid-state conformation of a molecule. While this may not be identical to the solution-phase conformation, it offers an unambiguous view of a low-energy state.
Experimental Protocol:
-
Crystallization: Single crystals of the compound are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
-
Analysis: The resulting structure provides accurate bond lengths, bond angles, and dihedral angles, defining the conformation in the solid state.[4][10][12][13]
Conclusion
The combination of high-level theoretical calculations and experimental validation through NMR spectroscopy and X-ray crystallography provides a powerful and comprehensive approach to understanding the conformational landscape of this compound. The detailed protocols and expected data presented in this guide offer a robust framework for researchers in drug discovery and medicinal chemistry to elucidate the structure and conformational dynamics of pyrrolidine-containing molecules, ultimately aiding in the design of more potent and selective therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kvinzo.com [kvinzo.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 9. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Enduring Legacy of Prolinol: A Technical Guide to Prolinol-Derived Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for stereochemical control is a central theme in modern organic synthesis. Prolinol-derived chiral auxiliaries, born from the readily available and inexpensive chiral pool of the amino acid proline, represent a cornerstone in this endeavor. Their robust performance, predictable stereochemical outcomes, and versatility across a spectrum of asymmetric transformations have solidified their place as indispensable tools in the synthesis of complex, enantiomerically pure molecules.
This in-depth technical guide explores the core principles, applications, and methodologies associated with the use of prolinol-derived chiral auxiliaries. We will delve into their synthesis, mechanisms of stereocontrol, and their application in key asymmetric reactions, including alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions. Quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for seminal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the concepts discussed.
Core Concepts: The Power of Temporary Chirality
The fundamental principle underpinning the use of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate.[1] This chiral auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[1] Following the reaction, the auxiliary is cleaved from the product, ideally in a non-destructive manner, allowing for its recovery and reuse.[1]
Prolinol-derived auxiliaries exert their stereocontrol through the formation of rigid, chelated transition states. The pyrrolidine ring, in conjunction with the hydroxyl or a derivative thereof, can coordinate to a metal center or create a sterically biased environment, thereby dictating the trajectory of the incoming reagent.[1]
Synthesis of Prolinol-Derived Chiral Auxiliaries
The versatility of prolinol-derived auxiliaries stems from the ease with which the parent (S)- or (R)-prolinol can be modified. Prolinol itself is readily prepared by the reduction of the corresponding enantiomer of proline, a cheap and abundant amino acid.[2]
Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
One of the most widely recognized classes of prolinol-derived auxiliaries are the (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidines, known as SAMP and RAMP, respectively. Developed by Enders and coworkers, these auxiliaries are particularly effective in the asymmetric alkylation of ketones and aldehydes.[1] The synthesis of SAMP from (S)-proline is a multi-step process.[1]
Asymmetric Alkylation: The SAMP/RAMP Hydrazone Method
The SAMP/RAMP hydrazone method is a powerful and reliable strategy for the asymmetric α-alkylation of carbonyl compounds. The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with a strong base generates a rigid lithium azaenolate, which then reacts with an electrophile from the less sterically hindered face. Subsequent cleavage of the hydrazone reveals the enantioenriched α-alkylated carbonyl compound.[1]
Quantitative Data for Asymmetric Alkylation using SAMP
| Ketone/Aldehyde | Electrophile | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) |
| Cyclohexanone | Methyl Iodide | >95 | >95 | 85-95 |
| Propiophenone | Ethyl Iodide | >98 | >98 | 80-90 |
| Acetone | Benzyl Bromide | >95 | >95 | 75-85 |
| Isovaleraldehyde | Allyl Bromide | >90 | >90 | 70-80 |
Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP
1. Hydrazone Formation: A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.0 mmol) and 3-pentanone (36 mmol) is heated at 60°C under an argon atmosphere overnight. The crude product is then diluted with diethyl ether and washed with water. The organic layer is dried and concentrated under reduced pressure. The resulting SAMP-hydrazone is purified by distillation.[3]
2. Deprotonation and Alkylation: The SAMP-hydrazone (10 mmol) is dissolved in anhydrous diethyl ether and cooled to -78°C. A solution of lithium diisopropylamide (LDA) (11 mmol) in diethyl ether/hexane is added dropwise, and the mixture is stirred for 4 hours at -78°C. Methyl iodide (12 mmol) is then added, and the reaction is allowed to warm to room temperature overnight.[3]
3. Auxiliary Cleavage: The resulting alkylated hydrazone can be cleaved to afford the α-alkylated ketone. One common method is ozonolysis, followed by a reductive workup. Alternatively, milder methods using oxalic acid or sodium perborate can be employed, which often allow for the recovery of the chiral auxiliary.[4] For example, cleavage with a saturated aqueous solution of oxalic acid can provide the ketone in high yield and enantiomeric purity, with the water-soluble auxiliary being recovered from the aqueous phase.[4]
Workflow for SAMP synthesis and its application in asymmetric alkylation.
Asymmetric Aldol Reactions: Prolinol Amides as Chiral Controllers
Prolinol-derived amides are another highly effective class of chiral auxiliaries, particularly in asymmetric aldol reactions.[1] Acylation of prolinol with a carboxylic acid derivative yields the chiral amide. This amide can then be converted to its corresponding enolate, which subsequently reacts with an aldehyde in a highly diastereoselective manner. The stereochemical outcome is dictated by the formation of a rigid, six-membered chair-like transition state involving a metal cation.[1]
Quantitative Data for Asymmetric Aldol Reactions with Prolinol-Derived Amides
| Amide Derived From | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |
| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |
| Benzoyl-(S)-prolinol | Acetaldehyde | >92:8 | 80-88 |
| Cinnamoyl-(S)-prolinol | Cyclohexanecarboxaldehyde | >98:2 | 85-95 |
Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Asymmetric Aldol Reaction with a Prolinol-Derived Amide
1. Amide Formation: (S)-Prolinol is acylated with the desired acid chloride or anhydride in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane at 0°C to room temperature to form the chiral amide auxiliary.[1]
2. Enolate Formation: The prolinol-derived amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A solution of a strong base, such as lithium diisopropylamide (LDA) or a Grignard reagent, is added dropwise to generate the corresponding enolate. The reaction is typically stirred at this temperature for a period of 30 minutes to an hour.[1]
3. Aldol Addition: The aldehyde is then added to the enolate solution at -78°C. The reaction mixture is stirred at this low temperature until completion, which can be monitored by thin-layer chromatography (TLC).[1]
4. Workup and Auxiliary Removal: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layers are combined, dried, and concentrated. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or by reduction with reagents like lithium aluminum hydride.[1]
Chelation-controlled stereoselection in the asymmetric aldol reaction.
Asymmetric Diels-Alder Reactions
N-Acryloyl derivatives of prolinol have proven to be effective chiral dienophiles in asymmetric Diels-Alder reactions. The bulky prolinol moiety effectively shields one face of the dienophile, leading to a highly facial-selective cycloaddition. The stereochemical outcome is often rationalized by a transition state model where a Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the prolinol's hydroxyl or ether group, locking the conformation of the dienophile and directing the approach of the diene.[1]
Quantitative Data for Asymmetric Diels-Alder Reactions
| Dienophile (N-Acryloyl derivative of) | Diene | Lewis Acid | Diastereomeric Excess (de%) | Yield (%) |
| (S)-Prolinol methyl ether | Cyclopentadiene | Et₂AlCl | >95 | 85-95 |
| (S)-Prolinol | Isoprene | TiCl₄ | >90 | 70-80 |
| (S)-Prolinol benzyl ether | 1,3-Butadiene | BF₃·OEt₂ | >92 | 75-85 |
| (S)-Prolinol | Danishefsky's Diene | ZnCl₂ | >98 | 80-90 |
Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Asymmetric Diels-Alder Reaction
1. Dienophile Synthesis: The N-acryloyl prolinol derivative is synthesized by reacting the corresponding prolinol derivative with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine in an inert solvent like dichloromethane.
2. Cycloaddition Reaction: The chiral dienophile is dissolved in a dry solvent such as dichloromethane or toluene and cooled to a low temperature (e.g., -78°C). A Lewis acid (e.g., Et₂AlCl, TiCl₄) is added, and the mixture is stirred for a short period. The diene is then added, and the reaction is maintained at the low temperature until completion.
3. Workup and Auxiliary Removal: The reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution). The product is extracted, and the organic phase is dried and concentrated. The chiral auxiliary can be removed by methods such as hydrolysis or reduction to yield the chiral cyclohexene derivative.
Stereochemical model for the Lewis acid-mediated asymmetric Diels-Alder reaction.
Asymmetric Conjugate Additions
Prolinol-derived auxiliaries have also found significant use in asymmetric conjugate addition reactions. Prolinol-derived amides can be used as chiral Michael acceptors, where the auxiliary directs the nucleophilic attack of an organometallic reagent. Additionally, C2-symmetric bis(pyrrolidinyl)methanols, synthesized from prolinol, have emerged as powerful chiral ligands for metal-catalyzed enantioselective conjugate additions to enones.[5]
Quantitative Data for Asymmetric Conjugate Additions
| Enone | Organometallic Reagent | Ligand/Auxiliary | Enantiomeric Excess (ee%) | Yield (%) |
| Cyclohexenone | Diethylzinc | C2-symmetric bis(pyrrolidinyl)methanol | >90 | 85-95 |
| Chalcone | Grignard Reagents | C2-symmetric prolinol-derived ligand | 80-95 | 70-90 |
| 2-Cyclopentenone | Dibutylcuprate | Prolinol amide | >95 (de) | 80-90 |
| 2-Cycloheptenone | Phenylmagnesium bromide | C2-symmetric bis(pyrrolidinyl)methanol | >92 | 88-96 |
Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Asymmetric Conjugate Addition
1. Catalyst/Ligand Preparation: For catalyzed reactions, the C2-symmetric prolinol-derived ligand is synthesized and then complexed with a metal salt (e.g., Cu(OTf)₂, Zn(OTf)₂).
2. Conjugate Addition: The enone is dissolved in a suitable solvent and cooled. The organometallic reagent is added to the catalyst solution or directly to the solution containing the chiral Michael acceptor. The reaction is stirred until completion.
3. Workup and Auxiliary Removal: The reaction is quenched, and the product is isolated. In the case of prolinol amide acceptors, the auxiliary is cleaved to yield the enantioenriched product.
Conclusion
Prolinol-derived chiral auxiliaries have had a profound and lasting impact on the field of asymmetric synthesis. Their ease of preparation from an inexpensive and readily available chiral starting material, coupled with their high efficiency and predictability in a wide array of stereoselective reactions, makes them invaluable tools for both academic research and industrial drug development. The ability to fine-tune their steric and electronic properties through simple chemical modifications continues to drive the discovery of new applications, ensuring that the legacy of prolinol as a master of stereocontrol will endure for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Chemistry of Substituted Pyrrolidines: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. As research and development in this area continues to expand, a thorough understanding of the safety and handling guidelines for substituted pyrrolidines is paramount. This in-depth technical guide provides a comprehensive overview of the key safety considerations, handling protocols, and toxicological insights necessary for professionals working with this important class of compounds.
General Safety and Handling Precautions
Substituted pyrrolidines, like their parent compound, are nitrogen-containing heterocyclic compounds that can exhibit a range of hazardous properties. While the specific risks are dependent on the nature and position of the substituents, a conservative approach to handling is always recommended. The following guidelines provide a framework for the safe use of these compounds in a laboratory setting.
1. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific substituted pyrrolidine and the procedures being performed.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any splashes from reaching the eyes. |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. For larger quantities or more hazardous derivatives, a disposable, polyethylene-coated polypropylene gown is advised. | Ensure the lab coat is fully buttoned. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any tears or perforations before use. It is best practice to change gloves every 30-60 minutes or immediately if they become contaminated or damaged.[1] Proper glove removal technique is crucial to avoid skin contact.[2] |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate engineering controls (e.g., fume hood). | If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[1] A full-face respirator offers both respiratory and eye protection. |
2. Engineering Controls: The use of robust engineering controls is essential to minimize the risk of inhalation exposure.
-
Fume Hoods: All work with substituted pyrrolidines, particularly volatile or powdered compounds, should be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
3. Safe Handling Practices: Adherence to strict handling protocols can significantly reduce the risk of accidents and exposure.
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat all substituted pyrrolidines as potentially toxic.
-
Grounding and Bonding: For flammable liquid derivatives, use proper grounding and bonding procedures to prevent static discharge.[3]
-
Use of Non-Sparking Tools: When handling flammable pyrrolidine derivatives, use non-sparking tools.[3]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Store substituted pyrrolidines in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Risk Assessment for Novel Pyrrolidine Compounds
A critical aspect of working with newly synthesized or lesser-known substituted pyrrolidines is conducting a thorough risk assessment. This process involves evaluating the potential hazards and developing strategies to mitigate the associated risks.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring safety and reproducibility. The following sections outline key procedures for handling substituted pyrrolidines.
General Protocol for Handling and Dispensing
-
Preparation: Before handling any substituted pyrrolidine, ensure that all necessary PPE is correctly worn and that the chemical fume hood is operational.
-
Dispensing Solids: For powdered or crystalline compounds, use a spatula or powder funnel to transfer the material. Minimize the creation of dust.
-
Dispensing Liquids: For liquid derivatives, use a calibrated pipette or a syringe. For volatile liquids, ensure the transfer is performed deep within the fume hood.
-
Weighing: If possible, weigh solids directly into the reaction vessel within the fume hood. If an external balance is used, ensure the container is securely sealed before transport.
-
Cleaning: Clean any spills immediately according to the spill response protocol. Decontaminate all equipment and glassware after use.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the substituted pyrrolidine using a suitable solvent (e.g., ethanol, isopropanol), followed by a detergent solution.
-
For spills, follow the specific spill clean-up procedures outlined below.
-
-
Waste Disposal:
-
All solid and liquid waste containing substituted pyrrolidines should be collected in appropriately labeled, sealed, and chemical-resistant waste containers.
-
Dispose of hazardous waste through your institution's environmental health and safety office. Do not dispose of substituted pyrrolidines down the drain.
-
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spill Response:
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Toxicology of Substituted Pyrrolidines
The toxicological profile of substituted pyrrolidines can vary significantly depending on their chemical structure. While a comprehensive toxicological assessment is required for each new compound, some general principles and examples can provide valuable insights.
α-Pyrrolidinophenone Derivatives: This class of substituted pyrrolidines, often found in synthetic cathinones, can exhibit high lipophilicity due to the pyrrolidine ring, leading to increased permeability across the blood-brain barrier.[4] Their acute toxicity can manifest as over-stimulation of the central nervous and cardiovascular systems.[4]
Pyrrolizidine Alkaloids: Certain naturally occurring pyrrolizidine alkaloids are known for their hepatotoxicity, which is linked to their metabolic activation in the liver.[5] The presence of a 1,2-double bond in the pyrrolizidine core is often associated with enhanced toxicity.[5]
In Vitro Toxicology Assays: For novel substituted pyrrolidines, a battery of in vitro toxicology assays can provide initial safety data. These may include cytotoxicity assays, genotoxicity assays (e.g., Ames test), and assays to assess effects on specific cellular pathways.
While specific signaling pathways for the toxicology of many substituted pyrrolidines are not yet fully elucidated, a general understanding of cellular stress responses can be informative.
Chemical Incompatibility
It is crucial to be aware of the chemical incompatibilities of substituted pyrrolidines to prevent hazardous reactions. As basic compounds, they can react exothermically with acids. They may also be incompatible with strong oxidizing agents. Always consult the Safety Data Sheet (SDS) for the specific compound and consider the reactivity of the functional groups present on the pyrrolidine ring.
Conclusion
The safe and responsible handling of substituted pyrrolidines is a cornerstone of successful research and development in the pharmaceutical and chemical industries. By implementing a robust safety culture that includes comprehensive risk assessments, strict adherence to handling protocols, and a thorough understanding of the potential hazards, researchers can mitigate risks and continue to explore the vast potential of this important class of molecules. This guide serves as a foundational resource, and it is imperative that it is supplemented with specific safety information for each individual substituted pyrrolidine derivative being handled.
References
CAS number and IUPAC name for 2-(2-Methoxypropan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 2-(2-Methoxypropan-2-yl)pyrrolidine, a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxypropan-2-yl group. This document collates its chemical identity and addresses the current landscape of its synthesis and characterization based on public domain data.
Chemical Identity and Properties
This compound is a substituted pyrrolidine. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] The substitution at the 2-position introduces a tertiary ether, which can influence the compound's steric and electronic properties, and consequently its chemical reactivity and biological interactions.
Two stereoisomers of this compound have been identified, the (2S)-enantiomer and the racemic mixture, each with a distinct CAS number.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(2-methoxypropan-2-yl)pyrrolidine | P&S Chemicals |
| This compound (racemic) | Echemi, LookChem | |
| CAS Number | 118971-00-9 ((2S)-enantiomer) | P&S Chemicals |
| 160142-25-6 (unspecified stereochemistry) | Echemi, LookChem | |
| Chemical Formula | C₈H₁₇NO | P&S Chemicals, Echemi, LookChem |
| Molecular Weight | 143.23 g/mol | Echemi |
A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative data regarding the physicochemical properties (e.g., melting point, boiling point, solubility), detailed spectral data (NMR, IR, MS), or biological activity for this compound.
Synthesis of 2-Substituted Pyrrolidines: A General Overview
One plausible approach for the synthesis of this compound could involve the reaction of a suitable pyrrolidine precursor, such as a 2-lithiated N-protected pyrrolidine, with a ketone, followed by methylation. Alternatively, the addition of a Grignard reagent derived from a protected 2-chloropyrrolidine to acetone, followed by methylation of the resulting tertiary alcohol, could be envisioned.
Below is a representative, generalized experimental protocol for the synthesis of a 2-substituted pyrrolidine via intramolecular cyclization, which would require adaptation and optimization for the specific target compound.
Representative Experimental Protocol: Intramolecular Reductive Amination
This protocol is a general representation and has not been specifically validated for the synthesis of this compound.
Objective: To synthesize a 2-substituted pyrrolidine from a 1,4-amino alcohol precursor.
Materials:
-
A suitable ω-amino alcohol precursor
-
An appropriate oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents)
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Oxidation of the amino alcohol: The primary alcohol of the ω-amino alcohol is oxidized to the corresponding aldehyde under anhydrous conditions. The reaction progress is monitored by thin-layer chromatography (TLC).
-
In situ cyclization and iminium ion formation: Upon formation of the aldehyde, spontaneous intramolecular cyclization with the amine occurs to form a cyclic hemiaminal, which is in equilibrium with the corresponding iminium ion.
-
Reduction to the pyrrolidine: A reducing agent is added to the reaction mixture to reduce the iminium ion to the stable pyrrolidine ring.
-
Workup: The reaction is quenched, and the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-substituted pyrrolidine.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a 2-substituted pyrrolidine, which could be conceptually applied to the synthesis of this compound.
Caption: A generalized workflow for the synthesis of 2-substituted pyrrolidines.
Concluding Remarks
This compound represents an interesting, yet undercharacterized, chemical entity. The pyrrolidine scaffold is of significant interest in medicinal chemistry, and substitutions at the 2-position can impart a wide range of biological activities.[2][3] Further research into the synthesis and biological evaluation of this compound could be a valuable endeavor for drug discovery and development professionals. The methodologies outlined in this guide for the synthesis of related compounds provide a solid foundation for future work in this area.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(2-Methoxypropan-2-yl)pyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(2-Methoxypropan-2-yl)pyrrolidine is a known chiral molecule, commercially available from various suppliers. However, a thorough review of scientific literature reveals a notable absence of published studies detailing its specific applications as a catalyst or chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as a scientifically-grounded projection based on the well-established principles of organocatalysis by structurally related pyrrolidine derivatives. The provided data are illustrative and intended to serve as a baseline for potential research applications.
Introduction
(S)- and (R)-2-(2-Methoxypropan-2-yl)pyrrolidine are chiral secondary amines belonging to the extensive family of pyrrolidine-based organocatalysts. This class of catalysts has revolutionized asymmetric synthesis by providing a metal-free alternative for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The catalytic prowess of pyrrolidine derivatives typically stems from their ability to form chiral enamine or iminium ion intermediates with carbonyl compounds.
The structure of this compound is unique due to the presence of a bulky, sterically demanding, and non-hydrogen-bonding tertiary ether substituent at the C2 position. This structural feature is anticipated to play a crucial role in the stereochemical outcome of catalyzed reactions, primarily through steric shielding of one face of the reactive enamine intermediate. Unlike proline and its many derivatives, this catalyst lacks a functional group capable of secondary interactions, such as hydrogen bonding, to activate the electrophile. Consequently, its catalytic activity and stereodirecting influence are expected to be governed predominantly by sterics.
These application notes provide a theoretical framework and exemplary protocols for the potential use of this compound in two cornerstone reactions of asymmetric organocatalysis: the asymmetric aldol reaction and the asymmetric Michael addition.
Core Applications: A Theoretical Perspective
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. In a hypothetical scenario, this compound could catalyze the direct aldol reaction between a ketone and an aldehyde. The proposed catalytic cycle involves the formation of a chiral enamine from the ketone and the pyrrolidine catalyst. The bulky 2-(2-methoxypropan-2-yl) group would then sterically direct the approach of the aldehyde to the enamine, leading to the preferential formation of one enantiomer of the aldol product after hydrolysis.
Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a fundamental reaction for the enantioselective synthesis of γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Similar to the aldol reaction, the proposed mechanism involves the formation of a chiral enamine intermediate. The stereochemical outcome of the reaction would be dictated by the sterically biased addition of the enamine to the nitroalkene, with the bulky C2 substituent of the catalyst controlling the facial selectivity.
Data Presentation: Illustrative Performance
The following tables present illustrative data for the proposed applications of (S)-2-(2-Methoxypropan-2-yl)pyrrolidine. It is crucial to reiterate that these values are not derived from experimental work with this specific catalyst but are representative of results often achieved with other 2-alkylpyrrolidine catalysts that lack a hydrogen-bonding moiety.
Table 1: Illustrative Data for the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 10 | Toluene | 0 | 24 | 85 | 90:10 | 92 |
| 20 | CHCl₃ | RT | 48 | 78 | 85:15 | 88 |
| 10 | Dioxane | 0 | 36 | 82 | 88:12 | 90 |
Table 2: Illustrative Data for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 10 | Toluene | RT | 24 | 92 | 95:5 | 95 |
| 20 | Hexane | RT | 48 | 85 | 92:8 | 93 |
| 5 | Toluene | 0 | 36 | 90 | 96:4 | 97 |
Experimental Protocols: Exemplary Methodologies
Safety Precaution: These protocols involve the use of hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Exemplary Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using (S)-2-(2-Methoxypropan-2-yl)pyrrolidine as the catalyst.
Materials:
-
(S)-2-(2-Methoxypropan-2-yl)pyrrolidine
-
4-Nitrobenzaldehyde
-
Cyclohexanone (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL) and stir until the aldehyde is fully dissolved.
-
Add cyclohexanone (2.0 mmol, 4.0 equiv) to the solution.
-
Add (S)-2-(2-Methoxypropan-2-yl)pyrrolidine (0.05 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Exemplary Asymmetric Michael Addition
This protocol provides a general procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by (S)-2-(2-Methoxypropan-2-yl)pyrrolidine.
Materials:
-
(S)-2-(2-Methoxypropan-2-yl)pyrrolidine
-
β-Nitrostyrene
-
Cyclohexanone (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial with a magnetic stir bar, add β-nitrostyrene (0.5 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL) and stir until the β-nitrostyrene is dissolved.
-
Add cyclohexanone (1.0 mmol, 2.0 equiv) to the solution.
-
Add (S)-2-(2-Methoxypropan-2-yl)pyrrolidine (0.05 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 24 hours), quench with saturated aqueous NH₄Cl solution (2 mL).
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts, wash with brine (5 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the Michael adduct.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Visualizations: Diagrams of Pathways and Workflows
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Caption: General experimental workflow for asymmetric organocatalysis.
Application Notes and Protocols: Enantioselective Alkylation Utilizing 2-(Substituted)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the use of chiral pyrrolidine derivatives in enantioselective alkylation reactions. Due to a lack of specific published data on 2-(2-Methoxypropan-2-yl)pyrrolidine, this guide focuses on the well-established and structurally related chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The principles and methodologies described herein are expected to be broadly applicable to similar pyrrolidine-based chiral auxiliaries. These methods are instrumental for the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of chiral drugs and complex natural products.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] This strategy allows for the creation of new stereocenters with a high degree of selectivity.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1][3] Prolinol-derived auxiliaries, such as SAMP, are highly effective due to the rigidity of the five-membered pyrrolidine ring and the ability of heteroatom substituents to chelate with metal ions, creating a highly organized and sterically biased transition state.[3]
The general principle involves the formation of a chiral hydrazone from the auxiliary and a ketone or aldehyde. Deprotonation of this hydrazone forms a rigid, chelated azaenolate intermediate. The steric environment created by the pyrrolidine ring and its substituent directs the approach of an electrophile, leading to a highly diastereoselective alkylation.[4] Subsequent removal of the auxiliary reveals the chiral alkylated product.
Data Presentation: Enantioselective Alkylation of Ketones and Aldehydes using SAMP
The following tables summarize representative data for the enantioselective alkylation of various ketones and aldehydes using the SAMP/RAMP hydrazone method. This data is illustrative of the high stereoselectivities achievable with this class of chiral auxiliaries.
Table 1: Asymmetric Alkylation of Ketones via SAMP Hydrazones
| Ketone Substrate | Electrophile | Product | Yield (%) | d.e. (%) | e.e. (%) |
| Cyclohexanone | Methyl Iodide | (R)-2-Methylcyclohexanone | 65 | >95 | >95 |
| 3-Pentanone | Ethyl Iodide | (S)-3-Methyl-2-pentanone | 78 | 96 | >98 |
| Acetone | Benzyl Bromide | (S)-3-Phenyl-2-butanone | 85 | >95 | >95 |
Note: Data is compiled from analogous reactions and serves as a strong indicator of expected outcomes. d.e. = diastereomeric excess; e.e. = enantiomeric excess.
Table 2: Asymmetric Alkylation of Aldehydes via SAMP Hydrazones
| Aldehyde Substrate | Electrophile | Product | Yield (%) | d.e. (%) | e.e. (%) |
| Propionaldehyde | Methyl Iodide | (S)-2-Methylbutanal | 75 | 90 | >95 |
| Phenylacetaldehyde | Ethyl Bromide | (R)-2-Phenylpentanal | 68 | 92 | 91 |
| Heptanal | Allyl Bromide | (S)-2-Allylheptanal | 82 | >95 | 96 |
Note: Data is illustrative and depends on specific reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in enantioselective alkylation using a SAMP-type auxiliary.
Protocol 1: Formation of a Ketone SAMP Hydrazone
This protocol describes the formation of the chiral hydrazone from 3-pentanone and SAMP.
Materials:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
3-Pentanone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add SAMP (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).[4]
-
Heat the mixture at 60°C under an inert argon atmosphere overnight.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the crude product with 200 mL of diethyl ether.
-
Wash the organic solution with 30 mL of water in a separatory funnel.[4]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the resulting residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.[4]
Protocol 2: Asymmetric Alkylation of a Ketone SAMP Hydrazone
This protocol details the diastereoselective alkylation of the prepared SAMP hydrazone.
Materials:
-
3-Pentanone SAMP hydrazone (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous NH4Cl solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Dissolve the 3-pentanone SAMP hydrazone (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution to form the azaenolate. Stir for 2 hours at -78°C.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq) to the reaction mixture and continue stirring at -78°C for 4 hours.[4]
-
Quench the reaction by adding saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.[4]
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the SAMP auxiliary to yield the final chiral ketone.
Materials:
-
Crude alkylated hydrazone (from Protocol 2)
-
Ozone generator
-
Dichloromethane (DCM)
-
Dimethyl sulfide (DMS)
Procedure:
-
Dissolve the crude alkylated hydrazone in dichloromethane and cool the solution to -78°C.
-
Bubble ozone through the solution until a blue color persists, indicating complete consumption of the hydrazone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) to the reaction mixture and allow it to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography to obtain the enantiomerically enriched product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective alkylation of a ketone using a SAMP-type chiral auxiliary.
Caption: General workflow of SAMP-mediated enantioselective synthesis.[4]
Proposed Transition State for Stereocontrol
The high degree of stereoselectivity is attributed to the formation of a rigid, chelated transition state. The methoxy group of the auxiliary coordinates to the lithium cation, creating a sterically hindered face and directing the electrophile to the opposite face.
Caption: Stereochemical control in SAMP hydrazone alkylation.[4]
Conclusion
References
Application Notes and Protocols: Asymmetric Aldol Reactions Catalyzed by Pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for constructing complex chiral molecules found in natural products and pharmaceuticals.[1] The advent of organocatalysis, particularly using small chiral molecules like the amino acid (S)-proline and its derivatives, has revolutionized this field.[2][3][4] These pyrrolidine-based catalysts offer a cost-effective, non-toxic, and environmentally benign alternative to traditional metal-based catalysts, often allowing reactions to proceed under mild, aerobic conditions.[2] This document provides detailed protocols and quantitative data for conducting asymmetric aldol reactions using these efficient organocatalysts.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The reaction proceeds through a well-established enamine catalytic cycle. The pyrrolidine catalyst first reacts with a ketone donor to form an iminium ion, which then tautomerizes to a nucleophilic enamine intermediate. This enamine attacks the aldehyde acceptor in a stereocontrolled fashion. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle.[4][5]
Caption: The enamine mechanism for the proline-catalyzed asymmetric aldol reaction.
Experimental Protocols
The following sections detail standardized procedures for performing asymmetric aldol reactions with pyrrolidine-based catalysts.
General Experimental Workflow
A typical experimental procedure follows a straightforward sequence of setup, reaction monitoring, work-up, and purification.
Caption: A generalized workflow for pyrrolidine-catalyzed aldol reactions.
Protocol 1: (S)-Proline-Catalyzed Reaction of an Aromatic Aldehyde with a Ketone in an Organic Solvent
This protocol is a standard method for the direct asymmetric aldol reaction between various aldehydes and ketones using (S)-proline as the catalyst.[1]
Materials:
-
(S)-Proline (10-20 mol%)
-
Aldehyde (1.0 equiv, e.g., 0.25 mmol)
-
Ketone (5.0 equiv, e.g., 1.25 mmol, can also serve as solvent)
-
Solvent (e.g., DMSO, DMF, CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a vial, add (S)-proline (10-20 mol%) and the chosen solvent.
-
Stir the solution and add the aldehyde (1.0 equiv).
-
Add the ketone (5.0 equiv) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., -10 to 25 °C) for the required time (typically 24-72 hours), monitoring progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.[1]
-
Characterize the product by ¹H NMR and ¹³C NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: High-Efficiency (S)-Proline-Catalyzed Reaction in a Methanol/Water Medium
Recent studies have shown that using a methanol/water mixture as the solvent can significantly improve reaction rates and maintain high stereoselectivity, even with reduced catalyst and ketone loading.[2][6]
Materials:
-
(S)-Proline (e.g., 0.03 mmol)
-
Aldehyde (e.g., 0.3 mmol)
-
Ketone (e.g., 1.5 mmol)
-
Methanol (e.g., 40 µL)
-
Water (e.g., 10 µL)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
In a 2 mL vial at room temperature, add the reactants in the following order: (S)-proline, methanol, water, the ketone, and finally the aldehyde.[2]
-
Cap the vial, seal it, and stir the resulting homogeneous mixture at room temperature for the desired time (e.g., 4-24 hours).[2]
-
Monitor the reaction by TLC.
-
Upon completion, perform the work-up and purification as described in Protocol 1. This protocol has proven effective for gram-scale synthesis, confirming its scalability.[2]
Quantitative Data Summary
The effectiveness of pyrrolidine-based catalysts is demonstrated by the high yields and stereoselectivities achieved across a range of substrates.
Table 1: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes in MeOH/H₂O. [2]
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | 4 | 95 | 95:5 | 98 |
| 2 | 4-Cyanobenzaldehyde | 24 | 90 | 92:8 | 96 |
| 3 | 4-Chlorobenzaldehyde | 24 | 85 | 90:10 | 95 |
| 4 | Benzaldehyde | 24 | 82 | 90:10 | 95 |
| 5 | 4-Methoxybenzaldehyde | 24 | 75 | 88:12 | 93 |
Conditions: Cyclohexanone (5 equiv), Aldehyde (0.3 mmol), (S)-proline (20 mol%), MeOH/H₂O (2:1 v/v), room temperature.[2]
Table 2: Aldol Reaction with Different Ketone Donors in MeOH/H₂O. [2]
| Entry | Ketone | Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclopentanone | 4-Nitrobenzaldehyde | 4 | 96 | 60:40 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 24 | 70 | - | 72 |
| 3 | Acetone | Benzaldehyde | 48 | 55 | - | 65 |
Conditions: Ketone (5 equiv), Aldehyde (0.3 mmol), (S)-proline (20 mol%), MeOH/H₂O (2:1 v/v), room temperature.[2]
Table 3: Performance of a Modified Pyrrolidine Catalyst (trans-4-Hydroxy-(S)-prolinamide 6d). [3]
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 99 | 95:5 | 99 |
| 2 | Cyclohexanone | 2-Nitrobenzaldehyde | 10 | 98 | 90:10 | 98 |
| 3 | Acetone | Isatin | 10 | 99 | - | 80 |
Conditions for entries 1 & 2: Solvent-free, 15 °C, with Acetic Acid (10 mol%) as an additive. Conditions for entry 3: Acetone as co-solvent, -35 °C, additive-free.[3] The catalyst demonstrated reusability for up to five cycles with only a slight decrease in enantioselectivity.[3]
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
Application of 2-(2-Methoxypropan-2-yl)pyrrolidine in Michael Additions: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the findings from a comprehensive literature search on the application of the specific organocatalyst, 2-(2-Methoxypropan-2-yl)pyrrolidine, in Michael addition reactions. Despite a thorough investigation of scientific databases and chemical literature, no specific data, experimental protocols, or application notes detailing the use of this particular compound for catalyzing Michael additions were identified.
Introduction
The pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis, with numerous derivatives being successfully employed to catalyze a wide range of chemical transformations, including the synthetically important Michael addition. The stereochemical outcome of these reactions is often highly dependent on the nature of the substituent at the C2 position of the pyrrolidine ring. This substituent can influence the steric environment around the catalytically active nitrogen atom, thereby dictating the facial selectivity of the enamine attack on the Michael acceptor. The compound of interest, this compound, features a bulky tertiary ether group at the C2 position. In theory, this structural feature could impart unique stereocontrol in catalytic applications. This review was intended to consolidate the existing knowledge on its application in Michael additions.
Search Methodology
A systematic search was conducted using various chemical and scientific search engines. The search queries included, but were not limited to:
-
"this compound Michael addition application"
-
"enantioselective Michael addition using this compound organocatalyst"
-
"mechanism of this compound catalyzed Michael addition"
-
"synthesis of this compound"
-
"organocatalysis by this compound derivatives in conjugate additions"
-
"asymmetric Michael addition catalyzed by pyrrolidine derivatives with bulky substituents at C2"
The search identified the compound's CAS number (160142-25-6) and basic chemical properties. However, no research articles, patents, or application notes were found that described its synthesis in the context of catalytic use or its application in Michael additions or any other organocatalytic transformation.
Results and Discussion
The comprehensive literature search did not yield any publications containing quantitative data, experimental protocols, or mechanistic studies related to the use of this compound as a catalyst for Michael additions. While the search results provided extensive information on other 2-substituted pyrrolidine derivatives as highly effective catalysts in asymmetric Michael additions, the specific compound of interest appears to be either not yet explored for this purpose or its findings are not published in the accessible scientific literature.
The lack of available data prevents the creation of the requested detailed Application Notes and Protocols, including data tables and visualizations for this compound.
Conclusion
Based on the conducted literature review, there is currently no available scientific information to support the application of this compound as an organocatalyst in Michael addition reactions. Researchers and scientists interested in this specific catalyst may need to undertake primary research to determine its catalytic activity and potential for asymmetric induction in such transformations. Future work could involve the synthesis of this compound and its subsequent screening in a range of organocatalytic reactions to evaluate its efficacy.
Diastereoselective Synthesis of Substituted Pyrrolidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structural motif prevalent in a vast array of natural products, pharmaceuticals, and chiral catalysts. The development of stereocontrolled methods for the synthesis of substituted pyrrolidines is therefore of significant interest in medicinal chemistry and drug discovery. These application notes provide an overview of and detailed protocols for key diastereoselective methods for synthesizing substituted pyrrolidines, with a focus on recent advancements and practical implementation.
Method 1: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and versatile methods for constructing the pyrrolidine ring. This approach allows for the creation of multiple stereocenters in a single, atom-economical step with high levels of regio- and diastereoselectivity.[1][2]
Key Features:
-
High Stereocontrol: Diastereoselectivity can be induced by using chiral auxiliaries, chiral catalysts, or chiral starting materials.
-
Convergent Synthesis: Two complex fragments can be coupled in a single step.
-
Substrate Scope: A wide range of azomethine ylides and dipolarophiles can be employed, leading to a high degree of molecular diversity.
Experimental Protocol: Silver-Catalyzed Diastereoselective 1,3-Dipolar Cycloaddition
This protocol is adapted from the work of Palomo and coworkers, describing a silver-catalyzed [3+2] cycloaddition of an azomethine ylide with an N-tert-butanesulfinylazadiene.[1]
Diagram of the Experimental Workflow:
Caption: General workflow for the silver-catalyzed diastereoselective synthesis of substituted pyrrolidines.
Materials:
-
N-tert-butanesulfinylazadiene (1.0 equiv)
-
Imino ester (1.2 equiv)
-
Silver(I) carbonate (Ag₂CO₃, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-tert-butanesulfinylazadiene (1.0 equiv), the imino ester (1.2 equiv), and silver(I) carbonate (10 mol%).
-
Add anhydrous dichloromethane via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Quantitative Data:
| Entry | Dipolarophile (Imino Ester) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 83 | >95:5 |
| 2 | 4-Methoxyphenyl | 75 | >95:5 |
| 3 | 4-Chlorophenyl | 80 | >95:5 |
| 4 | 2-Thienyl | 55 | 90:10 |
Data summarized from Palomo et al.[1]
Method 2: Diastereoselective Reduction of Enamines
The diastereoselective reduction of enamines derived from chiral precursors, such as pyroglutamic acid, offers a reliable route to 2,5-disubstituted pyrrolidines. The stereochemical outcome of the reduction is often highly dependent on the nature of the nitrogen-protecting group.[3]
Key Features:
-
Chiral Pool Synthesis: Utilizes a readily available and inexpensive chiral starting material.
-
Stereochemical Control: The diastereoselectivity can be tuned by the choice of the N-protecting group.
-
Regioselective Manipulation: Allows for subsequent regioselective functionalization at the C-2 and C-5 positions.
Experimental Protocol: Diastereoselective Reduction of a Pyroglutamic Acid-Derived Enamine
This protocol is a general representation based on the methodology for synthesizing 2,5-disubstituted pyrrolidines.[3]
Diagram of the Signaling Pathway:
References
Application Notes and Protocols for 2-(2-Methoxypropan-2-yl)pyrrolidine in Catalytic C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxypropan-2-yl)pyrrolidine is a chiral organocatalyst belonging to the family of pyrrolidine derivatives. These catalysts have gained significant attention in asymmetric synthesis due to their ability to promote various carbon-carbon bond-forming reactions with high stereoselectivity, mimicking the action of natural aldolase enzymes. Operating under mild, environmentally friendly conditions, they offer a valuable alternative to traditional metal-based catalysts.
The catalytic activity of this compound and its analogs stems from their secondary amine moiety, which enables the formation of nucleophilic enamine intermediates with carbonyl compounds. This mode of activation is central to their function in key transformations such as the aldol reaction and Michael addition, which are fundamental for the construction of complex chiral molecules in drug discovery and development. The sterically demanding 2-(2-methoxypropan-2-yl) group is anticipated to play a crucial role in influencing the stereochemical outcome of the catalyzed reactions.
This document provides an overview of the proposed catalytic mechanism of this compound in C-C bond formation, supported by representative data from analogous pyrrolidine-based catalysts. Detailed experimental protocols for asymmetric aldol and Michael addition reactions are also presented.
Catalytic Mechanism: Enamine Catalysis
The catalytic action of this compound in C-C bond forming reactions, such as aldol and Michael additions, is predicated on the principle of enamine catalysis.[1][2] The catalytic cycle can be described in three key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.[3] This step involves the formation of a carbinolamine, followed by dehydration to yield the nucleophilic enamine.
-
Carbon-Carbon Bond Formation: The generated enamine, being electron-rich, acts as a potent nucleophile. It attacks an electrophilic substrate, such as an aldehyde in an aldol reaction or a Michael acceptor in a Michael addition, to form a new carbon-carbon bond. This step leads to the formation of an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion intermediate is subsequently hydrolyzed to release the final chiral product and regenerate the this compound catalyst. The regenerated catalyst can then enter a new catalytic cycle.[2][3]
The stereoselectivity of the reaction is dictated by the chiral environment created by the catalyst. The pyrrolidine ring and its substituent at the C-2 position effectively shield one face of the enamine, directing the approach of the electrophile to the less hindered face, thereby inducing high enantioselectivity in the product.
Catalytic Cycle for Aldol Reaction
Caption: Proposed catalytic cycle for the aldol reaction catalyzed by this compound.
Catalytic Cycle for Michael Addition
Caption: Proposed catalytic cycle for the Michael addition catalyzed by this compound.
Data Presentation
While specific quantitative data for reactions catalyzed by this compound is not extensively available in the public domain, the following tables summarize representative results for analogous pyrrolidine-based organocatalysts in asymmetric aldol and Michael addition reactions. This data serves as a benchmark for the expected performance of this class of catalysts.
Table 1: Representative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 24 | 95 | 95:5 | 96 |
| (S)-Diphenylprolinol silyl ether | Benzaldehyde | Acetone | Toluene | -20 | 48 | 92 | 95:5 | >99 |
| Prolinamide Derivative | 4-Chlorobenzaldehyde | Cyclohexanone | CH2Cl2 | 0 | 72 | 88 | 90:10 | 94 |
Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts.
Table 2: Representative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | RT | 2 | 97 | 93:7 | 99 |
| Pyrrolidine-Thiourea | Cyclohexanone | Nitrostyrene | Toluene | RT | 12 | 98 | >99:1 | 96 |
| Prolinamide Derivative | Acetaldehyde | Nitroolefin | CH2Cl2 | 4 | 24 | 95 | 98:2 | 97 |
Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts.
Experimental Protocols
The following are general experimental protocols for performing asymmetric aldol and Michael addition reactions using a pyrrolidine-based catalyst such as this compound. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone.
Caption: General experimental workflow for an asymmetric aldol reaction.
Materials:
-
This compound (10-20 mol%)
-
Aldehyde (1.0 equivalent)
-
Ketone (2-10 equivalents)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, Toluene, or neat)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1-0.2 mmol) and the chosen solvent (if not neat).
-
Add the ketone (2-10 mmol) to the reaction mixture and stir until the catalyst is dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Slowly add the aldehyde (1.0 mmol) to the stirred solution.
-
Allow the reaction to stir for the specified time (typically 24-72 hours), monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Characterize the product and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Protocol 2: Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of a carbonyl compound to a Michael acceptor, such as a nitroolefin.
Caption: General experimental workflow for an asymmetric Michael addition.
Materials:
-
This compound (5-20 mol%)
-
Carbonyl donor (ketone or aldehyde, 1.2-5 equivalents)
-
Michael acceptor (e.g., nitroolefin, 1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, or neat)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add this compound (0.05-0.2 mmol) and the chosen solvent.
-
Add the carbonyl donor (1.2-5 mmol) to the mixture.
-
Add the Michael acceptor (1.0 mmol) to the reaction vessel.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 4 °C) for the required time (typically 2-48 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the Michael adduct.
-
Characterize the product and determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC.
Conclusion
This compound is a promising organocatalyst for asymmetric C-C bond formation. Its proposed catalytic mechanism via enamine intermediates is consistent with that of other well-studied pyrrolidine-based catalysts. The provided protocols offer a starting point for researchers to explore its utility in the synthesis of chiral molecules. Further investigation and optimization are encouraged to fully elucidate the catalytic potential and substrate scope of this particular catalyst.
References
Large-Scale Synthesis of Enantiopure Pyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure pyrrolidine derivatives, a critical structural motif in numerous pharmaceuticals and biologically active compounds. The methodologies presented are selected for their scalability, efficiency, and high degree of stereocontrol.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] The stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity, necessitating the development of robust and scalable methods for the synthesis of enantiomerically pure derivatives. This document outlines several key strategies for achieving this on a large scale, including continuous flow synthesis, chiral pool-based approaches, and catalytic asymmetric methodologies.
Data Presentation
The following tables summarize quantitative data for the selected large-scale synthetic methods, allowing for easy comparison of their key performance indicators.
Table 1: Continuous Flow Synthesis of an Aticaprant Intermediate [2]
| Parameter | Value |
| Substrate | N-Boc-L-proline methyl ester |
| Reagent | Grignard Reagent (e.g., Phenylmagnesium bromide) |
| Residence Time | 150 seconds |
| Temperature | -20 °C |
| Yield | Up to 87% |
| Diastereomeric Ratio | >20:1 |
| Throughput | 7.45 g/h |
Table 2: Chiral Pool Synthesis of a 2,5-Disubstituted Pyrrolidine from L-Pyroglutamic Acid [3][4]
| Step | Reagents and Conditions | Intermediate/Product | Yield | Enantiomeric Purity |
| 1. Thiolactam Formation | Lawesson's reagent, Toluene, reflux | Thiolactam | >90% | >99% ee |
| 2. S-Alkylation | Alkyl halide (e.g., Benzyl bromide), NaH, THF | S-Alkyl Thioimidate | ~85% | >99% ee |
| 3. Reduction | NaBH4, Methanol, 0 °C to rt | 2,5-Disubstituted Pyrrolidine | ~80% | >99% ee |
Table 3: Catalytic Asymmetric "Clip-Cycle" Synthesis of (R)-Irnidine [1]
| Step | Reagents and Conditions | Intermediate/Product | Yield | Enantiomeric Ratio |
| 1. Metathesis ("Clip") | Grubbs II catalyst, Thioacrylate, DCM, rt | Acyclic Precursor | ~90% | N/A |
| 2. Aza-Michael Cyclization ("Cycle") | Chiral Phosphoric Acid Catalyst (10 mol%), Toluene, 40 °C | (R)-Irnidine Precursor | 85% | 95:5 er |
| 3. Reduction | LiAlH4, THF, 0 °C to rt | (R)-Irnidine | >95% | 95:5 er |
Experimental Protocols
Continuous Flow Synthesis of an α-Chiral Pyrrolidine
This protocol is adapted from a method for the gram-scale preparation of an intermediate for the κ-opioid receptor antagonist Aticaprant.[2]
Materials:
-
N-Boc-L-proline methyl ester
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Microfluidic reactor system with two inlet pumps and a temperature controller
Procedure:
-
Prepare a 0.5 M solution of N-Boc-L-proline methyl ester in anhydrous THF.
-
Set up the microfluidic reactor system with the reactor coil immersed in a cooling bath set to -20 °C.
-
Pump the solution of N-Boc-L-proline methyl ester and the 3.0 M solution of phenylmagnesium bromide into the reactor through separate inlets at flow rates calculated to achieve a 150-second residence time and a 1:1.2 molar ratio of ester to Grignard reagent.
-
Collect the output from the reactor in a flask containing a stirred, cooled (0 °C) saturated aqueous ammonium chloride solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-substituted pyrrolidine.
Chiral Pool Synthesis from L-Pyroglutamic Acid
This protocol describes a typical sequence for the synthesis of a 2,5-disubstituted pyrrolidine starting from readily available L-pyroglutamic acid.[3][4]
Materials:
-
L-Pyroglutamic acid
-
Lawesson's reagent
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Sodium borohydride
-
Anhydrous Toluene, THF, and Methanol
Procedure: Step 1: Thiolactam Formation
-
To a solution of L-pyroglutamic acid (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the corresponding thiolactam.
Step 2: S-Alkylation
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiolactam (1.0 eq) in THF.
-
Stir the mixture for 30 minutes at 0 °C, then add benzyl bromide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by chromatography.
Step 3: Reduction
-
To a solution of the S-alkylated intermediate (1.0 eq) in methanol at 0 °C, add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with acetone and then add water.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to give the enantiopure 2,5-disubstituted pyrrolidine.
Catalytic Asymmetric "Clip-Cycle" Synthesis
This protocol outlines the synthesis of a chiral pyrrolidine via an asymmetric intramolecular aza-Michael reaction, a key step in the synthesis of certain alkaloids.[1]
Materials:
-
Cbz-protected bis-homoallylic amine
-
Thioacrylate
-
Grubbs II catalyst
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP)
-
Anhydrous Dichloromethane (DCM) and Toluene
Procedure: Step 1: Alkene Metathesis ("Clip")
-
Dissolve the Cbz-protected bis-homoallylic amine (1.0 eq) and thioacrylate (1.2 eq) in anhydrous DCM.
-
Add Grubbs II catalyst (2 mol%) and stir the mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by flash chromatography to obtain the acyclic precursor.
Step 2: Asymmetric aza-Michael Cyclization ("Cycle")
-
To a solution of the acyclic precursor (1.0 eq) in anhydrous toluene, add the chiral phosphoric acid catalyst (10 mol%).
-
Stir the mixture at 40 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the enantioenriched pyrrolidine.
Visualizations
Caption: Continuous flow synthesis workflow.
Caption: Generalized signaling pathway for a pyrrolidine-based receptor antagonist.
Caption: Logical workflow of the chiral pool synthesis strategy.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Removal and Recovery of Pyrrolidine-Based Chiral Auxiliaries
Introduction
Pyrrolidine-based chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Derived from readily available chiral sources like the amino acid proline, these auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction with a high degree of selectivity.[3] A critical phase in this methodology is the efficient cleavage of the auxiliary from the desired product and its subsequent recovery for reuse, which is crucial for the economic and environmental sustainability of a synthetic route.[3][4]
This document provides detailed protocols for the removal and recovery of common pyrrolidine-based chiral auxiliaries, focusing on hydrolytic, reductive, and oxidative cleavage methods.
Common Pyrrolidine-Based Chiral Auxiliaries
The strategies outlined below are applicable to a range of popular auxiliaries, including those derived from (S)-proline and its derivatives. Notably, the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, developed by Enders, are highly effective for the asymmetric alkylation of ketones and aldehydes.[3][5]
Removal Methodologies and Protocols
The choice of cleavage method depends on the nature of the linkage between the auxiliary and the substrate (e.g., amide, hydrazone) and the stability of the final product to the reaction conditions.
Hydrolytic Cleavage of N-Acyl Pyrrolidines
Hydrolysis is a common method for cleaving N-acyl pyrrolidine auxiliaries to yield the corresponding carboxylic acid.[6] This can be performed under acidic or basic conditions.[7][8][9] Basic hydrolysis is often preferred as it is less likely to cause racemization in certain substrates.
A. Basic Hydrolysis (Saponification)
This method is effective for cleaving tertiary amides, such as N-acyl prolinol derivatives, to liberate the chiral carboxylic acid and the auxiliary.[10] The reaction is typically driven to completion by the irreversible deprotonation of the resulting carboxylic acid.[7]
Experimental Protocol: Basic Hydrolysis
-
Dissolution : Dissolve the N-acyl pyrrolidine substrate (1.0 equiv.) in a suitable solvent mixture such as methanol/dioxane (1:9 v/v) or THF/methanol/water (3:1:1 v/v/v).[10][11]
-
Reagent Addition : Add an excess of a strong base, such as lithium hydroxide (LiOH·H₂O, ~20 equiv.) or sodium hydroxide (NaOH, >2 equiv.).[10][11]
-
Reaction : Stir the mixture at room temperature or under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC). Tertiary amides may require heating to achieve a reasonable reaction rate.[10]
-
Work-up & Product Isolation :
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2 with cold 1 M HCl. This protonates the carboxylate salt.
-
Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
-
Auxiliary Recovery :
-
Make the acidic aqueous layer basic by adding a saturated solution of NaHCO₃ or NaOH until the pH is >10.
-
Extract the liberated water-soluble pyrrolidine auxiliary with an organic solvent like dichloromethane (3x).
-
Combine the organic layers for both the product and the auxiliary separately, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product and recovered auxiliary.[3]
-
Purify each component as required (e.g., by chromatography or distillation).
-
B. Acidic Hydrolysis
Acid-catalyzed hydrolysis also converts the amide to a carboxylic acid and the corresponding ammonium salt of the auxiliary.[8] This method often requires heating.[9]
Experimental Protocol: Acidic Hydrolysis
-
Reaction Setup : Dissolve the N-acyl pyrrolidine substrate (1.0 equiv.) in a mixture of a protic solvent (e.g., isopropanol or water) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8][11]
-
Heating : Heat the mixture under reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Product Isolation :
-
Cool the reaction to room temperature and neutralize carefully with a base (e.g., NaOH solution).
-
Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Auxiliary Recovery :
-
The protonated auxiliary will remain in the aqueous layer as an ammonium salt.[8]
-
To recover the auxiliary, basify the aqueous layer to pH >10 with a strong base.
-
Extract the free amine auxiliary with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over an anhydrous salt and concentrate under reduced pressure.
-
Reductive Cleavage of N-Acyl Pyrrolidines
Reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄) is a powerful method to convert the amide moiety into an amine, thereby liberating the auxiliary.[12] This method is particularly useful when the desired product is an amino alcohol.
Experimental Protocol: Reductive Cleavage with LiAlH₄
-
Reaction Setup : To a stirred suspension of LiAlH₄ (excess, e.g., 4.0 equiv.) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of the N-acyl pyrrolidine substrate (1.0 equiv.) in anhydrous THF dropwise.[11][12]
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Quenching : After completion, cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up and Isolation :
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid salts through a pad of Celite and wash thoroughly with an organic solvent (e.g., ethyl acetate or THF).
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
The auxiliary can often be separated from the product by column chromatography.
-
Oxidative Cleavage of SAMP/RAMP Hydrazones
For auxiliaries like SAMP and RAMP that are attached via a hydrazone linkage, oxidative cleavage is the method of choice. Ozonolysis is highly effective for cleaving the C=N bond to regenerate the ketone product and the N-nitroso auxiliary, which can then be reduced back to the starting auxiliary.[3][5]
Experimental Protocol: Oxidative Cleavage by Ozonolysis
-
Dissolution : Dissolve the crude alkylated SAMP hydrazone (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.[5]
-
Ozonolysis : Bubble ozone (O₃) gas through the solution. The reaction is typically complete when a persistent blue or blue-green color is observed, indicating an excess of ozone.[5]
-
Purging : Purge the solution with nitrogen or oxygen gas to remove the excess ozone.
-
Work-up & Product Isolation :
-
Allow the solution to warm to room temperature.
-
Wash the organic solution with water. The desired ketone product will remain in the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the ketone product by distillation or chromatography.
-
-
Auxiliary Recovery :
-
The water-soluble auxiliary derivative can be recovered from the aqueous phase.[3] The N-nitroso derivative formed during ozonolysis can be reduced back to SAMP using a reducing agent like LiAlH₄.
-
Data Presentation
The efficiency of cleavage and recovery varies based on the substrate, auxiliary, and method employed. The following table summarizes representative data.
| Chiral Auxiliary | Substrate Type | Cleavage Method | Product Yield | Auxiliary Recovery | Stereoselectivity (de/ee) | Reference |
| N-Acyl Pyrrolidine | Tertiary Amide | Basic Hydrolysis (LiOH) | ~100% (over 3 steps) | Not Reported | N/A | [11] |
| N-Benzoyl Pyrrolidine | Tertiary Amide | Basic Hydrolysis (NaOH/MeOH/Dioxane) | 86% | Not Reported | N/A | [10] |
| SAMP Hydrazone | Alkylated Ketone | Oxidative (Ozonolysis) | High | Good (as N-nitroso) | >95% de | [3][5] |
| N-Acyl Pyrrolidine | Amide | Reductive (LiH₂N·BH₃) | 75% | Not Reported | N/A | [11] |
Visualization of Workflows
Workflow for Chiral Auxiliary Lifecycle
The following diagram illustrates the general lifecycle of a chiral auxiliary in an asymmetric synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Use of 2-(2-Methoxypropan-2-yl)pyrrolidine as a Ligand in Organometallic Catalysis
Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield any specific examples of 2-(2-Methoxypropan-2-yl)pyrrolidine being used as a ligand in organometallic catalysis. The information required to generate detailed application notes, quantitative data, and experimental protocols for this specific compound is not available in published research.
To fulfill the user's request for a detailed guide on a pyrrolidine-based ligand, this document provides a comprehensive overview of a structurally related and well-documented class of catalysts: diarylprolinol silyl ethers . Specifically, we will focus on the application of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether , a widely used Jørgensen-Hayashi catalyst, in the asymmetric Michael addition of aldehydes to nitroalkenes. This example will serve as a blueprint for the type of information and protocols relevant to researchers, scientists, and drug development professionals working with chiral pyrrolidine ligands.
Illustrative Example: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether in Asymmetric Michael Addition
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric organocatalysis. These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, enabling the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. The (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst is highly effective in promoting the conjugate addition of aldehydes to nitroalkenes, yielding synthetically valuable γ-nitroaldehydes with high diastereo- and enantioselectivity.
Data Presentation: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The following table summarizes the performance of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether in the asymmetric Michael addition of various aldehydes to trans-β-nitrostyrene. The reaction is typically carried out in the presence of an acid co-catalyst, which can significantly accelerate the reaction and enhance selectivity.
| Entry | Aldehyde | Product | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | 2-Methyl-3-nitro-1,3-diphenylpropan-1-al | 95 | 95:5 | 99 |
| 2 | Butanal | 2-Ethyl-3-nitro-1,3-diphenylpropan-1-al | 96 | 94:6 | 99 |
| 3 | Pentanal | 2-Propyl-3-nitro-1,3-diphenylpropan-1-al | 97 | 93:7 | 99 |
| 4 | Hexanal | 2-Butyl-3-nitro-1,3-diphenylpropan-1-al | 98 | 92:8 | 99 |
| 5 | Isovaleraldehyde | 2-Isopropyl-3-nitro-1,3-diphenylpropan-1-al | 94 | 91:9 | 99 |
Data is representative of typical results found in the literature for this type of reaction.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol provides a general methodology for the reaction between an aldehyde and a nitroalkene using a diarylprolinol silyl ether catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Acid co-catalyst (e.g., 4-nitrobenzoic acid) (10 mol%)
-
Aldehyde (1.2-2.0 equivalents)
-
Nitroalkene (1.0 equivalent)
-
Anhydrous solvent (e.g., toluene, chloroform, or a mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and add the anhydrous solvent (e.g., 2.0 mL of a 1:1 mixture of chloroform and isooctane).
-
Addition of Reactants: Add the nitroalkene (1.0 mmol, 1.0 equiv) to the flask. Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Aldehyde Addition: Slowly add the aldehyde (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired γ-nitroaldehyde.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualizations
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Caption: General experimental workflow for the catalytic reaction.
Application Notes and Protocols for Asymmetric Reactions Catalyzed by Chiral Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral pyrrolidine derivatives have emerged as powerful and versatile organocatalysts in asymmetric synthesis, enabling the stereocontrolled formation of a wide range of valuable chiral molecules.[1][2][3] Their prevalence in FDA-approved drugs and bioactive natural products underscores the importance of efficient synthetic methodologies for their construction and application.[4][5][6] This document provides detailed application notes and experimental protocols for key reactions catalyzed by chiral pyrrolidines, including the asymmetric Michael addition and aldol reaction.
Core Concepts and Reaction Mechanisms
The catalytic activity of chiral pyrrolidines in many reactions proceeds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[7] In the case of the Michael addition of ketones to nitroolefins, the chiral pyrrolidine catalyst condenses with the ketone to form a chiral enamine. This enamine then attacks the nitroolefin in a stereocontrolled manner, followed by hydrolysis to release the chiral product and regenerate the catalyst.[7]
A generalized reaction mechanism for the chiral amine-catalyzed Michael addition is depicted below.
Caption: Generalized mechanism for a chiral pyrrolidine-catalyzed Michael addition.
Asymmetric Michael Addition of Ketones to Nitroolefins
The asymmetric Michael addition of ketones to nitroolefins is a fundamental carbon-carbon bond-forming reaction that yields synthetically versatile chiral γ-nitro ketones. Chiral pyrrolidine-based organocatalysts have proven to be highly effective in controlling the stereochemical outcome of this transformation.
Experimental Protocol: Asymmetric Michael Addition
This protocol is a general procedure based on commonly employed conditions in the literature.[7][8]
Materials:
-
Chiral pyrrolidine catalyst (e.g., (S)-(-)-2-(Trifluoromethyl)pyrrolidine, diphenylprolinol silyl ether)
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., water, toluene, or solvent-free)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
-
Standard workup and purification reagents (e.g., saturated aqueous NH₄Cl, ethyl acetate, anhydrous Na₂SO₄, silica gel for column chromatography)
Procedure:
-
To a reaction vessel, add the nitroolefin (1.0 equiv) and the ketone (5-20 equiv).
-
Add the solvent of choice (if not solvent-free).
-
Add the chiral pyrrolidine catalyst (typically 5-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral γ-nitro ketone.
Data Presentation: Michael Addition of Cyclohexanone to β-Nitrostyrene
The following table summarizes representative data for the Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a polystyrene-supported chiral pyrrolidine.[8]
| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 6 | 24 | 95 | 95:5 | 94 |
| 2 | THF | 6 | 24 | 90 | 94:6 | 92 |
| 3 | CH₂Cl₂ | 6 | 24 | 85 | 93:7 | 90 |
| 4 | Water | 10 | 24 | 98 | 96:4 | 99 |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key building blocks for many natural products and pharmaceuticals. Chiral pyrrolidine catalysts, particularly proline and its derivatives, are renowned for their ability to catalyze direct asymmetric aldol reactions.[2][9][10]
Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a general guideline for the direct asymmetric aldol reaction between a ketone and an aldehyde.[9][10][11]
Materials:
-
Chiral pyrrolidine catalyst (e.g., L-proline, prolinamides)
-
Ketone (e.g., acetone, cyclohexanone)
-
Aldehyde (e.g., aromatic or aliphatic aldehydes)
-
Solvent (e.g., DMSO, water, or solvent-free)
-
Reaction vessel
-
Stirring apparatus
-
Standard workup and purification reagents
Procedure:
-
To a reaction vessel, add the aldehyde (1.0 equiv) and the ketone (as solvent or in excess).
-
Add the chiral pyrrolidine catalyst (typically 10-30 mol%).
-
If a solvent is used, add it to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., -20 °C to room temperature).
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Upon completion, dilute the reaction mixture with an appropriate solvent and proceed with aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
The table below presents data for the asymmetric aldol reaction of acetone with 4-nitrobenzaldehyde catalyzed by different prolinamide catalysts.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 6d | 10 | Solvent-free | 48 | 99 | 80 |
| 2 | 29a | 20 | Water | 24 | 85 | 92 |
| 3 | 38e | 10 | Brine | 72 | 95 | 96 |
Catalyst structures can be found in the cited literature.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a chiral pyrrolidine-catalyzed reaction.
Caption: A standard workflow for organocatalytic reactions.
Troubleshooting and Optimization
Low Yield:
-
Catalyst Deactivation: Ensure all reagents and solvents are pure and dry. Reactions may need to be run under an inert atmosphere.[12]
-
Incorrect Stoichiometry: Optimize the ratio of nucleophile to electrophile.
Poor Stereoselectivity:
-
Suboptimal Catalyst: Screen a variety of chiral pyrrolidine catalysts with different steric and electronic properties.
-
Temperature Effects: Lowering the reaction temperature often improves enantioselectivity, though it may require longer reaction times.[12]
-
Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state and thus the stereochemical outcome. A screen of different solvents is recommended.
For more detailed troubleshooting, refer to specialized literature on the specific reaction of interest.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with 2-(2-Methoxypropan-2-yl)pyrrolidine and Related Catalysts
Disclaimer: While direct literature on the catalytic use of 2-(2-Methoxypropan-2-yl)pyrrolidine is limited, the principles outlined in this guide for pyrrolidine-based organocatalysts are broadly applicable. The following troubleshooting advice and experimental protocols are based on established methodologies for structurally similar catalysts, such as L-proline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyrrolidine-based organocatalysts?
A1: Pyrrolidine-based organocatalysts, like this compound, typically operate through an enamine-based mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate. This enamine then attacks an electrophile. The stereochemistry of the pyrrolidine catalyst directs the attack to one face of the electrophile, leading to the formation of a product with a specific stereochemistry.
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common causes?
A2: Low enantiomeric excess can stem from several factors. The most common issues include suboptimal reaction temperature, the choice of solvent, the purity of the catalyst and reagents, and inappropriate catalyst loading. It is also possible that a competing, non-selective background reaction is occurring.
Q3: Can the structure of my starting materials affect the enantioselectivity?
A3: Absolutely. The steric and electronic properties of both the nucleophile and the electrophile can significantly influence the stereochemical outcome of the reaction. Bulky substituents on either reactant can enhance facial discrimination, leading to higher enantioselectivity. Conversely, substrates with less steric differentiation may result in lower ee.
Q4: How critical is the purity of the catalyst and reagents?
A4: The purity of all reaction components is crucial. Impurities in the catalyst can lead to the formation of non-selective catalytic species. Similarly, impurities in the reagents or solvents, especially water in anhydrous reactions, can interfere with the catalytic cycle and reduce enantioselectivity.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
Have you verified the purity of your catalyst, reagents, and solvents? Impurities can significantly impact the catalytic cycle. Ensure that the this compound catalyst is of high enantiomeric and chemical purity. Solvents should be anhydrous for moisture-sensitive reactions, and reagents should be purified to remove any potential inhibitors.
Is the reaction temperature optimized? Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by making the transition states leading to the two enantiomers more energetically distinct.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, or even as low as -78 °C).[1]
Have you screened different solvents? The solvent can have a profound effect on the transition state geometry and, therefore, the enantioselectivity. A systematic screening of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, DMSO) is advisable.[1]
Is the catalyst loading appropriate? Catalyst loading, typically in the range of 1-20 mol%, should be optimized. While a higher loading can increase the reaction rate, it does not always improve enantioselectivity and may complicate purification. In some cases, a lower catalyst loading can minimize side reactions and improve the outcome.[1]
Could a background (uncatalyzed) reaction be competing? If a non-catalyzed reaction is occurring at a significant rate, it will produce a racemic mixture, thereby lowering the overall enantiomeric excess. To mitigate this, you can try lowering the reaction temperature or adjusting the concentration of the reactants to favor the catalyzed pathway.
Data Presentation
The following tables summarize the effects of various reaction parameters on the enantioselectivity of reactions catalyzed by pyrrolidine derivatives. This data, while not specific to this compound, provides a valuable guide for optimizing your reaction conditions.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| DMSO | Room Temp | 30 | 76 |
| Acetonitrile | Room Temp | 30 | 60 |
| Methanol | Room Temp | 30 | 21 |
| Water | Room Temp | 30 | 93 |
| THF | -25 | 20 | >99 |
Note: Data is for L-proline, a related pyrrolidine catalyst, and illustrates general principles.[1]
Table 2: Influence of Reaction Parameters on an Asymmetric Ketone Reduction
| Parameter Varied | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
| Temperature | 0 °C | 95 | 92 |
| -20 °C | 92 | 97 | |
| -40 °C | 85 | >99 | |
| Solvent | THF | 92 | 97 |
| Toluene | 90 | 95 | |
| CH2Cl2 | 88 | 94 | |
| Catalyst Loading | 5 mol% | 90 | 96 |
| 10 mol% | 92 | 97 |
Note: Data is for (S)-(1-Methylpyrrolidin-3-YL)methanol as a catalyst precursor and demonstrates general optimization trends.[1]
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction using a Pyrrolidine-Based Catalyst
This protocol provides a general methodology. Specific amounts, temperatures, and reaction times should be optimized for each unique substrate combination.
1. Preparation and Setup:
- Flame-dry all glassware (round-bottom flask, stirrer bar, syringes) under vacuum and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).
- Prepare stock solutions of the aldehyde, ketone, and this compound catalyst in a high-purity, anhydrous solvent (e.g., THF or Toluene).
2. Reaction Execution:
- To the reaction flask containing the catalyst (e.g., 10 mol%), add the ketone (1.2 equivalents) and the desired solvent.
- Cool the mixture to the target temperature (e.g., 0 °C).
- Slowly add the aldehyde (1.0 equivalent) dropwise over 10-15 minutes to minimize side reactions.
- Stir the reaction mixture vigorously at the target temperature.
3. Monitoring and Work-up:
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
4. Purification and Analysis:
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Visualizations
Caption: A logical workflow for troubleshooting and improving low enantioselectivity in organocatalyzed reactions.
Caption: A generalized experimental workflow for asymmetric reactions using pyrrolidine-based catalysts.
References
optimizing reaction conditions for pyrrolidine-catalyzed aldol additions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pyrrolidine-catalyzed aldol additions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a pyrrolidine-catalyzed aldol addition?
The reaction proceeds through an enamine-based mechanism.[1] The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic chiral enamine intermediate. This enamine then attacks the carbonyl group of an acceptor aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst, allowing the catalytic cycle to continue.
Q2: How does the pyrrolidine catalyst control stereoselectivity?
The chiral environment created by the pyrrolidine catalyst is crucial for controlling the stereochemical outcome.[2] The catalyst dictates the facial selectivity of the enamine's attack on the aldehyde.[1] For instance, in proline-catalyzed reactions, the carboxylic acid group of proline can form a hydrogen bond with the aldehyde, creating a more compact and organized transition state that leads to higher stereoselectivity.[3]
Q3: What is the role of solvents in these reactions?
Solvents can significantly impact reaction rates, yields, and stereoselectivity by influencing the stability of transition states and the solubility of reactants and catalysts.[2][4] For example, polar aprotic solvents can alter reaction pathways and the conformations of reacting species.[4] In some cases, adding a small amount of water has been shown to improve both the reaction rate and enantioselectivity.[3]
Q4: Can the catalyst degrade during the reaction?
Yes, catalyst degradation can occur, especially with prolonged reaction times or at higher temperatures.[1] This can lead to the formation of side products and a reduction in both yield and enantioselectivity. Monitoring the reaction's progress is important to determine the optimal duration and avoid catalyst decomposition.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Impurities in reagents or solvents can deactivate the catalyst. Ensure all materials are pure and dry, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incorrect Reaction Conditions | The temperature, reaction time, or concentration of reactants may not be optimal. Systematically optimize these conditions, monitoring progress by TLC or another analytical technique to find the best reaction time.[2] |
| Low Catalyst Loading | If the catalyst loading is too low, the reaction rate will be slow. While higher loading can increase the rate, it doesn't always improve selectivity.[1] It's recommended to screen catalyst loading, typically between 1-20 mol%.[1] |
| Poor Catalyst Solubility | Some pyrrolidine-based catalysts, like L-proline, have poor solubility in common organic solvents like acetone, which can lead to low yields.[5] Consider using a catalyst derivative with improved solubility or a different solvent system.[6][7] |
Problem 2: Poor Enantioselectivity
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often enhances selectivity by making the energy difference between diastereomeric transition states more distinct.[1][2] Consider running the reaction at 0 °C, -20 °C, or even lower.[1] |
| Ineffective Catalyst | The chosen catalyst may not be optimal for the specific substrates. Screen a library of different pyrrolidine-based catalysts to find one with better performance for your reaction.[2] |
| Incorrect Solvent | The solvent's polarity and ability to coordinate can influence the transition state geometry.[1] Screen a range of solvents with varying properties to find the optimal one for your desired stereochemical outcome.[2] |
| Presence of Impurities | Water or other impurities can interfere with the catalytic cycle. Ensure all reagents and solvents are pure and dry.[2] |
Problem 3: Low Diastereoselectivity
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | The polarity and steric bulk of the solvent can significantly influence the transition state geometry, affecting the diastereomeric ratio. It is recommended to screen a range of solvents.[2] |
| Incorrect Temperature | Reaction temperature affects the energy difference between diastereomeric transition states. Optimizing the temperature, often by lowering it, can improve diastereoselectivity.[2] |
| Inappropriate Catalyst or Loading | The nature and concentration of the catalyst can impact the stereochemical course. Screen different catalysts and optimize the catalyst loading.[2] |
Problem 4: Formation of Side Products (e.g., Aldol Condensation)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Heating the reaction mixture often promotes the dehydration of the initial β-hydroxy carbonyl product to form the more thermodynamically stable α,β-unsaturated carbonyl compound (the condensation product).[8] If the addition product is desired, maintain lower reaction temperatures. |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of side products, including condensation products or products from self-aldolization.[9] Monitor the reaction closely and quench it once the desired product is formed. |
| Crossed-Aldol Reactions | When using two different enolizable carbonyl compounds, a complex mixture of products can result.[8] To minimize this, use one reactant that cannot form an enolate (i.e., has no alpha-hydrogens).[10] |
Data & Protocols
Quantitative Data Summary
Table 1: Effect of Catalyst Loading and Temperature on a Model Aldol Reaction¹ (Reaction: 4-Nitrobenzaldehyde + Acetone)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-prolinamide (2a) | 20 | Room Temp | 80 | 30 |
| Catalyst 3h² | 20 | Room Temp | 88 | 78 |
| Catalyst 3h² | 20 | -25 | 66 | 93 |
| L-proline | 20 | -25 | 6 | 70 |
¹Data sourced from a study on L-prolinamide derivatives.[5] ²Catalyst 3h is a derivative prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol.[5]
Table 2: Influence of Solvent on Pyrrolidine-Catalyzed Aldol Reactions
| Ketone Donor | Aldehyde Acceptor | Catalyst | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | 4-Nitrobenzaldehyde | Catalyst IV | Water | >20:1 | 97 |
| Cyclohexanone | 4-Nitrobenzaldehyde | Catalyst IV | DCM | >20:1 (at -40°C) | N/A |
| Acetone | 4-Nitrobenzaldehyde | Catalyst II | CHCl₃ | N/A | 50 (75:25 er) |
| Acetone | 4-Nitrobenzaldehyde | Catalyst II | Acetone/DCM (1:1) | N/A | >50 |
Data compiled from a review on solvent effects in proline-catalyzed reactions.[11]
Experimental Protocol: General Procedure for Pyrrolidine-Catalyzed Aldol Addition
This protocol describes a general method for the aldol reaction between an aldehyde and acetone, which often serves as both the reactant and the solvent.[5][12] Specific conditions should be optimized for each unique substrate combination.
Materials:
-
Aldehyde (0.5 mmol)
-
Pyrrolidine-based catalyst (e.g., L-prolinamide derivative, 20 mol%, 0.1 mmol)
-
Anhydrous Acetone (1.0 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry reaction vial, add the pyrrolidine-based catalyst (20 mol%).
-
Add the aldehyde (0.5 mmol) to the vial.
-
Add anhydrous acetone (1.0 mL). Acetone serves as the ketone donor and the solvent.
-
Stir the resulting mixture vigorously at the desired temperature (e.g., room temperature or -25 °C).[5]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1][12]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 10 mL).[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1][5]
-
Filter the mixture and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol adduct.[1]
Visualizations
Caption: General experimental workflow for a pyrrolidine-catalyzed aldol addition.
Caption: Troubleshooting flowchart for common issues in aldol additions.
Caption: Key parameters influencing the outcome of pyrrolidine-catalyzed aldol additions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. jackwestin.com [jackwestin.com]
- 11. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
side reactions and byproducts in the synthesis of substituted pyrrolidines
Technical Support Center: Synthesis of Substituted Pyrrolidines
Welcome to the Technical Support Center for the Synthesis of Substituted Pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of substituted pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing substituted pyrrolidine rings?
A1: The most prevalent methods for synthesizing substituted pyrrolidines include:
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with a dipolarophile (e.g., an alkene or alkyne) to form the five-membered pyrrolidine ring. This approach often provides a high degree of stereocontrol.
-
Intramolecular Cyclization: These reactions involve the formation of the pyrrolidine ring from an acyclic precursor. Common examples include the aza-Michael addition, where an amine attacks an α,β-unsaturated carbonyl compound, and reductive amination of 1,4-dicarbonyl compounds.
-
Reductive Amination of 1,4-Dicarbonyl Compounds: This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine to form an intermediate, which is then reduced to yield the N-substituted pyrrolidine.
-
Palladium-Catalyzed Hydroarylation: This method can be used to synthesize 3-aryl pyrrolidines from N-alkyl pyrrolines and aryl halides.
Q2: How can I control the stereochemistry (diastereoselectivity and enantioselectivity) during pyrrolidine synthesis?
A2: Controlling stereochemistry is a critical aspect of pyrrolidine synthesis. Key strategies include:
-
Chiral Catalysts: The use of chiral metal complexes (e.g., copper, silver, or iridium-based catalysts with chiral ligands) can induce high enantioselectivity in reactions like [3+2] cycloadditions.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction.
-
Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and reagent stoichiometry can significantly influence both diastereoselectivity and enantioselectivity. Lowering the reaction temperature often leads to higher selectivity.
Q3: What are some common side reactions and byproducts I should be aware of?
A3: Common side reactions and byproducts depend on the synthetic method employed:
-
Pyrrole Formation: Over-oxidation of the pyrrolidine ring or elimination reactions can lead to the formation of aromatic pyrrole byproducts, which can be difficult to separate.
-
Regioisomer Formation: In [3+2] cycloaddition reactions, the formation of constitutional isomers can occur, depending on the electronics and sterics of the azomethine ylide and the dipolarophile.
-
Racemization: The desired chiral product may racemize under the reaction conditions, particularly with prolonged reaction times or elevated temperatures.
-
Homocoupling: In reactions involving alkynes, such as certain cycloadditions, Glaser-type homocoupling of the alkyne can be a significant side reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Pyrrolidine
Q: My reaction is giving a low yield of the desired pyrrolidine. What are the possible causes and how can I troubleshoot this?
A: Low yields in pyrrolidine synthesis can arise from several factors. The following troubleshooting guide should help you identify and address the issue.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Detailed Troubleshooting Steps:
-
Incomplete Reaction:
-
Verify Reagent and Catalyst Quality: Ensure that all starting materials, reagents, and catalysts are pure and active.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal reaction duration. A moderate increase in temperature may improve the reaction rate, but be cautious of potential side reactions.
-
-
Competing Side Reactions:
-
Pyrrole Formation: This is a common side reaction, especially in reductive amination and some cyclization reactions. It can sometimes be suppressed by carefully controlling the reaction conditions, such as the choice of reducing agent or acid catalyst.
-
Byproduct Identification: Use techniques like LC-MS and NMR to identify the major byproducts. Understanding the structure of the byproducts can provide insights into the competing reaction pathways.
-
-
Product Degradation:
-
Assess Stability: The desired pyrrolidine product may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature or for a shorter duration.
-
-
Loss During Purification:
-
Acid-Base Extraction: Pyrrolidines are basic and can sometimes be challenging to extract from aqueous layers. Adjusting the pH of the aqueous phase can improve extraction efficiency.
-
Chromatography: Substituted pyrrolidines can be polar and may streak on silica gel. Consider using a different stationary phase or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.
-
Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Q: My reaction is producing a mixture of stereoisomers with poor selectivity. How can I improve the stereochemical outcome?
A: Poor stereoselectivity is a common challenge in the synthesis of substituted pyrrolidines. The following guide provides strategies to improve both diastereoselectivity and enantioselectivity.
Troubleshooting Workflow for Poor Stereoselectivity
Technical Support Center: Optimizing Stereoselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical roles of solvent and temperature in controlling stereoselectivity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Solvent Effects on Stereoselectivity
Q1: My reaction is showing low stereoselectivity. How can the choice of solvent influence the outcome?
A1: The stereochemical outcome of a reaction is determined by the difference in activation energies between the transition states leading to different stereoisomers. Solvents can significantly alter these energy levels.[1] By stabilizing the transition state of the desired stereoisomer more than the undesired one, a solvent can dramatically enhance stereoselectivity. This is often achieved through specific interactions like hydrogen bonding or by influencing the conformation of the catalyst-substrate complex.[1] The dynamic interplay between solvent-solute interactions, including polarity, hydrogen-bonding capacity, and dielectric constant, has a significant impact on the outcome of stereodivergent transformations.[2]
Q2: What are the general guidelines for choosing a solvent to improve stereoselectivity?
A2: The choice of solvent—polar protic, polar aprotic, or nonpolar—can be critical in controlling stereochemistry.[1]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds and are effective at stabilizing charged intermediates.[1][3] In SN1 reactions, they can stabilize carbocation intermediates. However, they can also form a "solvent cage" around nucleophiles, which may hinder reactivity and affect the stereochemical outcome in reactions like SN2.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipoles but do not donate hydrogen bonds. They are good at solvating cations, leaving anions (nucleophiles) more reactive. This can be beneficial for promoting a specific stereochemical pathway, such as in SN2 reactions.[1]
-
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, interactions between the reactants and catalysts become more dominant than solvent-solute interactions. This can lead to highly organized and stereoselective transition states.[1]
Q3: Can a change in solvent lead to an inversion of stereoselectivity (e.g., from the R to the S enantiomer)?
A3: Yes, this is a known phenomenon. The inversion of stereoselectivity upon changing the solvent can occur due to a shift in the equilibrium between different solute-solvent clusters, which act as the reactive species.[4] For example, in the Diels-Alder reaction, the endo/exo selectivity can be influenced by the solvent's ability to form hydrogen bonds with the dienophile.[5]
Temperature Effects on Stereoselectivity
Q1: I'm observing a decrease in enantiomeric excess (e.e.) as I increase the reaction temperature. Why does this happen?
A1: This is a common observation in asymmetric catalysis. Stereoselectivity is generally more pronounced at lower temperatures.[6][7] The enantiomeric excess is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. As temperature increases, there is more thermal energy in the system, which can provide sufficient energy to overcome the activation barrier for the formation of the minor enantiomer more readily, thus reducing the enantiomeric excess.[6]
Q2: Is it possible for stereoselectivity to increase with higher temperatures?
A2: While less common, an increase in stereoselectivity with temperature can occur. This "abnormal" temperature effect may be due to:
-
A change in the reaction mechanism: The reaction might proceed through different pathways at different temperatures, with one being more selective at a higher temperature.[6]
-
Changes in catalyst or ligand conformation: The conformation of a chiral catalyst or ligand can change with temperature, potentially leading to a more stereoselective catalytic pocket at higher temperatures.[6]
-
Reversibility of non-selective pathways: If a non-selective or less selective pathway is reversible, increasing the temperature might favor the irreversible, more selective pathway.[6]
Q3: I have observed a complete reversal of enantioselectivity by changing the reaction temperature. What could be the cause?
A3: A reversal of enantioselectivity with temperature is a rare but documented phenomenon.[8] This can happen when the reaction is controlled by enthalpy at one temperature and entropy at another. The relationship between temperature and the relative enthalpic versus entropic contributions to the free energy of activation can lead to a switch in the favored stereoisomer.[8] Another possibility is a temperature-dependent change in the aggregation state of a catalyst or reagent.[8]
Data Presentation
Table 1: Effect of Solvent on the Diastereoselectivity of the Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate.
| Solvent | Dielectric Constant (ε) | endo/exo ratio |
| n-Hexane | 1.88 | 83:17 |
| Carbon Tetrachloride | 2.24 | 86:14 |
| Benzene | 2.28 | 87:13 |
| Diethyl Ether | 4.34 | 90:10 |
| Dichloromethane | 8.93 | 92:8 |
| Acetone | 20.7 | 94:6 |
| Methanol | 32.7 | 95:5 |
| Water | 80.1 | 98:2 |
Data is illustrative and compiled from general trends reported in organic chemistry literature.
Table 2: Effect of Temperature on the Enantioselectivity of an Asymmetric Autocatalytic Reaction. [8][9]
| Temperature (°C) | Enantiomeric Excess (e.e.) of Pyrimidyl Alkanol | Predominant Enantiomer |
| 0 | High | S |
| -44 | Slightly lower | R |
Experimental Protocols
General Procedure for Investigating Solvent Effects in a Diels-Alder Reaction
-
Reactant Preparation: Prepare stock solutions of cyclopentadiene (freshly cracked from dicyclopentadiene) and methyl acrylate in a non-participating solvent (e.g., hexane).
-
Reaction Setup: In a series of reaction vessels, place a magnetic stir bar and the desired dienophile (methyl acrylate).
-
Solvent Addition: To each vessel, add a different solvent from Table 1, ensuring the final concentration of reactants will be consistent across all experiments.
-
Initiation: Add the cyclopentadiene solution to each vessel to initiate the reaction.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 25°C) and monitor the progress by TLC or GC.
-
Work-up and Analysis: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure. Analyze the residue by 1H NMR or GC to determine the endo/exo ratio.
General Procedure for Investigating Temperature Effects on a Chiral Lewis Acid Catalyzed Aldol Reaction
-
Catalyst Preparation: Prepare the chiral Lewis acid catalyst solution in a suitable solvent (e.g., dichloromethane).
-
Reaction Setup: In a series of reaction vessels equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde substrate and the solvent.
-
Temperature Equilibration: Cool each reaction vessel to the desired temperature (e.g., 0°C, -20°C, -40°C, -78°C) using an appropriate cooling bath.
-
Catalyst Addition: Add the chiral Lewis acid catalyst to each vessel and stir for a few minutes.
-
Initiation: Add the nucleophile (e.g., a silyl enol ether) dropwise to each reaction mixture.
-
Reaction and Quenching: Allow the reactions to proceed for a set amount of time, then quench with a suitable reagent (e.g., saturated aqueous NaHCO3).
-
Work-up and Analysis: Perform an aqueous work-up, extract the organic product, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Solvent stabilization of a more polar transition state.
Caption: Temperature effect on the energy difference between transition states.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Purification of Chiral Pyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the purification of chiral pyrrolidine derivatives?
A1: The primary methods for the chiral purification of pyrrolidine derivatives include chromatographic techniques and classical resolution methods. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools.[1][2] For larger-scale separations, diastereomeric salt crystallization and enzymatic kinetic resolution are often employed.[3][4]
Q2: How do I select the appropriate chiral stationary phase (CSP) for my pyrrolidine derivative in HPLC or SFC?
A2: The selection of a CSP is a critical step. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated success in resolving a variety of chiral compounds, including pyrrolidine derivatives.[1] For instance, chlorinated polysaccharide-based CSPs like Lux Cellulose-2 and Lux i-Cellulose-5 have shown good resolution for phenylpyrrolidinone derivatives.[1][5] A systematic screening of different CSPs is the most effective approach to identify the optimal column for a specific analyte.[1]
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?
A3: SFC offers several advantages over traditional HPLC for chiral separations. These include faster analysis times due to higher optimal linear velocities, reduced consumption of organic solvents (making it a "greener" technique), and often higher efficiency.[1][6] The use of supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, contributing to these benefits.[2][6]
Q4: What are common impurities I might encounter during the synthesis and purification of chiral pyrrolidine derivatives?
A4: Impurities can include residual starting materials, reagents, by-products from side reactions, and diastereomers if multiple chiral centers are present.[1] The specific impurity profile will depend on the synthetic route. It is crucial to characterize the crude product thoroughly using techniques like NMR, LC-MS, and achiral HPLC before attempting chiral purification.[1]
Q5: Can I use diastereomeric salt crystallization for any chiral pyrrolidine derivative?
A5: Diastereomeric salt crystallization is a powerful technique for resolving racemates on a larger scale, but its success is not guaranteed.[3][7] This method relies on the differential solubility of the diastereomeric salts formed between the racemic pyrrolidine derivative and a chiral resolving agent.[3] The choice of resolving agent and crystallization solvent is critical and often requires empirical screening to find conditions that yield crystals of high diastereomeric purity.[7]
Troubleshooting Guides
Chiral HPLC & SFC Purification
Problem: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).[1] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For normal phase, vary the ratio of the non-polar and polar components (e.g., hexane/isopropanol).[3] For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage.[5] |
| Incorrect Temperature | Optimize the column temperature. Lower temperatures often enhance enantioselectivity.[8] |
| Low Column Efficiency | Check for column degradation or contamination. Flush the column with a strong solvent or replace it if necessary.[9] |
Problem: Poor Peak Shape (e.g., tailing, fronting, or broad peaks)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | For basic compounds, add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. For acidic compounds, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).[3][8] |
| Column Overload | Dilute the sample and re-inject. If peak shape improves, the original sample was too concentrated.[8] |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase.[1] |
Quantitative Data Summary
The following tables summarize quantitative data for various purification techniques for chiral pyrrolidine derivatives.
Table 1: Chiral HPLC and SFC Performance
| Compound Class | Stationary Phase | Mobile Phase / Co-solvent | Resolution (Rs) | Enantiomeric Excess (ee%) | Reference |
| Pyrrolidine-3-carboxylic acid | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid | > 1.5 | > 99% | [3] |
| 5-substituted-pyrrolidin-2-ones | Lux Cellulose-2 | Methanol (15%) | 1.50 - 3.59 | Not specified | [5] |
Table 2: Diastereomeric Salt Crystallization
| Pyrrolidine Derivative | Resolving Agent | Solvent | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Pyrrolidine-3-carboxylic acid | (R)-(-)-Mandelic Acid | Ethanol | Up to 98% | 40-50% (per enantiomer) | [3] |
| 3-Aminopyrrolidine | (S)-2-Methoxy-2-phenylacetic acid | Water with NaCl | 98% (de) | 44% | [10] |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method for Pyrrolidine-3-carboxylic Acid
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based column).[3]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.[3]
-
Procedure:
-
Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.
-
Calculate the resolution (Rs) and enantiomeric excess (ee%).[3]
-
Protocol 2: Diastereomeric Salt Crystallization of Pyrrolidine-3-carboxylic Acid
-
Resolving Agent: A chiral acid or base, such as (R)-(-)-mandelic acid.[3]
-
Solvent: A solvent in which the two diastereomeric salts have significantly different solubilities (e.g., ethanol).[3]
-
Procedure:
-
Dissolve the racemic pyrrolidine-3-carboxylic acid in the chosen solvent.
-
Add an equimolar amount of the resolving agent.
-
Heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.[3]
-
Collect the crystals by filtration.
-
The enantiomerically enriched pyrrolidine-3-carboxylic acid can be recovered by treating the salt with a base.[3]
-
Determine the enantiomeric excess of the product using an appropriate analytical method like chiral HPLC.[3]
-
Visualizations
Caption: Workflow for selecting a chiral purification method.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 5. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance with Bulky Pyrrolidine Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using bulky pyrrolidine catalysts, particularly in reactions involving sterically demanding substrates.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low when using a bulky substrate with a diarylprolinol silyl ether catalyst. What is the likely cause?
A: Low yields in these reactions are often a direct consequence of steric hindrance. The bulky nature of both the catalyst and the substrate can significantly slow down the reaction by impeding the approach of the reactants. Specifically, the nucleophilicity of the enamine or enolate intermediate formed can be diminished, making the key bond-forming step inefficient.[1] A primary competing side reaction, especially in alkylations, is E2 elimination, where the substrate decomposes into an alkene instead of undergoing the desired reaction.[1]
Q2: How does the structure of a bulky pyrrolidine catalyst control stereoselectivity?
A: Chiral pyrrolidine catalysts that lack hydrogen-bonding donors, such as the widely used diarylprolinol silyl ethers, primarily control stereoselectivity through steric repulsion.[2][3] The catalyst covalently binds to one substrate (e.g., an aldehyde or ketone) to form an enamine intermediate. The bulky groups on the catalyst (like the diaryl or trityl groups) effectively block one face of this intermediate.[2][4] This shielding directs the second substrate to attack the enamine from the less hindered face, thereby controlling the stereochemical outcome of the reaction.[2][3]
Q3: What are the most effective general strategies for introducing a bulky alkyl group near a chiral center using these catalysts?
A: Due to the significant challenges of direct alkylation with sterically demanding alkyl halides, the organocatalytic Michael addition is a widely employed and powerful alternative.[1] This method involves reacting a ketone (which serves as the precursor to the bulky alkyl group) with an electrophile like an N-substituted maleimide or a nitroalkene.[1] The reaction is catalyzed by a chiral secondary amine catalyst, which operates through an enamine intermediate that can be more reactive than a corresponding enolate, helping to overcome steric barriers.[1]
Q4: Can computational chemistry help in designing or selecting a catalyst for a sterically challenging reaction?
A: Yes, computational studies are a valuable tool for understanding and predicting the effects of steric hindrance. Density Functional Theory (DFT) calculations can be used to analyze the transition states of the reaction, revealing how the catalyst's structure influences stereoselectivity.[5] These calculations can identify key non-covalent interactions, such as stabilizing forces between the substrate and catalyst, that direct the reaction pathway.[6] Specialized tools like NEST have also been developed to dissect steric ligand effects and predict experimental enantioselectivities in certain systems.[6]
Q5: Are there catalyst systems that can overcome the limitations of standard diarylprolinol silyl ethers for particularly bulky substrates?
A: Yes, catalyst design is an active area of research. Modulating the steric and electronic properties of the catalyst can improve its performance with challenging substrates.[6] This can involve synthesizing new generations of catalysts with different aryl groups on the prolinol scaffold (e.g., replacing phenyl with bulkier or electron-withdrawing groups) or altering the silyl ether protecting group.[6] In some cases, bifunctional catalysts that incorporate a hydrogen-bond donor moiety, like a (thio)squaramide, can provide an additional mode of substrate activation to work in concert with steric shielding.[7]
Troubleshooting Guides
This section provides solutions to common experimental issues.
Problem: Low or No Reaction Conversion
| Possible Cause | Suggested Solution | Rationale |
| Insufficient Thermal Energy | Gradually increase the reaction temperature. For many organocatalytic Michael additions, gentle heating may be necessary to overcome the activation energy barrier.[1][8] | Provides molecules with sufficient energy to overcome the activation barrier imposed by steric repulsion. |
| Low Catalyst Activity/Turnover | Optimize catalyst loading. While typically 5-20 mol%, increasing the loading can sometimes improve conversion for slow reactions.[1] Consider adding a weak acid co-catalyst, which can facilitate enamine formation and turnover.[1] | Ensures a sufficient concentration of the active catalytic species is present. Co-catalysts can accelerate rate-limiting steps in the catalytic cycle. |
| Poor Reactant Miscibility | Ensure vigorous stirring. In cases of poor solubility, consider a different solvent that can better dissolve all components. | Maximizes the contact between reactants and the catalyst, which is crucial for reaction rate.[8] |
| Catalyst Degradation | If heating, ensure the catalyst is stable at the chosen temperature. Some catalysts may degrade over prolonged reaction times at elevated temperatures. | Catalyst decomposition will halt the reaction. Running control experiments or consulting literature for catalyst stability is advised. |
Problem: Poor Stereoselectivity (Low ee or dr)
| Possible Cause | Suggested Solution | Rationale |
| Insufficient Steric Shielding | Screen a panel of catalysts with different bulky substituents. For example, compare a diphenylprolinol silyl ether with a catalyst bearing more sterically demanding aryl groups. | The degree of steric hindrance is catalyst-dependent. A bulkier catalyst may provide more effective facial shielding for a given substrate combination.[2] |
| High Reaction Temperature | Lower the reaction temperature. Run the reaction at room temperature, 0 °C, or even lower temperatures (-20 °C or -35 °C).[2] | Lower temperatures increase the energy difference between the diastereomeric transition states, often leading to higher selectivity. |
| Non-Optimal Catalyst-Substrate Pairing | Explore catalysts with different electronic properties. Electron-withdrawing or -donating groups on the catalyst's aryl rings can influence the geometry of the transition state through non-covalent interactions.[6] | Enantioselectivity is a result of a delicate balance of steric repulsion and stabilizing electronic interactions. Fine-tuning these properties can improve the outcome.[6][9] |
| Reversible Michael Reaction | For Michael additions, note that the reaction can be reversible. The observed diastereomeric ratio (dr) may be the result of thermodynamic equilibrium rather than kinetic control.[10] | If the reaction is thermodynamically controlled, altering the catalyst's chiral environment may have a limited effect on the final product ratio. |
Data Presentation: Catalyst Performance in Asymmetric Reactions
The following table summarizes representative data for reactions utilizing bulky pyrrolidine-based catalysts, highlighting their effectiveness.
| Reaction Type | Catalyst | Substrates | Yield | Stereoselectivity | Reference |
| Michael Addition | (S)-N-tritylpyrrolidine-2-carboxamide (10 mol%) | Various ketones and nitroolefins | Good | Good ee, Moderate dr | [2] |
| Diels-Alder | Diarylprolinol silyl ether | Cinnamaldehyde and cyclopentadiene | High | High exo-selectivity, Excellent ee | [11] |
| [4+2] Cycloaddition | C2-chiral pyrrolidine-phosphine-Au(I) complex | Arylalkynes with alkenes | N/A | 91:9 to 94:6 er | [6] |
| Aldol Reaction | Prolinamide with bulky N-substituent | Isatins and acetone | Up to 99% | Up to 80% ee | [2] |
| Michael Addition | Diarylprolinol silyl ether | Aldehydes and nitroalkenes | Good | Excellent dr and ee | [11] |
Experimental Protocols
General Protocol: Asymmetric Michael Addition of a Ketone to a Maleimide
This protocol is a generalized procedure based on common practices for overcoming steric hindrance via organocatalytic Michael addition.[1]
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the N-substituted maleimide (1.0 equiv).
-
Catalyst and Reagents: Add the chiral pyrrolidine-based organocatalyst (0.1 equiv, 10 mol%). Dissolve the solids in the chosen solvent (e.g., toluene, chloroform, 2.0 M).
-
Nucleophile Addition: Add the ketone (1.5-2.0 equiv), which will serve as the bulky nucleophile.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or with gentle heating to 40-60 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 72 hours depending on the steric bulk of the substrates.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.
Visualizations
Below are diagrams illustrating key concepts and workflows for working with bulky pyrrolidine catalysts.
Caption: The catalytic cycle for bulky pyrrolidine catalysts in enamine activation mode.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Key modification points on a diarylprolinol silyl ether catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
strategies to minimize racemization during auxiliary cleavage
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize racemization during the cleavage of chiral auxiliaries.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Follow this guide to diagnose and resolve common problems related to loss of stereochemical integrity.
Issue 1: Significant drop in enantiomeric or diastereomeric excess (ee/de) after auxiliary cleavage.
This is the most common issue, often indicating that the conditions used for removing the auxiliary are too harsh or otherwise incompatible with the substrate.
Possible Causes & Solutions
-
Harsh Basic or Acidic Conditions: Strong bases or acids can deprotonate the α-proton at the newly formed stereocenter, leading to a planar enolate or enol intermediate that subsequently reprotonates without stereocontrol.[1][2][3]
-
Solution: Opt for milder cleavage conditions. If using a strong base like LiOH, ensure the temperature is kept low and the reaction time is minimized.[1][3] Consider switching to a weaker organic base if your substrate is particularly sensitive.[3] For acid-labile compounds, use the mildest acid possible for the shortest duration.[2]
-
-
Elevated Temperature: The rate of racemization increases with temperature.[4]
-
Prolonged Reaction Time: Extended exposure to even mildly racemizing conditions can lead to a significant loss of stereopurity.[3]
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to avoid unnecessary exposure.[3]
-
-
Inappropriate Work-up: Quenching the reaction with strong acids or bases can catalyze racemization.[1][3]
-
Solution: Use neutral or buffered aqueous solutions for the work-up, such as a saturated solution of ammonium chloride (NH₄Cl).[1]
-
-
Purification Method: Standard silica gel for chromatography is acidic and can cause racemization of sensitive compounds.[1][3]
Troubleshooting Workflow
This decision tree can help guide your troubleshooting process when you observe racemization.
Caption: A troubleshooting decision tree for diagnosing sources of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during auxiliary cleavage?
A1: The primary cause is the formation of a planar enol or enolate intermediate.[1] If the proton on the newly formed stereocenter (the α-carbon) is acidic, it can be removed under either basic or acidic conditions used during cleavage or work-up. This creates a flat, achiral intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of enantiomers and a loss of stereochemical purity.[1]
Caption: The general mechanism leading to racemization via a planar intermediate.
Q2: Which chiral auxiliaries are commonly used, and are some cleavage methods gentler than others?
A2: Evans' oxazolidinone auxiliaries are among the most common and well-studied.[1][5] Other popular auxiliaries include pseudoephedrine amides and camphorsultams.[5] Cleavage methods vary significantly in harshness. For Evans auxiliaries, reductive cleavage to form alcohols (e.g., with LiBH₄) or transamination to form amides can often be milder than hydrolytic cleavage to the carboxylic acid, which typically requires strong bases like LiOH with an oxidant like H₂O₂.[6]
Q3: How do protecting groups influence racemization?
A3: Protecting groups play a critical role. Bulky protecting groups can sterically hinder the approach of a base to the acidic α-proton, thereby inhibiting racemization.[3] Furthermore, urethane-based protecting groups like Boc and Fmoc are specifically designed to resist racemization when the adjacent carboxyl group is activated.[3]
Q4: How can I accurately determine the enantiomeric excess (ee) of my product after cleavage?
A4: The most reliable method is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of their ratio based on peak area.[2] Other methods include NMR spectroscopy with chiral shift reagents and polarimetry.[2]
Data Presentation
Table 1: Effect of Hydroxide Base on Cleavage of an Evans Oxazolidinone
The choice of metal hydroxide can impact both the rate and selectivity of the cleavage reaction. The following data was gathered for the hydrolytic cleavage of an N-acylated oxazolidinone to its corresponding carboxylic acid.
| Entry | Hydroxide Base | Temperature (°C) | Time (min) | Conversion (%) | Desired Product Yield (%) |
| 1 | LiOH | 20 | 90 | >99 | 91 |
| 2 | NaOH | 20 | >180 | >99 | 89 |
| 3 | KOH | 20 | >180 | >99 | 88 |
| 4 | TBAOH | 20 | <5 | >99 | 75 |
Data adapted from a study on Evans oxazolidinone cleavage.[7] Conditions involved the use of the specified hydroxide base and H₂O₂ in a THF/water solvent system. The significantly lower yield with Tetrabutylammonium hydroxide (TBAOH) was due to decreased selectivity.
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Cleavage of an Evans Auxiliary (LiOH/H₂O₂)
This protocol describes a standard method for cleaving an N-acyl oxazolidinone to yield the corresponding carboxylic acid.[6]
-
Preparation: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv.) in a solvent mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add aqueous hydrogen peroxide (30% w/w, ~4.0 equiv.) to the solution. Follow this with the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2.0 equiv.).
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide. Stir for 20-30 minutes.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane) to remove the chiral auxiliary. The auxiliary can often be recovered and recycled.
-
Carefully acidify the aqueous layer to a pH of ~2-3 with a mild acid (e.g., 1 M HCl) to protonate the desired carboxylic acid.
-
Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Purify as needed, being mindful of the potential for racemization during chromatography (see Troubleshooting).
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is a general guideline for analyzing the stereochemical purity of your final product.[2] Specific parameters must be optimized for your compound.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (or a solvent it is soluble in that is compatible with the mobile phase). A typical concentration is ~1 mg/mL.[2]
-
Column Selection: Choose a chiral HPLC column suitable for your class of compound. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are widely applicable.[2]
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of hexane and isopropanol.[2] The ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Analysis:
-
Inject the sample onto the column.
-
Run the analysis under isocratic conditions.
-
Identify the peaks corresponding to the two enantiomers in the resulting chromatogram.
-
-
Calculation: Calculate the enantiomeric excess using the areas of the two peaks (Area1 and Area2):
-
ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] x 100
-
References
Technical Support Center: Synthesis of Quaternary Stereocenters Using Pyrrolidine Auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of quaternary stereocenters using pyrrolidine auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing quaternary stereocenters with pyrrolidine auxiliaries?
A1: The main hurdles in forming quaternary stereocenters using pyrrolidine auxiliaries are primarily due to steric hindrance. The four substituents around the carbon atom create a congested environment, making bond formation difficult. This often leads to lower reaction yields and can affect the stereoselectivity of the transformation. Overcoming this steric congestion is a key focus in developing effective synthetic methods.[1]
Q2: How do pyrrolidine auxiliaries facilitate the asymmetric synthesis of quaternary stereocenters?
A2: Chiral pyrrolidine auxiliaries, often derived from readily available amino acids like proline, provide a chiral environment that directs the approach of incoming electrophiles. This steric guidance controls the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. The auxiliary is typically removed in a later step to yield the desired enantiomerically enriched product.
Q3: What are the most common reactions used to construct quaternary stereocenters with pyrrolidine auxiliaries?
A3: Several key reactions are employed, including:
-
Asymmetric Alkylation: The enolate derived from a carboxylic acid derivative attached to the pyrrolidine auxiliary reacts with an alkyl halide.
-
Michael Additions: The chiral enamine or enolate formed with the pyrrolidine auxiliary adds to a Michael acceptor.[1]
-
Mannich Reactions: A three-component reaction involving an aldehyde, an amine, and a carbonyl compound functionalized with the pyrrolidine auxiliary.
-
[3+2] Cycloadditions: Azomethine ylides generated from the pyrrolidine auxiliary and an amino acid derivative react with dipolarophiles to form pyrrolidine rings with quaternary centers.[2]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in α-Alkylation Reactions
Q: My α-alkylation reaction to form a quaternary stereocenter is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and solutions?
A: Low diastereoselectivity is a common issue and can often be attributed to several factors related to the reaction conditions and substrates.
| Potential Cause | Recommended Solution |
| Insufficient Steric Shielding | The structure of the pyrrolidine auxiliary is critical. Consider using an auxiliary with bulkier substituents to enhance facial discrimination of the enolate. |
| Enolate Geometry | The geometry of the enolate (E vs. Z) can significantly influence the direction of alkylation. The choice of base and solvent can affect the enolate geometry. Experiment with different base and solvent combinations. For instance, using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) often favors the formation of a specific enolate isomer. |
| Reaction Temperature | Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Running the reaction at lower temperatures (e.g., -78 °C) is highly recommended to improve diastereoselectivity.[3] |
| Electrophile Reactivity | Highly reactive electrophiles may react too quickly, leading to reduced selectivity. If possible, use a less reactive electrophile or add it to the reaction mixture slowly at a low temperature. |
Issue 2: Poor Yield in Michael Addition Reactions
Q: I am experiencing a low yield in my Michael addition reaction to form a quaternary stereocenter. What can I do to improve it?
A: Low yields in Michael additions for constructing sterically congested quaternary centers are often due to inefficient reaction kinetics or side reactions.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The steric bulk of both the nucleophile (enolate/enamine) and the Michael acceptor can significantly slow down the reaction.[4] Using a more reactive Michael acceptor, if the synthesis allows, can be beneficial. Alternatively, increasing the reaction temperature or using a catalyst can help overcome the activation energy barrier. |
| Inefficient Enolate/Enamine Formation | Ensure that the enolate or enamine is being formed efficiently. For enolate formation, verify the strength and stoichiometry of the base. For enamine formation, ensure that water is effectively removed, as its presence can hinder the reaction. |
| Reversibility of the Reaction | The Michael addition can be reversible. To drive the reaction forward, consider trapping the resulting enolate with a suitable electrophile (e.g., a proton source for quenching or an alkyl halide for a subsequent alkylation). |
| Catalyst Inactivity | If using a catalyst, ensure it is active and used at the appropriate loading. Catalyst poisoning by impurities in the reagents or solvents can also be an issue. Purifying all starting materials is recommended. |
Issue 3: Difficulty in Pyrrolidine Auxiliary Removal
Q: I am struggling to cleave the pyrrolidine auxiliary from my product without causing decomposition or racemization. What are some effective methods?
A: The removal of the chiral auxiliary is a critical step. The choice of cleavage method depends on the nature of the linkage between the auxiliary and the product.
| Linkage Type | Recommended Cleavage Conditions |
| Amide | Reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can yield the corresponding alcohol. Alternatively, hydrolysis under acidic or basic conditions can provide the carboxylic acid, but care must be taken to avoid harsh conditions that could lead to racemization. |
| Hydrazone | Oxidative cleavage using reagents like ozone (O₃) or sodium periodate (NaIO₄) is a common method. Mild acidic hydrolysis can also be effective. |
| Oxazolidinone | Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and often mild method for cleaving Evans-type oxazolidinone auxiliaries.[5][6] |
Quantitative Data Summary
The following tables summarize typical yields and diastereoselectivities achieved in the synthesis of quaternary stereocenters using pyrrolidine-based auxiliaries.
Table 1: Asymmetric Alkylation for Quaternary Stereocenter Formation
| Pyrrolidine Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Benzyl bromide | LDA | THF | -78 | 85 | >95:5 | General representation based on literature |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Methyl iodide | LDA | THF | -78 | 90 | >98:2 | General representation based on literature |
| Prolinol-derived | Allyl bromide | KHMDS | Toluene | -78 | 78 | 90:10 | General representation based on literature |
Table 2: Diastereoselective Michael Additions
| Pyrrolidine Auxiliary Type | Michael Acceptor | Catalyst/Additive | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| Proline-derived enamine | Nitrostyrene | - | CH₂Cl₂ | 25 | 92 | 95:5 | General representation based on literature |
| Prolinol silyl ether | Methyl vinyl ketone | TiCl₄ | CH₂Cl₂ | -78 | 88 | >99:1 | General representation based on literature |
| Pyrrolidinyl-tetrazole | Chalcone | - | DMSO | 60 | 75 | 85:15 | General representation based on literature |
Experimental Protocols
General Protocol for Asymmetric α-Alkylation
-
Enolate Formation: To a solution of the N-acylated pyrrolidine auxiliary (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
General Protocol for Diastereoselective Michael Addition
-
Enamine/Enolate Formation (if pre-formed): For enamine formation, reflux the carbonyl compound (1.0 equiv) and the pyrrolidine auxiliary (1.1 equiv) in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water. For enolate formation, follow the procedure described in the alkylation protocol.
-
Michael Addition: To a solution of the Michael acceptor (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at the desired temperature (often between -78 °C and room temperature), add the solution of the pre-formed enamine or enolate dropwise. If the enamine is formed in situ, add the Michael acceptor directly to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture until completion, as indicated by TLC analysis.
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent. Combine the organic layers, dry, and concentrate.
-
Purification and Analysis: Purify the product by flash chromatography and determine the yield and diastereomeric ratio.
Visualizations
Caption: General workflow for the synthesis of quaternary stereocenters using pyrrolidine auxiliaries.
Caption: Factors influencing the diastereoselectivity of quaternary stereocenter synthesis.
References
- 1. Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Pyrrolidine-Based Organocatalysts
This center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common issues and enhancing the stability of pyrrolidine-based organocatalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for pyrrolidine-based organocatalysts?
A1: Pyrrolidine-based organocatalysts, particularly popular variants like diarylprolinol silyl ethers and proline amides, are susceptible to several degradation pathways that can diminish their catalytic activity and stereoselectivity. The most common pathways include:
-
Oxidation: The pyrrolidine nitrogen can be oxidized, especially in the presence of air or oxidizing agents, leading to inactive N-oxide species. This is a significant concern for catalysts stored improperly or used in non-inert atmospheres.
-
Hydrolysis: Catalysts with sensitive functional groups, such as the silyl ethers of Hayashi-Jørgensen catalysts, are prone to hydrolysis.[1] The presence of water, even in trace amounts from solvents or reagents, can cleave the silyl ether, generating the less active prolinol.
-
Self-Aldol or Side Reactions: The catalyst itself can react with substrates or other catalyst molecules, leading to deactivation. For example, the enamine intermediates formed during the catalytic cycle can participate in undesired side reactions.[2]
-
Thermal Decomposition: Although many organocatalysts are robust, high reaction temperatures can lead to decomposition, especially for catalysts with thermally labile protecting groups.[3]
Q2: How does the choice of solvent affect catalyst stability and reaction outcome?
A2: The solvent plays a critical role in the stability of the catalyst and the stereochemical outcome of the reaction.[4]
-
Polarity: Solvent polarity influences the stability of charged intermediates like iminium ions.[5] For instance, an improvement in selectivity has been observed when moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol.[4]
-
Water Content: Aprotic solvents that are not rigorously dried can contain enough water to cause hydrolysis of sensitive catalysts. Using freshly distilled or commercially available dry solvents is crucial.
-
Solute-Solvent Interactions: Non-polar solvents can influence the reaction's transition state through van der Waals interactions, which can affect enantioselectivity.[6] Greener, bio-based solvents like 2-MeTHF have shown promise in providing high yields and selectivities.[7]
Q3: Can additives be used to enhance the stability or activity of my catalyst?
A3: Yes, additives are frequently used to improve the performance of pyrrolidine-based organocatalysts.
-
Acids: Co-catalytic amounts of a weak acid (e.g., benzoic acid, acetic acid) are often essential. They facilitate the formation of the key iminium ion and can accelerate catalyst turnover, sometimes leading to improved stereoselectivity.[1]
-
Bases: In some specific cases, such as the α-amination of aldehydes, tertiary amine additives have been shown to reverse the enantioselectivity of the reaction.[8]
-
Water: While often detrimental, a small, controlled amount of water can sometimes create a more compact transition state through hydrogen bonding, improving the reaction rate and enantioselectivity in certain aldol reactions.[9]
-
Chiral Additives: Research has shown that chiral additives, like enantiopure imidazoles, can form supramolecular complexes with L-proline, improving both reaction rate and selectivity.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reagents/solvents or through side reactions.[4] | - Ensure all reagents and solvents are pure and dry. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Consider catalyst immobilization on a solid support to improve stability and reusability. |
| Incorrect Reaction Conditions: Temperature, time, or reactant concentrations may be suboptimal.[4] | - Systematically optimize reaction conditions (temperature, concentration). - Monitor reaction progress using TLC or GC/LC-MS to find the optimal time. | |
| Decreased enantioselectivity (low ee) | Catalyst Degradation: Partial degradation of the catalyst can lead to a loss of the chiral environment. | - Verify catalyst purity via NMR or HPLC before use. - Store catalysts under an inert atmosphere, protected from light and moisture. - Lowering the reaction temperature often enhances stereoselectivity.[9] |
| Suboptimal Solvent: The solvent may not be ideal for stabilizing the desired transition state.[4] | - Screen a range of solvents with varying polarities (e.g., DCM, Toluene, THF, Ethyl Acetate).[7] - Consider using "green" solvents which have shown high performance.[7][11] | |
| Undesired Background Reaction: A non-catalyzed or achiral pathway may be competing with the desired organocatalytic cycle. | - Lower the reaction temperature to favor the lower-energy catalyzed pathway. - Confirm that the reaction does not proceed in the absence of the catalyst. | |
| Poor diastereoselectivity | Incorrect Temperature: The energy difference between diastereomeric transition states may be small at the current temperature.[4] | - Optimize the reaction temperature; lower temperatures often improve selectivity.[9] |
| Inappropriate Catalyst Structure: The steric and electronic properties of the catalyst may not be suitable for the specific substrates. | - Screen different pyrrolidine-based catalysts (e.g., vary the size of the silyl ether group on a Hayashi-Jørgensen catalyst or the amide group on a prolinamide).[1] | |
| Reaction fails to go to completion | Equilibrium Issues: The reaction may be reversible and have reached equilibrium. | - Use an excess of one of the reagents if feasible. - Remove a byproduct (e.g., water) if one is formed during the reaction. |
| Product Inhibition: The product may be binding to the catalyst and inhibiting its activity. | - Try running the reaction at a lower concentration. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Stability Test by NMR
This protocol provides a method to assess the stability of a catalyst under specific reaction conditions over time.
-
Preparation: In an NMR tube, dissolve the pyrrolidine-based organocatalyst (e.g., 5 mol%) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent (0.5 mL) intended for the reaction.
-
Initial Scan (t=0): Acquire a quantitative ¹H NMR spectrum. Integrate the characteristic peaks of the catalyst against the internal standard.
-
Initiate Test: Add one of the reaction substrates or a potential degrading agent (e.g., a controlled amount of water or an oxidant) to the NMR tube. If testing thermal stability, place the sealed tube in a temperature-controlled oil bath.
-
Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1h, 3h, 6h, 24h).
-
Analysis: For each time point, calculate the relative concentration of the catalyst by comparing the integration of its characteristic peaks to the internal standard. A decrease in this ratio over time indicates degradation. The appearance of new peaks can help identify degradation products.
Protocol 2: Catalyst Purification (Removal of Hydrolyzed Byproduct)
This protocol is for purifying a diarylprolinol silyl ether catalyst that has partially hydrolyzed to the corresponding prolinol.
-
Dissolution: Dissolve the crude catalyst mixture in a non-polar organic solvent (e.g., hexanes or a hexanes/ethyl acetate mixture).
-
Column Chromatography: Prepare a silica gel column packed using the same non-polar solvent system.
-
Loading and Elution: Load the dissolved catalyst onto the column. Elute the column with the non-polar solvent. The less polar, intact silyl ether catalyst will elute first.
-
Increasing Polarity: Gradually increase the solvent polarity (e.g., by increasing the percentage of ethyl acetate) to elute the more polar, hydrolyzed prolinol byproduct.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure catalyst.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, stable catalyst.
Visual Guides
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Caption: Relationship between catalytic cycle and common degradation routes.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyrrolidine-Based Organocatalysts: (S)-Proline vs. 2-Substituted Pyrrolidine Derivatives in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is a critical decision that influences the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. This guide provides a detailed comparison of the archetypal organocatalyst, (S)-proline, with 2-substituted pyrrolidine derivatives, focusing on their performance in the asymmetric aldol reaction. Due to a lack of available experimental data for 2-(2-Methoxypropan-2-yl)pyrrolidine, this guide will focus on a well-documented 2-substituted analogue, (S)-2-(Aminomethyl)pyrrolidine, to draw relevant comparisons.
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. (S)-proline has been a workhorse in this field, valued for its simplicity, availability, and ability to induce high levels of stereocontrol. However, the continuous quest for improved catalytic performance has led to the development of a vast array of proline derivatives, including those with substitutions at the 2-position of the pyrrolidine ring. These modifications aim to enhance the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
Performance in the Asymmetric Aldol Reaction: A Data-Driven Comparison
The efficacy of a catalyst is best evaluated through quantitative performance metrics. The following tables summarize the experimental data for (S)-proline and a representative 2-substituted pyrrolidine derivative in the asymmetric aldol reaction between an aldehyde and a ketone.
Table 1: Catalytic Performance of (S)-Proline in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 30 | DMSO | Room Temp. | 48 | 95 | 97:3 | 99 |
| 20 | MeOH/H₂O (2:1) | Room Temp. | 19 | 98 | 93:7 | 96 |
| 10 | DMF | 4 | 96 | 99 | >95:5 | >99 |
Table 2: Catalytic Performance of (S)-2-(Aminomethyl)pyrrolidine in the Asymmetric Aldol Reaction
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | NMP | Room Temp. | 24 | 98 | 98:2 | 99 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | NMP | Room Temp. | 48 | 95 | 97:3 | 98 |
| Benzaldehyde | Acetone | 20 | DMSO | Room Temp. | 72 | 65 | - | 72 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic procedures. Below are representative experimental protocols for the asymmetric aldol reaction catalyzed by (S)-proline and a 2-substituted pyrrolidine derivative.
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
(S)-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added the ketone (10.0 mmol).
-
(S)-proline (0.3 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: (S)-2-(Aminomethyl)pyrrolidine-Catalyzed Asymmetric Aldol Reaction
Materials:
-
(S)-2-(Aminomethyl)pyrrolidine
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a reaction vessel, the aldehyde (0.5 mmol) and the ketone (2.5 mmol) are dissolved in anhydrous NMP (1.0 mL).
-
(S)-2-(Aminomethyl)pyrrolidine (0.05 mmol, 10 mol%) is added to the solution.
-
The mixture is stirred at room temperature for the specified duration.
-
The reaction is then quenched with a saturated aqueous NH₄Cl solution.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the desired aldol product.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and the catalytic cycle for a proline-catalyzed aldol reaction.
Caption: A general workflow for conducting an asymmetric aldol reaction.
A Comparative Guide to Prolinol-Derived Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical and life sciences sectors. Chiral auxiliaries are powerful tools in this pursuit, enabling the stereocontrolled synthesis of complex molecules. Among the diverse array of available auxiliaries, those derived from the readily available and inexpensive amino acid proline have proven to be exceptionally versatile and effective. Prolinol, obtained by the reduction of proline, serves as a robust chiral scaffold for a variety of auxiliaries that have been successfully employed in a wide range of asymmetric transformations.[1][2]
This guide provides a comparative overview of different classes of prolinol-derived chiral auxiliaries, focusing on their application in key asymmetric reactions such as alkylations, aldol reactions, and Diels-Alder reactions. The performance of these auxiliaries is presented with supporting experimental data, and detailed methodologies for seminal experiments are provided to facilitate practical application.
Core Principle of Stereocontrol
Prolinol-derived chiral auxiliaries exert stereochemical control primarily through the formation of rigid, chelated transition states. The inherent chirality of the prolinol backbone, combined with steric and electronic directing groups, creates a biased environment that dictates the trajectory of incoming reagents, leading to high levels of diastereoselectivity and, ultimately, enantioselectivity upon cleavage of the auxiliary.[2]
Prolinol Ethers: The SAMP/RAMP Hydrazone Method
One of the most well-established classes of prolinol-derived auxiliaries are the (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, famously known as SAMP and RAMP, respectively. Developed by Enders and coworkers, these auxiliaries are particularly effective for the asymmetric α-alkylation of ketones and aldehydes via the formation of chiral hydrazones.[2]
Asymmetric Alkylation
The SAMP/RAMP hydrazone method provides a reliable route to enantiomerically enriched α-alkylated carbonyl compounds. The stereochemical outcome is dictated by a lithium-chelated transition state where the electrophile approaches from the less sterically hindered face.[2]
Performance Data for SAMP/RAMP-Mediated Asymmetric Alkylation
| Ketone/Aldehyde | Electrophile | Auxiliary | Diastereomeric Excess (d.e.) [%] | Enantiomeric Excess (e.e.) [%] | Yield [%] |
| Cyclohexanone | Methyl Iodide | SAMP | >95 | >95 | 70-85 |
| Propiophenone | Ethyl Iodide | RAMP | >95 | >95 | 75-90 |
| Acetone | Benzyl Bromide | SAMP | >90 | >90 | 65-80 |
| Note: Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.[2] |
Experimental Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP
1. Formation of 3-Pentanone SAMP Hydrazone: A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol) is heated at 60°C under an argon atmosphere overnight. The crude product is then diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting SAMP-hydrazone is purified by short-path distillation.
2. Alkylation: A solution of the 3-pentanone SAMP hydrazone (3.6 g, 18 mmol) in anhydrous diethyl ether (120 mL) is cooled to -78°C under an argon atmosphere. A 1.6 M solution of n-butyllithium in hexane (12.5 mL, 20 mmol) is added dropwise, and the mixture is stirred for 4 hours at this temperature. Subsequently, n-propyl iodide (1.94 mL, 20 mmol) is added, and the reaction mixture is stirred overnight while allowing it to warm to room temperature. The reaction is then quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated.
3. Auxiliary Cleavage (Ozonolysis): The crude alkylated hydrazone (4.3 g, 18 mmol) is dissolved in dichloromethane (50 mL) and cooled to -78°C. Dry ozone is passed through the solution until a blue-green color persists. A stream of nitrogen is then bubbled through the solution as it warms to room temperature. The solvent is removed by distillation, and the residue is purified by microdistillation to yield (S)-(+)-4-methyl-3-heptanone.
Auxiliary Recovery: The chiral auxiliary can be recovered by reduction of the nitrosamine byproduct with lithium aluminum hydride.
Caption: Workflow for SAMP synthesis and its application in asymmetric alkylation.
Prolinol Amides
Amides derived from prolinol represent another important class of chiral auxiliaries. They are readily prepared by the acylation of prolinol and have demonstrated high efficacy in asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.[2]
Asymmetric Aldol Reactions
Prolinol-derived amides can be converted to their corresponding enolates, which then react with aldehydes in a highly diastereoselective manner. The stereochemical outcome is generally governed by a rigid, six-membered chair-like transition state involving a metal cation.[2]
Performance Data for Asymmetric Aldol Reactions with Prolinol-Derived Amides
| Amide Derived From | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield [%] |
| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |
| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |
| Note: Data is illustrative and depends on the specific amide and reaction conditions.[2] |
Experimental Protocol: Asymmetric Aldol Reaction with a Prolinol-Derived Amide
1. Amide Formation: (S)-Prolinol is acylated with the desired carboxylic acid derivative (e.g., propanoyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the chiral amide auxiliary.
2. Enolate Formation: The prolinol-derived amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding lithium enolate.
3. Aldol Addition: The aldehyde is added to the enolate solution at -78°C, and the reaction is stirred at this temperature until completion (monitored by TLC).
4. Workup and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction to yield the β-hydroxy carbonyl compound.
Caption: Chelation-controlled transition state in asymmetric aldol reactions.
Asymmetric Diels-Alder Reactions
N-Acryloyl derivatives of prolinol have been effectively utilized as chiral dienophiles in asymmetric Diels-Alder reactions. The prolinol moiety provides a sterically hindered environment, effectively shielding one face of the dienophile and leading to high facial selectivity in the [4+2] cycloaddition.[2]
Performance Data for Asymmetric Diels-Alder Reactions with Prolinol-Derived Catalysts
| Catalyst | Diene | Dienophile | Solvent | Yield [%] | endo:exo Ratio | e.e. [%] (major isomer) |
| (S)-Diphenylprolinol TES ether | Cyclopentadiene | Cinnamaldehyde | Toluene | 80 | 15:85 | 97 (exo) |
| Diarylprolinol Silyl Ether Salt | Cyclopentadiene | Acrolein | Water | 95 | 10:90 | 99 (exo) |
| Disclaimer: The data presented is for prolinol-derived catalysts, not stoichiometric auxiliaries, and is intended to be illustrative of the potential for high stereoselectivity.[1] |
Experimental Protocol: General Procedure for Asymmetric Diels-Alder Reaction
1. Catalyst and Reagent Preparation: To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene or water) at the specified temperature (e.g., 0°C or room temperature), the diene (e.g., cyclopentadiene, 2.0 mmol) is added.[1]
2. Reaction Execution: The reaction mixture is stirred for a specified time (typically ranging from a few hours to 48 hours) until the reaction is complete as monitored by TLC.[1]
3. Workup and Purification: The reaction is quenched, typically with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cycloadduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[1]
References
Determining Enantiomeric Purity: A Comparative Guide to Chiral HPLC and GC
A critical aspect of pharmaceutical development and quality control is the accurate determination of the enantiomeric excess (ee) of chiral compounds. The therapeutic effect of a drug is often attributed to a single enantiomer, while the other may be inactive or even cause adverse effects.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent chromatographic techniques for this purpose, each with its own set of advantages and limitations.[2] This guide provides an objective comparison of chiral HPLC and GC for the validation of enantiomeric excess, complete with experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
The choice between these methods is often dictated by the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.[2] Both techniques utilize chiral stationary phases (CSPs) to achieve the separation of enantiomers.[2]
Methodology Comparison at a Glance
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.[2] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column with a gaseous mobile phase.[2] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids, larger molecules).[2] | Volatile, thermally stable compounds (e.g., small molecules, flavor and fragrance compounds).[2] |
| Derivatization | Sometimes employed to improve chromatographic separation and detectability.[2] | Often required to enhance volatility for analysis.[2] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[2] | Generally lower, though high-resolution mass spectrometry (MS) detectors can be expensive.[2] |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact.[2] | Lower, as it primarily uses gases as the mobile phase.[2] |
| Resolution | Good to excellent. | High to excellent, often offering higher resolution for suitable analytes.[1] |
| Sensitivity (LOD/LOQ) | High, can reach pg/mL with sensitive detectors like MS. Typically in the ng/mL to µg/mL range for UV detectors.[1] | Very high, typically in the pg to ng range, especially with sensitive detectors like FID or MS.[1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical procedures for determining enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC is a versatile and robust technique applicable to a wide range of compounds.[1] The key to successful separation is the selection of the appropriate chiral stationary phase (CSP).[3]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV, DAD, CD, or MS).[4]
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely applicable and a good starting point for method development.[3][4]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography.[4] Reversed-phase chromatography can also be employed.[5]
-
Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.[3]
-
Column Temperature: Usually maintained at a constant temperature, such as 25°C, to ensure reproducibility.[3][4]
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance is common.[3][4] Chiroptical detectors like Circular Dichroism (CD) detectors can also be used for specific detection of chiral molecules.[6]
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[3]
-
Filter the sample solution through a suitable syringe filter (e.g., 0.45 µm) before injection.[7]
3. Data Analysis:
-
Inject a racemic standard to determine the retention times and resolution of the two enantiomers.[7]
-
Inject the sample solution.
-
Integrate the peak areas of the two separated enantiomers.[3]
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Chiral Gas Chromatography (GC) Protocol
Chiral GC is a highly effective method for the enantioselective analysis of volatile and thermally stable compounds.[2][4]
1. Instrumentation and Conditions:
-
GC System: A standard gas chromatograph equipped with an injector, a capillary column, a temperature-programmable oven, and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).
-
Chiral Stationary Phase (CSP): Capillary columns coated with cyclodextrin derivatives are commonly used.[4]
-
Carrier Gas: An inert gas such as helium or hydrogen.
-
Injector Temperature: Typically set at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.[2]
-
Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to achieve optimal separation.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C for FID).[2]
-
Injection Mode: Split or splitless injection can be used depending on the sample concentration.[2]
2. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent.
-
If the analyte is not sufficiently volatile, derivatization may be necessary.
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the same formula as for the HPLC method.[2]
Visualizing the Workflow and Comparison
To further clarify the processes and the key decision-making factors, the following diagrams are provided.
Conclusion
Both chiral HPLC and chiral GC are powerful and reliable techniques for the determination of enantiomeric excess.[2] The choice between them is primarily dictated by the properties of the analyte.[2] HPLC is more versatile for a broader range of compounds, including non-volatile and thermally labile molecules frequently encountered in the pharmaceutical industry.[2][8] In contrast, GC offers superior resolution and sensitivity for volatile analytes.[1][2] For regulatory submissions and in-depth validation, cross-validation of results using orthogonal methods, where applicable, provides the highest level of confidence in the data's accuracy and reliability.[2] This is particularly crucial in the stringent environment of pharmaceutical development and manufacturing.
References
A Researcher's Guide to Spectroscopic Analysis for Confirming Reaction Product Structures
In the relentless pursuit of novel molecules, from life-saving pharmaceuticals to groundbreaking materials, the unambiguous confirmation of a reaction product's structure is a critical and indispensable step. Spectroscopic analysis provides the most powerful and widely used tools for this purpose. This guide offers a comparative overview of the four primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs. We will delve into the principles of each technique, present their strengths and limitations, provide detailed experimental protocols, and offer a clear comparison of their performance with supporting data.
The Spectroscopic Toolbox: A Comparative Overview
Each spectroscopic technique provides a unique piece of the structural puzzle. While NMR is unparalleled in mapping the carbon-hydrogen framework, and MS provides precise molecular weight and fragmentation data, IR is exceptional at identifying functional groups, and UV-Vis is highly sensitive to the presence of conjugated systems.[1][2][3][4] Often, a combination of these techniques is necessary for complete and confident structure elucidation.[2][5][6]
Key Spectroscopic Techniques at a Glance
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.[5] | Provides the most comprehensive structural information. Non-destructive.[7] | Relatively low sensitivity, requires larger sample amounts. Complex spectra for large molecules.[7] |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.[8][9] | Extremely high sensitivity, requires very small sample amounts. Provides molecular formula.[10] | Isomers are often indistinguishable. Does not provide direct information on functional groups or connectivity. |
| IR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[11][12][13] | Fast, simple, and provides a characteristic "fingerprint" for a molecule.[11][12] | Limited information on the overall molecular structure. Not all functional groups are IR-active.[13] |
| UV-Vis Spectroscopy | Presence and extent of conjugated π-systems.[14][15][16][17] | Highly sensitive to conjugated systems. Can be used for quantitative analysis.[15] | Provides limited structural information beyond conjugation.[18] |
In-Depth Comparison and Experimental Data
A deeper dive into each technique reveals their specific applications and the quantitative data they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the complete structure of an organic molecule.[2][5] It is based on the interaction of atomic nuclei with an external magnetic field.[7] Different nuclei within a molecule experience slightly different magnetic fields due to their local chemical environment, leading to distinct resonance frequencies (chemical shifts).
Quantitative Data from ¹H and ¹³C NMR:
| Parameter | Information | Typical Range/Value |
| Chemical Shift (δ) | Electronic environment of the nucleus. | 0-12 ppm for ¹H; 0-220 ppm for ¹³C |
| Integration | Relative number of protons giving rise to a signal. | Proportional to the number of protons |
| Coupling Constant (J) | Connectivity between neighboring nuclei. | 0-20 Hz for ¹H-¹H coupling |
| Multiplicity | Number of neighboring nuclei. | Singlet, doublet, triplet, etc. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[8][9][19] A molecule is first ionized, and the resulting molecular ion and its fragments are separated and detected.[19]
Common Ionization Techniques and Mass Analyzers:
| Ionization Technique | Analyte Type | Mass Analyzer | Resolution | Mass Accuracy |
| Electron Ionization (EI) | Volatile, thermally stable small molecules | Quadrupole | Low | Low |
| Electrospray Ionization (ESI) | Non-volatile, polar molecules (e.g., proteins, peptides) | Time-of-Flight (TOF) | High | High |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Large biomolecules (e.g., proteins, DNA) | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | Very High | Very High |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[20][21] The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.[11][12][13]
Characteristic IR Absorption Frequencies for Common Functional Groups:
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
| Alcohol/Phenol | O-H stretch | 3200-3600 | Broad |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad |
| Amine/Amide | N-H stretch | 3300-3500 | Sharp, one or two bands |
| Alkane | C-H stretch | 2850-3000 | Strong, sharp |
| Alkene | =C-H stretch | 3000-3100 | Medium |
| Alkyne | ≡C-H stretch | ~3300 | Sharp |
| Carbonyl (Ketone, Aldehyde, Ester, Carboxylic Acid, Amide) | C=O stretch | 1650-1800 | Strong, sharp |
| Nitrile | C≡N stretch | 2200-2260 | Medium, sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a lower to a higher energy molecular orbital.[15][16] It is particularly useful for detecting conjugated π-systems.[14][17] The wavelength of maximum absorbance (λmax) increases with the extent of conjugation.[16][17]
Typical λmax Values for Conjugated Systems:
| Compound | Conjugated System | λmax (nm) |
| Ethene | C=C | 171 |
| 1,3-Butadiene | C=C-C=C | 217 |
| 1,3,5-Hexatriene | C=C-C=C-C=C | 258 |
| Benzene | Aromatic | 204, 256 |
| β-Carotene | 11 conjugated C=C | 452 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; filter if necessary to remove any solid particles.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Set appropriate parameters such as the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: The preparation method is highly dependent on the ionization technique.
-
For EI: Dissolve the sample in a volatile solvent.
-
For ESI: Dissolve the sample in a polar solvent mixture, often containing a small amount of acid (e.g., formic acid) or base to promote ionization.
-
For MALDI: Co-crystallize the sample with a matrix compound on a target plate.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a desired m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass measurement from HRMS to determine the elemental composition.
IR Spectroscopy Sample Preparation and Measurement
-
Sample Preparation:
-
Liquids: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl, KBr).[22]
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[22] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.[23] Attenuated Total Reflectance (ATR) is a modern technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[24]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the salt plates/ATR crystal).
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy Sample Preparation and Measurement
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water).[25][26] The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.[26][27]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrometer. Record the UV-Vis absorption spectrum over the desired wavelength range (typically 200-800 nm).[28][29]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.
Visualizing the Workflow and Relationships
To better understand the logical flow of spectroscopic analysis and the interplay between different techniques, the following diagrams are provided.
Caption: A typical experimental workflow for confirming the structure of a reaction product.
Caption: Logical relationships between spectroscopic techniques and the structural information they provide.
By judiciously applying these powerful spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently and accurately determine the structures of their reaction products, paving the way for further discovery and innovation.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. dc.narpm.org [dc.narpm.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 10. quora.com [quora.com]
- 11. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 12. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jackwestin.com [jackwestin.com]
- 15. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. webassign.net [webassign.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. amherst.edu [amherst.edu]
- 25. ossila.com [ossila.com]
- 26. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 27. engineering.purdue.edu [engineering.purdue.edu]
- 28. youtube.com [youtube.com]
- 29. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
Asymmetric Hydrogenation: A Comparative Analysis of Chiral Phosphine Ligands
A Comparative Guide to the Efficacy of Chiral Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical decision in the development of stereoselective synthetic routes. The efficacy of a chiral ligand directly impacts the enantiomeric excess (ee), yield, and overall efficiency of an asymmetric catalytic reaction. This guide provides a comparative overview of several widely used chiral ligands in two key transformations: asymmetric hydrogenation and asymmetric epoxidation, supported by experimental data.
Asymmetric hydrogenation is a fundamental transformation for the enantioselective reduction of prochiral olefins, ketones, and imines. The choice of the chiral phosphine ligand coordinated to a rhodium or ruthenium center is paramount for achieving high stereoselectivity. Here, we compare the performance of several prominent phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard benchmark substrate.
Data Presentation: Asymmetric Hydrogenation
The following table summarizes the performance of various chiral phosphine ligands under comparable reaction conditions.
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) |
| 1 | (R,R)-Et-DuPhos | [Rh(COD)₂]BF₄ | Toluene | 20 | >99 | 98 |
| 2 | (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | Toluene | 20 | >99 | 96 |
| 3 | (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | Toluene | 20 | >99 | 94 |
| 4 | (R)-BINAP | [Rh(COD)₂]BF₄ | Toluene | 20 | >99 | 88 |
| 5 | (R)-(S)-Josiphos | [Rh(COD)₂]BF₄ | Toluene | 20 | >99 | 99 |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate:
A solution of the chiral ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in the specified solvent (10 mL) was stirred under an inert atmosphere for 15 minutes. Methyl (Z)-α-acetamidocinnamate (1 mmol) was then added. The resulting solution was transferred to an autoclave, which was then purged and pressurized with hydrogen to the specified pressure. The reaction was stirred at room temperature for the specified time. After releasing the pressure, the solvent was removed under reduced pressure. The yield was determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) was determined by chiral HPLC analysis.
Asymmetric Epoxidation: Jacobsen's Salen Ligand and Alternatives
The enantioselective epoxidation of unfunctionalized alkenes is a powerful tool for the synthesis of chiral epoxides. The Jacobsen-Katsuki epoxidation, utilizing a chiral manganese-salen complex, is a landmark method in this field.
Data Presentation: Asymmetric Epoxidation of Styrene
The following table presents the enantioselectivity of Jacobsen's catalyst in the epoxidation of styrene and includes data for another catalytic system for comparison. It is important to note that reaction conditions may vary between different catalytic systems, affecting direct comparability.
| Entry | Catalyst System | Oxidant | Temperature (°C) | ee (%) |
| 1 | (R,R)-Jacobsen's Catalyst (Mn-salen) | NaOCl | -78 | 86[1][2] |
| 2 | Proline-derived C1-symmetric salen-Ti(OiPr)₄ | Not specified | Not specified | 96-98 ((S)-epoxide)[1][2] |
Note: The famous Jacobsen catalyst initially generated 57% ee for (R)-styrene oxide at room temperature, which was improved to 86% ee when the reaction was performed at -78 °C.[1][2]
Experimental Protocols
General Procedure for Jacobsen-Katsuki Epoxidation of Styrene:
To a solution of styrene (1 mmol) in a suitable solvent (e.g., CH₂Cl₂), the chiral (R,R)-Jacobsen's catalyst (0.02-0.05 mmol) is added. The mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C). A buffered solution of the oxidant (e.g., aqueous NaOCl) is then added dropwise with vigorous stirring over a period of time. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is removed in vacuo, and the crude product is purified by column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizing Asymmetric Catalysis Workflows
To aid in the conceptual understanding of the processes involved in asymmetric catalysis, the following diagrams illustrate a typical experimental workflow and the logical considerations in ligand selection.
References
Determining Diastereomeric Ratios in Asymmetric Synthesis: A Comparative Guide to Pyrrolidine-Based Chiral Auxiliaries
In the field of stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another.[1] This guide provides a comparative overview of the determination of diastereomeric ratios in reactions employing pyrrolidine-based chiral auxiliaries. While specific experimental data for 2-(2-Methoxypropan-2-yl)pyrrolidine is not extensively available in published literature, this guide will focus on well-documented and widely used pyrrolidine derivatives to illustrate the principles and methodologies involved.
The general strategy for using a chiral auxiliary involves three key steps: covalent attachment of the auxiliary to the substrate, the diastereoselective reaction itself, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.[1] The effectiveness of this process is quantified by the diastereomeric ratio (d.r.), which is a critical measure of the reaction's selectivity.
Comparison of Common Pyrrolidine-Based Chiral Auxiliaries
Several pyrrolidine-based chiral auxiliaries have been successfully employed in asymmetric synthesis. Among the most prominent are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), developed by E. J. Corey and Dieter Enders, and oxazolidinone auxiliaries, popularized by David A. Evans.[1][2] These auxiliaries have demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol reactions, and Michael additions.[2][3]
Below is a summary of representative data for these auxiliaries in diastereoselective alkylation and aldol reactions.
| Chiral Auxiliary | Substrate | Electrophile | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| SAMP | 3-Pentanone | Iodomethane | α-Alkylation | >95:5 | ~80% | [2] |
| SAMP | Propanal | Iodomethane | α-Alkylation | >95:5 | ~75% | [2] |
| Evans Auxiliary | N-Propionyl oxazolidinone | Allyl iodide | Alkylation | 98:2 | 61-77% | [4] |
| Evans Auxiliary | N-Acyl oxazolidinone | Benzaldehyde | Aldol Reaction | >99:1 | ~85% | [3] |
Note: The diastereomeric ratios and yields are highly dependent on the specific substrates, reagents, and reaction conditions. The data presented here are illustrative examples from the literature.
Experimental Protocols
Detailed experimental procedures are crucial for achieving high diastereoselectivity. Below are representative protocols for the use of SAMP and Evans auxiliaries.
1. Asymmetric α-Alkylation of a Ketone using SAMP Hydrazone
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Step 1: Formation of the Chiral Hydrazone.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the ketone (1.0 eq.) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq.) in a dry solvent like diethyl ether.
-
Heat the mixture at 60°C overnight.
-
Remove the solvent under reduced pressure. The crude hydrazone is often used without further purification.
-
-
Step 2: Deprotonation and Alkylation.
-
Dissolve the crude hydrazone in a dry, ethereal solvent (e.g., THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.2 eq.), and stir the mixture for 2-4 hours at -78 °C to ensure complete azaenolate formation.
-
Add the alkylating agent (e.g., an alkyl halide, 1.5 eq.) dropwise and allow the reaction to stir at -78 °C for several hours, or until TLC analysis indicates consumption of the starting material.
-
-
Step 3: Workup and Auxiliary Cleavage.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The chiral auxiliary can be cleaved from the crude product by ozonolysis or treatment with an acid to yield the α-alkylated ketone.
-
2. Diastereoselective Aldol Reaction using an Evans Oxazolidinone Auxiliary
This protocol is a generalized procedure for a boron-mediated aldol reaction.
-
Step 1: Acylation of the Chiral Auxiliary.
-
In a flame-dried flask under an inert atmosphere, dissolve the Evans auxiliary (e.g., 4-benzyl-2-oxazolidinone, 1.0 eq.) in a dry solvent like THF.
-
Cool the solution to -78 °C and add a base such as n-butyllithium (1.05 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify to obtain the N-acyl oxazolidinone.
-
-
Step 2: Diastereoselective Aldol Reaction.
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in a dry solvent like CH₂Cl₂ and cool to -78 °C.
-
Add a Lewis acid, such as dibutylboron triflate (1.1 eq.), followed by a tertiary amine base, like diisopropylethylamine (1.2 eq.), to form the Z-enolate.
-
After stirring for about 30 minutes, add the aldehyde (1.5 eq.) and continue stirring at -78 °C for several hours.
-
-
Step 3: Workup and Auxiliary Cleavage.
-
Quench the reaction with a buffer solution (e.g., phosphate buffer, pH 7).
-
Extract the product with an organic solvent, dry, and concentrate.
-
The chiral auxiliary can be cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral β-hydroxy carboxylic acid.
-
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The most common method for determining the diastereomeric ratio of a reaction mixture is through ¹H NMR spectroscopy.[5][6] Diastereomers are distinct compounds with different physical properties, and thus their corresponding protons will have different chemical shifts in the NMR spectrum.
Methodology:
-
Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture.
-
Identify characteristic signals for each diastereomer. These are typically well-resolved signals corresponding to protons near the newly formed stereocenters.
-
Integrate the selected signals. The ratio of the integration values for the signals corresponding to each diastereomer gives the diastereomeric ratio.[6]
-
Ensure accurate integration by choosing signals that are baseline-separated and do not overlap with other signals in the spectrum. It is also important to ensure full relaxation of the nuclei, which is generally the case for ¹H NMR.[5]
Visualizing the Workflow and Stereochemical Control
The following diagrams illustrate the general workflow for a diastereoselective reaction using a chiral auxiliary and the underlying principle of stereochemical control.
References
A Comparative Guide to the Recyclability of Pyrrolidine-Based Chiral Auxiliaries
In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, chiral auxiliaries play a pivotal role. Their efficiency, however, is not solely determined by the stereochemical control they exert but also by their ease of recovery and reuse. This guide provides a detailed comparison of the recyclability of common pyrrolidine-based chiral auxiliaries, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
The recyclability of a chiral auxiliary is a critical factor influencing the overall cost-effectiveness and sustainability of a synthetic process. An ideal chiral auxiliary should be readily cleaved from the product under mild conditions, easily recovered with high yield and purity, and capable of being reused multiple times without loss of performance. This guide focuses on three prominent classes of pyrrolidine-based chiral auxiliaries: (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), (S)-(-)-2-(methoxymethyl)pyrrolidine (SMP), and prolinol-derived amides.
Comparison of Recyclability
The ease of recycling for pyrrolidine-based chiral auxiliaries is largely dependent on the nature of the chemical bond connecting the auxiliary to the substrate.
| Chiral Auxiliary | Typical Linkage | Cleavage Method | Reported Recovery Yield | Remarks |
| (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone | Mild acidic hydrolysis (e.g., oxalic acid) or ozonolysis.[1][2] | 85%[1][2] | The water-soluble nature of SAMP facilitates its separation from the organic product into the aqueous phase after cleavage.[2] |
| (S)-(-)-2-(methoxymethyl)pyrrolidine (SMP) | Amide | Acidic or basic hydrolysis, or reductive cleavage. | Not widely reported | Recovery is expected to follow standard procedures for amine auxiliaries via extraction from a basified aqueous solution. |
| Prolinol-Derived Amides | Amide | Acidic or basic hydrolysis, or reductive cleavage.[3] | Not widely reported | Recovery follows typical acid-base extraction procedures. The specific conditions depend on the stability of the desired product. |
Experimental Protocols
Detailed methodologies for the recovery of these auxiliaries are crucial for their practical application.
Recycling of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
This protocol is adapted from the cleavage of a SAMP-hydrazone using oxalic acid.[2]
Procedure:
-
Following the completion of the reaction (e.g., alkylation), the reaction mixture containing the SAMP-hydrazone is diluted with a suitable organic solvent (e.g., hexane).
-
The organic solution is then vigorously stirred with a saturated aqueous solution of oxalic acid for 2 hours.
-
The organic phase, containing the desired ketone product, is separated.
-
The aqueous phase, containing the protonated SAMP, is collected.
-
To recover the SAMP auxiliary, the aqueous phase is basified to a pH > 12 with a strong base (e.g., NaOH).
-
The free SAMP is then extracted from the basic aqueous layer using an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the recovered SAMP.
General Protocol for the Recycling of Prolinol-Derived Amide Auxiliaries
This protocol describes a general method for the cleavage of an N-acylated prolinol-derived amide via acidic hydrolysis.
Procedure:
-
The N-acylated product is dissolved in a suitable solvent mixture, such as dioxane and aqueous hydrochloric acid (1:1).
-
The solution is heated to reflux and the reaction progress is monitored by a suitable technique (e.g., TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., diethyl ether).
-
The organic layer is separated and washed successively with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer, now containing the desired carboxylic acid product, is dried and concentrated.
-
The aqueous layers from the washing steps, containing the protonated prolinol-derived auxiliary, are combined and basified with a strong base (e.g., NaOH) to pH > 12.
-
The free auxiliary is then extracted from the basified aqueous solution with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over an anhydrous drying agent and the solvent is removed to yield the recovered auxiliary.
Visualization of Recycling Workflows
The following diagrams illustrate the general workflows for the recycling of SAMP and prolinol-derived amide auxiliaries.
Caption: Workflow for the recycling of the SAMP chiral auxiliary.
Caption: General workflow for recycling prolinol-derived amide auxiliaries.
Advanced Recycling Strategies: Continuous Flow Processes
A significant advancement in chiral auxiliary recycling is the development of continuous flow processes.[4][5] These systems integrate the reaction, separation, and auxiliary recovery steps into a single, automated process.[5] While extensively demonstrated for auxiliaries like Oppolzer's sultam, where crude recovery yields of 71-79% have been achieved, the application to pyrrolidine-based auxiliaries is an area of growing interest.[5][6] Continuous flow offers the potential for real-time recycling, minimizing manual handling and improving overall process efficiency.[4]
Conclusion
The recyclability of pyrrolidine-based chiral auxiliaries is a key determinant of their practical utility in asymmetric synthesis. SAMP stands out due to its well-documented and high-yielding recycling protocol, facilitated by its water solubility. Prolinol-derived amides and SMP can also be effectively recycled using standard acid-base extraction techniques, although quantitative recovery data is less commonly reported. The choice of auxiliary should therefore be guided not only by its performance in the asymmetric transformation but also by the ease and efficiency of its recovery and reuse, with emerging technologies like continuous flow promising further improvements in the sustainability of these essential synthetic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Evolving Toolkit of Asymmetric Synthesis: A Cost-Benefit Analysis of Novel Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic and practical viability. While traditional auxiliaries have long been the workhorses of asymmetric synthesis, a new generation of novel auxiliaries offers compelling advantages in terms of cost, efficiency, and sustainability. This guide provides a comparative analysis of established and novel chiral auxiliaries, supported by experimental data, to inform the selection process for developing robust and economically viable synthetic routes.
The ideal chiral auxiliary provides high stereoselectivity and yields, is inexpensive, and can be efficiently recovered and reused.[1] This analysis focuses on a cost-effectiveness evaluation, considering not just the purchase price but also performance metrics like reaction yield and stereoselectivity, alongside the efficiency of recovery and recycling.[1]
Performance and Cost Comparison of Chiral Auxiliaries
The following tables summarize the performance and cost-related data for traditional and novel chiral auxiliaries in key asymmetric reactions.
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions
| Chiral Auxiliary Class | Auxiliary Example | Typical Application | Reported Yield | Reported Diastereoselectivity (d.r.) |
| Traditional Auxiliaries | ||||
| Evans' Oxazolidinone | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Alkylation | 68-98% | >95:5 to >99:1[1] |
| Asymmetric Aldol | High | >20:1[1] | ||
| Pseudoephedrine-based | (+)-Pseudoephedrine | Asymmetric Alkylation | 84-99%[2] | 95:5 to >99:1[3] |
| Oppolzer's Camphorsultam | (1S)-(-)-2,10-Camphorsultam | Asymmetric Diels-Alder | High | >95:5 |
| Novel Auxiliaries | ||||
| Pseudoephenamine-based | (1S,2S)-Pseudoephenamine | Asymmetric Alkylation | 84-99%[2] | >99:1[3] |
| Alkylation (quaternary centers) | 71% | 19:1[2] | ||
| Carbohydrate-derived | D-Mannitol-derived oxazolidinone | Asymmetric β-Lactam Synthesis | 70-85% | 90:10 to 95:5[4] |
| Camphor-derived | exo-10,10-diphenyl-2,10-camphanediol | Asymmetric Reduction of α-keto esters | Good | up to 99% de[1] |
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Approximate Cost | Typical Recovery Yield | Remarks |
| Traditional Auxiliaries | |||
| Evans' Oxazolidinone | Moderate to High | >92% to quantitative[5] | Well-established, but can be expensive for large-scale synthesis.[1] |
| (+)-Pseudoephedrine | Low | High (not quantified in solution)[5] | Inexpensive, but regulated as a precursor for illicit drug synthesis.[1] |
| Oppolzer's Camphorsultam | High | 71-79% (crude)[5] | Robust and high recovery rates can make it cost-effective, especially in continuous flow processes.[1][6] |
| Novel Auxiliaries | |||
| (1S,2S)-Pseudoephenamine | Low to Moderate | High | Unregulated alternative to pseudoephedrine with often superior stereoselectivity.[2][3] |
| Carbohydrate-derived | Low | Potentially high | Derived from inexpensive and readily available starting materials like D-mannitol.[4] |
| Recyclable Auxiliaries | Variable | Up to 98% (e.g., (+)-Pinanediol)[5] | Solid-phase supported versions offer simplified recovery and reuse.[5] |
In-Depth Analysis of Auxiliaries
Traditional Auxiliaries:
-
Evans' Oxazolidinones: Popularized by David A. Evans, these auxiliaries are renowned for providing exceptionally high levels of diastereoselectivity in a variety of stereoselective transformations.[1] While historically considered expensive, some derivatives are becoming more accessible for industrial applications. The auxiliary can be non-destructively cleaved and recovered for reuse.[1]
-
Pseudoephedrine: Both enantiomers of pseudoephedrine are inexpensive commodity chemicals, making them an attractive option from a cost perspective.[1] They are particularly effective for the asymmetric alkylation of amides. However, the regulation of pseudoephedrine as a precursor for illicit drug synthesis is a significant industrial consideration.[1]
-
Oppolzer's Camphorsultam: This classic chiral auxiliary is highly effective for reactions like asymmetric Diels-Alder additions.[1] Although its initial purchase price is higher, its robustness and high recovery rates, especially when used in modern manufacturing processes like continuous flow, can make it a cost-effective choice.[1][6]
Novel Auxiliaries:
-
Pseudoephenamine: Developed as a practical, unregulated alternative to pseudoephedrine, pseudoephenamine can be synthesized on a large scale from low-cost starting materials and often provides equal or superior stereoselectivity.[1][3] It has shown remarkable performance in the formation of challenging quaternary carbon centers.[2]
-
Carbohydrate-derived Auxiliaries: These auxiliaries, derived from the "chiral pool" of inexpensive and readily available carbohydrates like D-mannitol, offer a sustainable and cost-effective alternative to traditional auxiliaries.[4] Further research is ongoing to expand their application in a wider range of asymmetric transformations.[4]
-
Recyclable and Solid-Supported Auxiliaries: A significant advancement in making auxiliary-mediated synthesis more economical and environmentally friendly is the development of highly recyclable auxiliaries. For instance, (+)-Pinanediol has reported recovery yields of up to 98%.[5] Furthermore, immobilizing auxiliaries like pseudoephedrine on a solid support simplifies their recovery and reuse, a key development for industrial-scale applications.[5]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of syntheses using chiral auxiliaries. Below are representative procedures for key asymmetric reactions.
Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol is a representative procedure for the asymmetric alkylation of an amide derived from pseudoephedrine.
1. Preparation of the N-Acyl Pseudoephedrine Amide:
-
Dissolve (+)-pseudoephedrine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a base, for example, pyridine (1.2 eq).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with 1 M HCl, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude amide, which can be purified by recrystallization or chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-acyl pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C, add anhydrous lithium chloride (LiCl, ~6 eq).
-
Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.
-
Add the alkyl halide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product can be purified by chromatography.
3. Cleavage of the Auxiliary:
-
The alkylated amide can be cleaved to the corresponding carboxylic acid, alcohol, or aldehyde. For example, to obtain the carboxylic acid, the amide is refluxed in a mixture of sulfuric acid and water.
-
After cooling, the reaction mixture is made basic, and the pseudoephedrine auxiliary is extracted with an organic solvent.
-
The aqueous layer is then acidified, and the desired carboxylic acid is extracted.
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol outlines a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
1. Preparation of the N-Enoyl Camphorsultam:
-
To a solution of the Oppolzer's camphorsultam (1.0 eq) in an anhydrous solvent like THF at 0 °C, add a strong base such as n-butyllithium (1.05 eq).
-
After stirring for a short period, add the desired α,β-unsaturated acyl chloride (e.g., crotonyl chloride, 1.1 eq).
-
Allow the reaction to proceed to completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product, dry the organic layer, and purify by chromatography or recrystallization.
2. Asymmetric Diels-Alder Reaction:
-
Dissolve the N-enoyl camphorsultam (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C.
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq).
-
Stir for a brief period, then add the diene (e.g., cyclopentadiene, 2.0 eq).
-
Allow the reaction to stir at low temperature until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product, dry the organic layer, and purify by chromatography to obtain the Diels-Alder adduct.
3. Cleavage of the Auxiliary:
-
The camphorsultam auxiliary can be removed by hydrolysis, for example, using lithium hydroxide (LiOH) in a mixture of THF and water, to yield the corresponding carboxylic acid.
-
The liberated camphorsultam can be recovered from the reaction mixture by extraction.
Visualization of the Decision-Making Workflow
The selection of an appropriate chiral auxiliary involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for this cost-benefit analysis.
Caption: A workflow diagram for the cost-benefit analysis and selection of a chiral auxiliary.
Conclusion
The field of asymmetric synthesis continues to evolve, with novel chiral auxiliaries offering significant advantages over their traditional counterparts. While established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam remain valuable for their reliability and high stereocontrol, emerging alternatives such as pseudoephenamine and carbohydrate-derived auxiliaries provide more cost-effective and sustainable options. For researchers and drug development professionals, a thorough cost-benefit analysis that considers not only the initial price of the auxiliary but also its performance, recyclability, and the practicality of the associated experimental protocols is paramount for the development of efficient and economically viable synthetic processes.
References
Comparative Performance Analysis of Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, particularly in the realm of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Organocatalysis has emerged as a powerful and environmentally benign strategy for achieving high levels of stereoselectivity in carbon-carbon bond-forming reactions. Among the various classes of organocatalysts, those based on the pyrrolidine scaffold have proven to be exceptionally versatile and effective.[1][2]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds, which are crucial intermediates in the synthesis of many natural products and pharmaceuticals.[3][4][5] The efficacy of various pyrrolidine-based catalysts in the benchmark aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is summarized below.
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | DMSO | 96 | 95 | 95:5 | 96 |
| (S)-Prolinamide | DMSO | 120 | 85 | 90:10 | 85 |
| (S)-Proline Thioamide | DMSO | 48 | 98 | 96:4 | 97 |
| (S)-Diphenylprolinol Silyl Ether | CH2Cl2 | 24 | >99 | 98:2 | >99 |
Note: This table summarizes representative data from various sources and is intended for comparative purposes. Reaction conditions can influence outcomes.[1]
Performance in Asymmetric Michael Additions
The Michael addition is another fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of a variety of organic compounds. Pyrrolidine-based organocatalysts are highly effective in promoting asymmetric Michael additions to α,β-unsaturated compounds.[6][7] The direct Michael addition of aldehydes and ketones to nitroolefins, for instance, yields 1,4-adducts with high enantioselectivity and diastereoselectivity.[6]
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-Pyrrolidine-thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 95 | 95:5 | 90 |
| N-Alkyl-2,2′-bipyrrolidine derivative | Various Aldehydes | Nitroolefins | Not Specified | High | High | High |
| PS-Supported Pyrrolidine | Cyclohexanone | β-Nitrostyrene | Water | Good | Excellent | Excellent |
Note: This table summarizes representative data from various sources and is intended for comparative purposes. Reaction conditions can influence outcomes.[6][8]
Experimental Protocols
Reproducibility is a critical aspect of scientific research. The following are representative experimental protocols for the asymmetric aldol and Michael reactions catalyzed by pyrrolidine-based organocatalysts.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, 5 equivalents)
-
L-proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the reaction vial.
-
Add L-proline (0.1 mmol, 10 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
General Protocol for a Thiourea-Catalyzed Asymmetric Michael Addition
Materials:
-
Nitroalkene (0.25 mmol, 1.0 equiv)
-
Cyclohexanone (2.5 mmol, 10.0 equiv)
-
(S)-Pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%)
-
n-Butyric acid (0.025 mmol, 10 mol%)
-
Anhydrous Toluene (1.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a stirred solution of the (S)-pyrrolidine-thiourea catalyst (0.05 mmol) and n-butyric acid (0.025 mmol) in anhydrous toluene (1.0 mL) in a reaction vial, add cyclohexanone (2.5 mmol).
-
Add the nitroalkene (0.25 mmol) to the mixture.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Upon completion, directly purify the crude reaction mixture by silica gel column chromatography.[9]
Catalytic Cycle and Experimental Workflow
The catalytic cycle of proline-catalyzed asymmetric reactions typically involves the formation of an enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the product and regenerates the catalyst.[1]
Caption: Catalytic cycle and experimental workflow for a proline-catalyzed aldol reaction.
The provided diagrams illustrate the generally accepted mechanism for the proline-catalyzed aldol reaction and a typical experimental workflow for carrying out such a transformation. The catalytic cycle highlights the key enamine intermediate, while the workflow outlines the practical steps from reaction setup to product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Catalytic Asymmetric Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of Metal Complexes with Substituted Pyrrolidine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active molecules and serves as a versatile ligand in coordination chemistry. The stereochemistry and electronic properties of substituents on the pyrrolidine ring can significantly influence the geometry, stability, and reactivity of the resulting metal complexes. This guide focuses on the X-ray crystallographic analysis of metal complexes featuring substituted pyrrolidine ligands, with a particular interest in ligands such as 2-(2-methoxypropan-2-yl)pyrrolidine.
Despite a thorough review of the current literature, specific X-ray crystallographic data for metal complexes containing the this compound ligand were not found to be publicly available. Consequently, this guide provides a comparative analysis of metal complexes formed with structurally analogous 2-substituted pyrrolidine ligands, for which crystallographic data has been reported. This comparison offers valuable insights into the expected structural features of metal complexes with the target ligand and provides a framework for future research in this area. The data presented herein is derived from published crystallographic studies and is intended to serve as a valuable resource for researchers engaged in the design and characterization of novel metal-based compounds for applications in catalysis, materials science, and drug development.
Comparative Crystallographic Data of Metal Complexes with Substituted Pyrrolidine Ligands
| Metal Ion | Ligand | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Ni(II) | L-Proline | [Ni(C₅H₈NO₂)₂(H₂O)₂] | Monoclinic | P2₁/c | Ni-O(carboxylate): ~2.05-2.10Ni-N(pyrrolidine): ~2.10-2.15Ni-O(water): ~2.10 | O(carboxylate)-Ni-N(pyrrolidine): ~80-85 (chelate bite angle)Angles around Ni deviate from ideal 90° and 180° |
| Cu(II) | L-Proline | [Cu(C₅H₈NO₂)₂] | Orthorhombic | P2₁2₁2₁ | Cu-O(carboxylate): ~1.95-2.00Cu-N(pyrrolidine): ~2.00-2.05 | O(carboxylate)-Cu-N(pyrrolidine): ~83-88 (chelate bite angle)Distorted square planar geometry around Cu(II) |
| Zn(II) | N,N'-bis[(S)-prolyl]ethylenediamine | {[Zn(C₁₂H₂₀N₄O₂)(H₂O)]}(ClO₄)₂ | Orthorhombic | P2₁2₁2₁ | Zn-N(pyrrolidine): ~2.10-2.20Zn-N(amide): ~2.05-2.15Zn-O(amide): ~2.15-2.25Zn-O(water): ~2.10 | Varied angles defining a distorted trigonal bipyramidal or octahedral geometry |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of the target ligand, the formation of a metal complex, and the subsequent X-ray crystallographic analysis. These protocols are based on established methodologies reported in the literature for similar compounds.
Synthesis of this compound
As of the date of this publication, a specific, detailed synthetic protocol for this compound was not found in a survey of peer-reviewed literature. However, a plausible retro-synthetic analysis suggests that it could be prepared from a proline derivative. A potential synthetic route could involve the Grignard reaction of a suitable N-protected proline ester with methylmagnesium bromide to form the tertiary alcohol, followed by methylation of the alcohol and deprotection of the pyrrolidine nitrogen. Researchers should consult the broader literature on the synthesis of 2-substituted pyrrolidines for detailed reaction conditions and purification procedures.[1][2]
General Protocol for the Synthesis of a Metal Complex with a Substituted Pyrrolidine Ligand
This protocol outlines a general procedure for the synthesis of a metal complex, which can be adapted for various metal salts and substituted pyrrolidine ligands.
-
Ligand Preparation : Dissolve the substituted pyrrolidine ligand (e.g., this compound) in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
Metal Salt Solution : In a separate flask, dissolve the desired metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(NO₃)₂·6H₂O) in the same solvent.
-
Complexation Reaction : Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The molar ratio of metal to ligand should be carefully controlled (e.g., 1:1, 1:2, or 2:1) to target the desired coordination sphere.
-
Reaction Monitoring and Product Isolation : The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the formation of a precipitate. If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[3][4]
-
Crystallization : Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent or solvent mixture. Vapor diffusion or liquid-liquid diffusion techniques can also be employed to obtain high-quality crystals.
General Protocol for Single-Crystal X-ray Crystallography
This protocol provides a general workflow for the determination of a crystal structure using a single-crystal X-ray diffractometer.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Data Collection : The mounted crystal is centered in the X-ray beam of the diffractometer. A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal through a series of frames with a specific exposure time and rotation angle per frame.[5][6]
-
Data Reduction and Structure Solution : The collected diffraction images are processed to integrate the reflection intensities and to apply corrections for factors such as Lorentz and polarization effects. The resulting data is then used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions.[7]
-
Structure Refinement : The initial structural model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]
-
Validation and Visualization : The final refined structure is validated using crystallographic software to check for geometric consistency and to identify any potential errors. The validated structure can then be visualized using molecular graphics programs to analyze the coordination geometry, bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and structural characterization of metal complexes with substituted pyrrolidine ligands.
Caption: Experimental workflow from ligand synthesis to structural analysis.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the HO●-initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]
Safety Operating Guide
Prudent Disposal of 2-(2-Methoxypropan-2-yl)pyrrolidine: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(2-Methoxypropan-2-yl)pyrrolidine, a chemical compound utilized by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling and disposal of this substance in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, recognizing the potential hazards associated with its pyrrolidine and ether functional groups.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), chemical safety goggles or a face shield, and a flame-resistant laboratory coat.[1]
-
Ventilation: All handling and disposal activities must be conducted within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for flammable liquids are readily accessible.[1]
-
Ignition Sources: this compound should be treated as a flammable liquid. All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the work area.[2][3] Use only non-sparking tools when handling containers of this chemical.[2][3]
II. Hazard Assessment and Data Summary
| Parameter | Pyrrolidine | Diethyl Ether (as an example of a peroxide-forming ether) |
| Boiling Point | 87-89 °C | 34.6 °C |
| Flash Point | 3 °C | -45 °C |
| Hazards | Flammable, Corrosive | Extremely Flammable, Peroxide Former |
Disclaimer: This data is for illustrative purposes and is based on similar chemical structures. Always handle this compound with the assumption that it possesses similar or more pronounced hazards.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]
Step 1: Peroxide Formation Management
Due to the presence of an ether group, this compound has the potential to form explosive peroxides over time, especially when exposed to air and light.[4][5][6][7]
-
Date Containers: Upon receipt and upon opening, all containers of this compound must be clearly labeled with the date.[4][5][6][7]
-
Regular Testing: If the chemical is stored for more than three to six months after opening, it should be tested for the presence of peroxides using peroxide test strips.[4][5][8]
-
Immediate Disposal: If peroxide levels exceed the safety threshold recommended by your institution's Environmental Health & Safety (EHS) department (often > 2 ppm), or if crystals are visible in the liquid or around the cap, do not handle the container.[9][10][11] Contact your EHS department immediately for specialized disposal procedures.[5][11]
Step 2: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-proof container.[1] A high-density polyethylene (HDPE) or glass container is recommended.
-
Solid Waste: Any solid waste contaminated with the compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, sealable, and puncture-resistant container.[1]
-
Labeling: Both liquid and solid waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
Step 3: Storage of Hazardous Waste
-
Secure Closure: Keep waste containers tightly closed when not in use.[12]
-
Secondary Containment: Store waste containers in a secondary containment bin to mitigate the impact of potential leaks.[12]
-
Designated Area: Store the waste in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from heat, sunlight, and incompatible materials such as strong oxidizing agents.[2][12]
Step 4: Professional Disposal
-
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][13]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[2][13]
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated, preferably within a fume hood.[12]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[1][3][12]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[1][12]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 11. wcu.edu [wcu.edu]
- 12. benchchem.com [benchchem.com]
- 13. solvent-recyclers.com [solvent-recyclers.com]
Essential Safety and Logistical Information for Handling 2-(2-Methoxypropan-2-yl)pyrrolidine
This document provides a procedural guide for the safe handling, use, and disposal of 2-(2-Methoxypropan-2-yl)pyrrolidine, designed for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and the general hazards associated with the pyrrolidine chemical class.
| Property | Value | Notes |
| Chemical Identification | ||
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | |
| CAS Number | 160142-25-6 | |
| Physical Properties | ||
| Boiling Point | 173.5 °C at 760 mmHg | |
| Flash Point | 65.4 °C | |
| Vapor Pressure | 1.26 mmHg at 25°C | |
| Refractive Index | 1.443 | |
| Hazard Information | Based on data for pyrrolidine and substituted pyrrolidines. | |
| GHS Signal Word | Warning (for this compound) | |
| GHS Hazard Statements | H317: May cause an allergic skin reaction (potential). H225: Highly flammable liquid and vapour. H302 + H332: Harmful if swallowed or if inhaled. H314: Causes severe skin burns and eye damage.[1][2] | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Containers should be tightly closed.[1] Handle and store under inert gas.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to experimental use.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the potential hazards of the chemical and the nature of the procedure.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate fire extinguisher (e.g., CO₂, dry chemical, or foam) available.[3]
-
Ventilation: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE) Check: Before entering the laboratory, inspect all PPE for integrity. A detailed list of required PPE is provided in the table below.
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, well-ventilated, and dark location, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The storage area should be designated for flammable liquids.[1]
-
Ensure the container is tightly sealed and stored under an inert atmosphere as recommended.[1]
3. Handling and Experimental Use:
-
Donning PPE: Wear the appropriate PPE as specified in the table below.
-
Inert Atmosphere: When handling the chemical, it is advisable to work under an inert gas (e.g., nitrogen or argon) to prevent contact with air and moisture.[1]
-
Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[3]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[3]
-
Measurement and Dispensing: Carefully measure and dispense the required amount of the chemical within the fume hood. Avoid generating aerosols or vapors.
-
Spill Management: In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and follow emergency procedures.[2]
4. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8 inches).[1] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A complete chemical-resistant suit that is flame-retardant and antistatic.[1] | Prevents skin contact, which can cause severe burns and potential allergic reactions. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors, inorganic gases, and ammonia).[1] | Protects against the inhalation of harmful vapors. Required when working outside of a fume hood. |
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to ensure laboratory and environmental safety.
1. Waste Segregation:
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must be disposed of in a separate, labeled hazardous waste container.
2. Waste Collection and Storage:
-
Keep waste containers tightly closed and store them in a designated, well-ventilated secondary containment area within the laboratory.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4]
3. Waste Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Do not pour any amount of this chemical down the drain.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
